molecular formula C8H6N2O B1293667 3-Cyanobenzamide CAS No. 3441-01-8

3-Cyanobenzamide

カタログ番号: B1293667
CAS番号: 3441-01-8
分子量: 146.15 g/mol
InChIキー: PAQVSWFCADWSLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyanobenzamide is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVSWFCADWSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187985
Record name Benzamide, m-cyano- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3441-01-8
Record name 3-Cyanobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3441-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, m-cyano- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyanobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyanobenzamide (CAS: 3441-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanobenzamide, with a CAS number of 3441-01-8, is a versatile organic compound featuring both a nitrile (-C≡N) and an amide (-CONH₂) functional group attached to a benzene ring at the meta position.[1] This unique substitution pattern imparts a range of chemical properties that make it a valuable intermediate in organic synthesis and a key building block in the development of novel therapeutic agents.[2] Its applications span from the creation of complex molecular scaffolds to its use in the synthesis of anti-inflammatory and anti-cancer drugs.[2] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its potential role in biological pathways and its application in drug discovery workflows.

Physicochemical Properties

This compound is typically a white to off-white solid that is soluble in polar organic solvents.[1] The presence of the amide group allows for hydrogen bonding, which influences its solubility and interactions with biological systems, while the cyano group enhances its reactivity in nucleophilic substitution reactions.[1]

PropertyValueSource
CAS Number 3441-01-8[1][2][3][4][5]
Molecular Formula C₈H₆N₂O[1][2][4]
Molecular Weight 146.15 g/mol [2][4]
Melting Point 222 °C (in acetonitrile)[3]
Boiling Point (Predicted) 327.7 ± 25.0 °C[3]
pKa (Predicted) 15.10 ± 0.50N/A
Appearance White to off-white solid[1][2]
Solubility Soluble in polar organic solvents[1]

Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of both the cyano and amide groups.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the amide, the nitrile carbon, and the six aromatic carbons. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegration
Amide Protons7.5 - 8.5Broad Singlet2H
Aromatic Protons7.6 - 8.3Multiplet4H
¹³C NMR (Predicted)Chemical Shift (ppm)
C=O (Amide)~167
Aromatic C-CN~112
Aromatic C-CONH₂~135
Aromatic C-H129 - 134
C≡N (Nitrile)~118
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amide)3400 - 3100 (broad)
C≡N Stretch (Nitrile)2240 - 2220 (sharp, medium)
C=O Stretch (Amide)~1660 (strong)
C=C Stretch (Aromatic)1600 - 1450
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 146. The fragmentation pattern would likely involve the loss of the amide group, the cyano group, and other characteristic cleavages of the aromatic ring.

m/zProposed Fragment
146[M]⁺ (Molecular Ion)
129[M - NH₃]⁺
102[M - CONH₂]⁺
76[C₆H₄]⁺

Experimental Protocols

Synthesis of this compound from 3-Cyanobenzoyl Chloride

This protocol describes a common method for the synthesis of amides from acyl chlorides.

Materials:

  • 3-Cyanobenzoyl chloride

  • Ammonium hydroxide (concentrated)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-cyanobenzoyl chloride in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash with deionized water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[6][7][8][9]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[10]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven or desiccator.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

IR Spectroscopy:

  • Obtain an IR spectrum of the purified solid this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Collect the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

  • Introduce a small amount of the purified sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection.

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Role in Biological Pathways and Drug Discovery

While no specific signaling pathway has been definitively elucidated for this compound itself, its structural similarity to known inhibitors of Poly (ADP-ribose) polymerase (PARP) suggests a potential role in the PARP inhibition pathway.[11][12][13][14][15] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.[11] The benzamide moiety is a common pharmacophore in many PARP inhibitors.[11][12][13][15]

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Polymeration PAR Polymer Synthesis PARP1->PAR_Polymeration Replication_Fork Replication Fork Collapse PARP1->Replication_Fork Repair_Proteins Recruitment of DNA Repair Proteins PAR_Polymeration->Repair_Proteins SSBR Single-Strand Break Repair Repair_Proteins->SSBR Cell_Survival Cell Survival SSBR->Cell_Survival Cyanobenzamide This compound (Potential PARP Inhibitor) Cyanobenzamide->Inhibition DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Potential PARP Inhibition Pathway by this compound.

This compound is a valuable building block in fragment-based drug discovery (FBDD), a powerful strategy for identifying lead compounds.[16][17][18][19][20] In this approach, small molecular fragments are screened for binding to a biological target. Promising fragments, such as this compound, can then be elaborated or linked together to generate more potent and selective drug candidates.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization cluster_2 Preclinical Development Fragment_Library Fragment Library (including this compound) Screening Biophysical Screening (NMR, X-ray, SPR) Fragment_Library->Screening Target_Protein Target Protein Target_Protein->Screening Hit_Fragments Hit Fragments Screening->Hit_Fragments Fragment_Elaboration Fragment Elaboration/ Linking Hit_Fragments->Fragment_Elaboration Lead_Compound Lead Compound Fragment_Elaboration->Lead_Compound SAR Structure-Activity Relationship (SAR) Lead_Compound->SAR Optimized_Lead Optimized Lead Lead_Compound->Optimized_Lead SAR->Fragment_Elaboration ADMET ADMET Profiling Optimized_Lead->ADMET Candidate_Drug Candidate Drug ADMET->Candidate_Drug

Caption: Fragment-Based Drug Discovery Workflow using this compound.

Conclusion

This compound is a commercially available and synthetically versatile compound with significant potential in chemical research and drug development. Its well-defined physicochemical properties and reactive functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Furthermore, its potential role as a PARP inhibitor and its utility as a fragment in drug discovery highlight its importance for scientists and professionals in the pharmaceutical industry. Further exploration of its biological activities and the development of novel synthetic methodologies will undoubtedly continue to expand the applications of this valuable chemical entity.

References

In-Depth Technical Guide to the Physicochemical Properties of m-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Cyanobenzamide (3-cyanobenzamide) is a versatile aromatic compound featuring both a cyano and a carboxamide functional group. This unique substitution pattern makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals. An understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physicochemical properties of m-cyanobenzamide, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.

Core Physicochemical Properties

The physicochemical characteristics of a molecule dictate its behavior in various chemical and biological systems. For m-cyanobenzamide, these properties are crucial for predicting its solubility, permeability, and potential interactions with biological targets.

General and Physical Properties
PropertyValueSource
IUPAC Name This compound[1]
Synonyms m-Cyanobenzamide, 3-Cyano-benzamide[1]
CAS Number 3441-01-8[1]
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.15 g/mol [1]
Appearance White to off-white crystalline solid-
Melting Point 171-174 °C-
Boiling Point (Predicted) 373.9 ± 25.0 °C-
Density (Predicted) 1.34 ± 0.1 g/cm³-
Solubility and Partitioning

Table of Experimentally Determined Solubility of Benzamide

SolventTemperature (°C)Solubility ( g/100 mL)Source
Water201.35[2]
Ethanol25Soluble (50 mg/mL)[2]
Methanol25Highly Soluble[3]
Acetone25Soluble[3]
Ethyl Acetate25Soluble[3]
Acetonitrile25Slightly Soluble[3]
DMSO-Soluble[4]

It is anticipated that the cyano group in m-cyanobenzamide would influence its polarity and hydrogen bonding capabilities, thus altering its solubility profile compared to benzamide.

PropertyValue (Predicted)Source
LogP (Octanol-Water Partition Coefficient) 0.5[1]

The predicted LogP value suggests that m-cyanobenzamide has a relatively balanced hydrophilic-lipophilic character.

Acidity and Basicity

The ionization state of a molecule at physiological pH is governed by its pKa value(s). This is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyValueSource
pKa (Predicted) 14.24 ± 0.40 (most acidic)-
pKa of Benzamide (Experimental) ~13 (in H₂O), 23.3 (in DMSO)[5]

The amide proton of m-cyanobenzamide is weakly acidic. The predicted pKa is in a similar range to that of benzamide.

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental methodologies. The following sections detail standard protocols for key measurements.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline m-cyanobenzamide is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of material into the bottom. The tube is then inverted and tapped gently to ensure the solid is tightly packed to a height of 2-3 mm.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

  • m-Cyanobenzamide

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: An excess amount of m-cyanobenzamide is added to a known volume of the solvent in a vial. The "excess" ensures that a saturated solution is formed with undissolved solid remaining.

  • Equilibration: The vials are sealed and placed on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. A portion of the supernatant is then carefully removed and filtered through a syringe filter to remove any remaining solid particles. Centrifugation can be used prior to filtration for samples with fine particles.

  • Quantification: The concentration of m-cyanobenzamide in the clear filtrate is determined using a suitable analytical method. A calibration curve of known concentrations of m-cyanobenzamide in the same solvent should be prepared for accurate quantification.

pKa Determination (Potentiometric Titration)

Principle: This method involves the titration of a solution of the compound with a strong acid or base. The pKa is determined from the inflection point of the resulting pH titration curve.

Materials:

  • m-Cyanobenzamide

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Co-solvent if necessary (e.g., methanol or DMSO, for compounds with low aqueous solubility)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Solution Preparation: A known concentration of m-cyanobenzamide is dissolved in a suitable solvent (e.g., a water/co-solvent mixture).

  • Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

  • Titration: The titrant (NaOH for an acidic proton) is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Biological Relevance and Applications

m-Cyanobenzamide serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for a range of therapeutic applications.

Role in the Synthesis of PARP Inhibitors

A significant application of m-cyanobenzamide and its isomers is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6] PARP is a family of enzymes involved in DNA repair.[7] Inhibitors of PARP have shown considerable promise as anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] The benzamide moiety is a common structural feature in many PARP inhibitors, and the cyano group can be a key synthetic handle for constructing the heterocyclic core structures essential for their inhibitory activity.[6] For instance, 3-aminobenzamide, a related compound, is a known PARP inhibitor that has been studied for its ability to potentiate the cytotoxicity of DNA alkylating agents in cancer cell lines.[8][9]

Visualizations

Experimental Workflow: Shake-Flask Solubility Determination

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess m-Cyanobenzamide to a known volume of solvent B Seal vial A->B C Shake at constant temperature (e.g., 24-72 hours) B->C D Allow solid to sediment C->D E Centrifuge (optional) D->E F Filter supernatant (e.g., 0.22 µm syringe filter) E->F G Quantify concentration of dissolved m-Cyanobenzamide (e.g., by HPLC-UV) F->G H Determine Solubility G->H

Caption: A schematic workflow for determining the equilibrium solubility of m-Cyanobenzamide using the shake-flask method.

Logical Relationship: Physicochemical Properties and Drug Development

G Influence of Physicochemical Properties on Drug Development A Physicochemical Properties (Solubility, pKa, LogP) B Absorption A->B C Distribution A->C D Metabolism A->D E Excretion A->E G Target Engagement A->G I Toxicity A->I F Bioavailability B->F C->F D->F E->F H Therapeutic Efficacy F->H G->H J Overall Drug Candidate Profile H->J I->J

Caption: A diagram illustrating the critical influence of key physicochemical properties on the ADME profile, bioavailability, and overall success of a drug candidate.

Conclusion

m-Cyanobenzamide is a compound of significant interest due to its utility as a synthetic intermediate. This guide has summarized its key physicochemical properties, providing both known and predicted values to aid researchers in its application. The detailed experimental protocols for melting point, solubility, and pKa determination offer practical guidance for the characterization of this and similar molecules. While extensive biological data on m-cyanobenzamide itself is limited, its role in the synthesis of potent molecules like PARP inhibitors underscores its importance in drug discovery and development. A thorough understanding of its physicochemical profile is the foundation for unlocking its full potential in creating novel and effective therapeutic agents.

References

Spectroscopic Profile of 3-Cyanobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyanobenzamide (m-cyanobenzamide), a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, typical and predicted values are provided to guide researchers in the structural elucidation of this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H~8.25s1H
Aromatic H~8.15d1H
Aromatic H~7.85d1H
Aromatic H~7.65t1H
Amide H7.5 - 8.0 (broad)s2H

Note: Chemical shifts are predictions and can vary based on solvent and instrument parameters.

Table 2: 13C NMR Spectroscopic Data (Typical Ranges)
Carbon AssignmentChemical Shift (δ, ppm)
C=O (Amide)165 - 175
Aromatic C-CN110 - 115
C≡N (Nitrile)117 - 120
Aromatic CH125 - 135
Aromatic C-C=O130 - 140

Source: Typical chemical shift ranges for amides, nitriles, and substituted aromatic compounds.

Table 3: IR Spectroscopic Data (Typical Absorption Bands)
Functional GroupAbsorption Range (cm-1)Intensity
N-H Stretch (Amide)3100 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C≡N Stretch (Nitrile)2220 - 2260Sharp, Medium
C=O Stretch (Amide I)1630 - 1690Strong
N-H Bend (Amide II)1550 - 1640Medium
C=C Stretch (Aromatic)1400 - 1600Medium

Source: General IR absorption tables for organic functional groups.

Table 4: Mass Spectrometry Data (Predicted)
Adductm/z (Predicted)
[M+H]+147.05530
[M+Na]+169.03724
[M-H]-145.04074
[M]+•146.04747

Source: Predicted Collision Cross Section data from PubChem.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • 1H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • 13C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: 0 to 220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-10 seconds.

      • Number of Scans: 1024 or more, due to the low natural abundance of 13C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak or TMS.

    • Integrate the peaks in the 1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of solid this compound onto the center of the crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample like this compound, a direct insertion probe can be used.

    • The sample is then volatilized by heating under a high vacuum.

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

    • This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•).

  • Mass Analysis:

    • The newly formed ions are accelerated by an electric field and travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection:

    • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound This compound NMR NMR Spectroscopy (1H, 13C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Navigating the Solubility Landscape of 3-Cyanobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanobenzamide is a key intermediate in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products. This technical guide addresses the current landscape of solubility data for this compound, providing a framework for its experimental determination. While publicly available quantitative solubility data is scarce, this document offers detailed experimental protocols and a clear workflow to empower researchers to generate reliable in-house data.

Introduction to this compound

This compound is a white to off-white solid organic compound.[1] Its molecular structure, featuring both a cyano and an amide group on a benzene ring, allows for hydrogen bonding and polar interactions, influencing its solubility.[1] It is generally recognized as being soluble in polar organic solvents.[1] However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL, mol/L, or mole fraction) in various organic solvents at different temperatures. This data gap necessitates a robust experimental approach for researchers working with this compound.

Quantitative Solubility Data

Table 1: Experimental Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)
e.g., Methanole.g., 25[Experimental Data][Experimental Data][Experimental Data]
e.g., Ethanole.g., 25[Experimental Data][Experimental Data][Experimental Data]
e.g., Acetonee.g., 25[Experimental Data][Experimental Data][Experimental Data]
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25[Experimental Data][Experimental Data][Experimental Data]
e.g., Acetonitrilee.g., 25[Experimental Data][Experimental Data][Experimental Data]
e.g., Ethyl Acetatee.g., 25[Experimental Data][Experimental Data][Experimental Data]
e.g., Dichloromethanee.g., 25[Experimental Data][Experimental Data][Experimental Data]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data can be obtained through various analytical techniques. The choice of method often depends on the properties of the solute and solvent, as well as the available instrumentation. Below are detailed protocols for three widely used methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, immediately filter the solution using a syringe filter into a pre-weighed evaporating dish.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. The temperature should be well below the compound's melting point (approximately 222 °C).[2]

  • Drying and Weighing: After complete evaporation of the solvent, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

UV/Vis Spectroscopy Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV/Vis region and the solvent is transparent in that region. A calibration curve is first established to relate absorbance to concentration.

Materials:

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Measurement: Withdraw a sample of the clear supernatant and filter it as described in the Gravimetric Method. Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation from the calibration curve to determine the concentration of the diluted solution. The concentration of the original saturated solution is then calculated by multiplying the result by the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or when the solute has a low solubility.

Materials:

  • HPLC system with a suitable detector (e.g., UV detector)

  • Appropriate HPLC column (e.g., C18)

  • This compound

  • Selected organic solvent(s)

  • HPLC-grade solvents for the mobile phase

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase composition, flow rate, and detector wavelength.

  • Preparation of Standard Solutions and Calibration Curve: Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent. Prepare a series of standard solutions of decreasing concentrations by serial dilution. Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Analysis: Withdraw a sample of the clear supernatant and filter it. Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. The concentration of the original saturated solution is then calculated by multiplying the result by the dilution factor.

Experimental Workflow Visualization

The general process for the experimental determination of solubility can be visualized as a logical workflow. The following diagram, generated using Graphviz, outlines the key steps involved.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solid to settle B->C D Withdraw known volume of clear supernatant C->D E Filter the solution D->E F_Grav Gravimetric: Evaporate solvent and weigh residue E->F_Grav Gravimetric F_Spec Spectroscopy/HPLC: Dilute sample for analysis E->F_Spec Spectroscopic/ Chromatographic H Calculate solubility F_Grav->H G_Spec Measure absorbance/peak area F_Spec->G_Spec G_Spec->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While the qualitative statement that this compound is soluble in polar organic solvents provides a general guideline, the lack of quantitative data in the public domain presents a challenge for researchers requiring precise solubility information for process development, formulation, and other research applications. This technical guide provides a framework for addressing this knowledge gap by offering detailed and adaptable experimental protocols for the gravimetric, UV/Vis spectroscopic, and HPLC methods. By following these standardized procedures, researchers can generate the accurate and reliable solubility data necessary to advance their work with this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyanobenzamide Derivatives

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of this compound and its derivatives. These compounds are versatile intermediates in the synthesis of biologically active molecules and are of significant interest in pharmaceutical and materials science research.[1] This document details the synthetic pathways, analytical characterization protocols, and explores the pharmacological relevance of this class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several routes, often starting from commercially available materials. A common strategy involves the functionalization of a pre-existing benzonitrile or benzamide core.

General Synthetic Pathway

A prevalent method for producing cyanobenzaldehydes, which are key precursors, involves the amidation and subsequent dehydration of dichloromethylbenzoyl chloride.[2] This intermediate can then be further modified to yield the desired benzamide derivative.

A generalized workflow for the synthesis is outlined below.

SynthesisWorkflow Start m-Toluyl Chloride Intermediate1 3-(Dichloromethyl)benzoyl Chloride Start->Intermediate1 Side-chain Chlorination Intermediate2 3-(Dichloromethyl)benzamide Intermediate1->Intermediate2 Amidation (Ammonia Water) Intermediate3 3-(Dichloromethyl)benzonitrile Intermediate2->Intermediate3 Dehydration (Thionyl Chloride) Intermediate4 3-Cyanobenzaldehyde Intermediate3->Intermediate4 Hydrolysis (Zinc Catalyst) FinalProduct This compound Derivatives Intermediate4->FinalProduct Further Reactions (e.g., Derivatization)

Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 3-Cyanobenzaldehyde

The following protocol is a representative example for the synthesis of 3-cyanobenzaldehyde, a key intermediate.[2]

  • Amidation of 3-(Dichloromethyl)benzoyl Chloride: 3-(Dichloromethyl)benzoyl chloride is reacted with ammonia water to form 3-(dichloromethyl)benzamide.[2]

  • Dehydration: The resulting 3-(dichloromethyl)benzamide is then dehydrated using a reagent such as thionyl chloride or acetic anhydride to yield 3-(dichloromethyl)benzonitrile.[2]

  • Hydrolysis: The 3-(dichloromethyl)benzonitrile is hydrolyzed, often with a zinc catalyst, to produce 3-cyanobenzaldehyde.[2] The product can be purified by crystallization from water.[2]

Characterization of this compound Derivatives

The structural confirmation of synthesized this compound derivatives relies on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, functional groups, and elemental composition.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed insight into the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Reveals the electronic environment and connectivity of hydrogen atoms.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Quantitative Data Summary

The following tables summarize typical spectroscopic data for a parent compound, 3-cyanobenzaldehyde, which serves as a key intermediate.[3] The data for derivatives will vary based on their specific substitutions.

Table 1: ¹H NMR Data for 3-Cyanobenzaldehyde [3]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aldehyde (H-C=O) ~10.1 Singlet
Aromatic H ~8.15 Singlet
Aromatic H ~8.10 Doublet
Aromatic H ~7.90 Doublet
Aromatic H ~7.65 Triplet

Note: Chemical shifts can vary depending on the solvent and instrument.[3]

Table 2: ¹³C NMR Data for 3-Cyanobenzaldehyde [3]

Carbon Assignment Chemical Shift (δ, ppm)
Aldehyde (C=O) ~190.5
Aromatic C ~138.0
Aromatic C ~137.5
Aromatic C ~134.0
Aromatic C ~130.5
Aromatic C ~130.0
Nitrile (C≡N) ~117.5

| Aromatic C (ipso to CN) | ~113.0 |

Table 3: Key IR Absorption Bands for 3-Cyanobenzaldehyde [3]

Wavenumber (cm⁻¹) Functional Group
~2230 Nitrile (C≡N) Stretch
~1705 Carbonyl (C=O) Stretch

| ~2850, ~2750 | Aldehyde C-H Stretch |

Table 4: Mass Spectrometry Data for 3-Cyanobenzaldehyde [3]

m/z Assignment
131 [M]⁺ (Molecular Ion)
130 [M-H]⁺
103 [M-CO]⁺

| 102 | [M-HCO]⁺ |

Experimental Protocols for Characterization

NMR Spectroscopy Protocol: [3]

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet (for solids) or a thin film on a salt plate (for oils).

  • Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol: [3]

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio of the resulting ions.

Biological Activity and Signaling Pathways

Derivatives of benzamide are a well-established class of compounds with significant biological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities.[4][5][6] The incorporation of a cyano group can modulate these activities and provide a handle for further synthetic modifications.

Potential Anticancer Activity: Inhibition of NF-κB Signaling

One potential mechanism of action for benzamide derivatives is the inhibition of inflammatory and cell survival pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[5] The enzyme IKKβ is a critical kinase in this pathway, and its inhibition is a validated strategy in cancer therapy.[5] Structural analogues have demonstrated the ability to inhibit IKKβ, leading to reduced cancer cell growth.[5]

The diagram below illustrates the canonical NF-κB signaling pathway, a potential target for this compound derivatives.

Caption: Potential inhibition of the NF-κB signaling pathway by benzamide derivatives.
Antimicrobial Activity

Certain benzamide derivatives have been investigated as potential antibacterial agents, acting as inhibitors of the FtsZ protein, which is crucial for bacterial cell division.[4] Modifications to the benzamide scaffold can lead to compounds with significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis.[4]

References

The Pivotal Role of 3-Cyanobenzamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Cyanobenzamide, a versatile aromatic compound, serves as a critical cornerstone in the synthesis of a diverse array of biologically active molecules. This technical guide offers an in-depth exploration of the known biological relevance and potential activities of this compound, with a focus on its instrumental role as a chemical scaffold and synthetic precursor for researchers, scientists, and professionals in drug development. While direct, potent biological activity of this compound itself is not extensively documented, its structural motifs are central to the function of numerous therapeutic agents.

Introduction to this compound

This compound (m-cyanobenzamide) is an organic compound featuring a benzamide core with a nitrile group at the meta-position.[1] This unique arrangement of functional groups—a hydrogen bond-donating and -accepting amide and an electron-withdrawing cyano group—makes it a valuable and reactive intermediate in organic synthesis.[1][2] Its primary significance in the biomedical field lies in its use as a foundational building block for creating more complex and potent pharmaceutical agents, particularly in the realms of oncology and inflammatory diseases.[2][3]

Role as a Precursor to Biologically Active Molecules

The true potential of this compound is unlocked through its chemical derivatization. The cyano and amide groups provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Synthesis of PARP Inhibitors

A paramount application of this compound's derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. The related compound, 3-aminobenzamide, which can be synthesized from this compound, is a well-established PARP inhibitor.[4][5] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

The general workflow for leveraging a this compound-related precursor in the synthesis and evaluation of a PARP inhibitor is outlined below.

G Experimental Workflow: From Precursor to PARP Inhibitor Evaluation precursor 3-Cyanobenzaldehyde (Precursor) intermediate Phthalazinone Core Construction precursor->intermediate Cyclization Reaction final_compound Final PARP Inhibitor Analogue intermediate->final_compound Further Functionalization biochem_assay In vitro PARP1 Enzyme Assay final_compound->biochem_assay Testing cell_assay Cell-Based Assays (e.g., Proliferation, Apoptosis) biochem_assay->cell_assay in_vivo In vivo Xenograft Studies cell_assay->in_vivo

Caption: Generalized workflow for synthesizing and evaluating a PARP inhibitor.

Development of Anti-inflammatory and Other Therapeutic Agents

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. Structure-activity relationship (SAR) studies on various benzamide derivatives have revealed that modifications to the benzene ring and the amide group can significantly influence biological activity.[6] For instance, benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and acetylcholinesterase, both of which are important targets in cancer and neurodegenerative diseases, respectively.[3][6] The position of substituents on the benzamide ring is critical for potent and selective inhibition.[6]

Direct Biological Interactions and Research Applications

While not a potent drug candidate on its own, this compound is utilized in biochemical research to probe enzyme-ligand interactions and as a starting point for fragment-based drug discovery.[3] Its utility in these contexts stems from its relatively simple structure and the well-defined chemical properties of its functional groups.

Enzyme Inhibition Studies

There is limited public data on the direct, potent inhibition of specific enzymes by this compound. However, its derivatives have been shown to inhibit various enzymes. For context, the inhibitory activities of some benzamide derivatives against different enzyme targets are summarized in the table below.

Compound ClassTarget EnzymeReported Activity (IC50)Reference
Benzamide DerivativesHistone Deacetylase 1 (HDAC1)Varies (nM to µM range)[3]
Picolinamide DerivativesAcetylcholinesterase (AChE)2.49 ± 0.19 µM (for compound 7a)[1][6]
Benzimidazole DerivativesBradykinin B1 Receptor0.3 nM - 3500 nM[4]

Note: The activities listed are for derivatives and not this compound itself. This table illustrates the potential of the broader benzamide chemical class.

Signaling Pathway Modulation by Derivatives

The most well-characterized signaling pathway influenced by a close derivative of this compound is the DNA damage response pathway, through the action of PARP inhibitors like 3-aminobenzamide.

G Simplified PARP1 Signaling in DNA Repair and Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR Stalled_fork Stalled Replication Fork & Double-Strand Break PARP1->Stalled_fork Inhibition leads to DDR_proteins Recruitment of DNA Repair Proteins PAR->DDR_proteins DNA_repair DNA Repair DDR_proteins->DNA_repair PARP_inhibitor PARP Inhibitor (e.g., 3-Aminobenzamide) PARP_inhibitor->PARP1 Cell_death Synthetic Lethality (Cell Death) Stalled_fork->Cell_death in HRR-deficient cells

References

The Pivotal Role of 3-Cyanobenzamide as a Versatile Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 3-cyanobenzamide has emerged as a crucial and versatile intermediate, underpinning the development of a diverse array of pharmaceuticals. Its unique bifunctional nature, possessing both a reactive cyano group and a pharmacophoric benzamide moiety, allows for its facile incorporation into complex molecular architectures. This technical guide provides a comprehensive overview of this compound's utility in drug discovery, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a cornerstone of targeted cancer therapy. This document details the chemical properties, synthesis, and reactivity of this compound, and presents a specific experimental protocol for its conversion to the active pharmaceutical ingredient (API), 3-aminobenzamide, a known PARP inhibitor. Furthermore, it elucidates the critical role of the PARP signaling pathway in DNA repair and its therapeutic targeting in oncology.

Introduction: The Strategic Importance of Intermediates in Drug Synthesis

The efficient and cost-effective production of pharmaceuticals relies heavily on the availability of versatile and well-characterized chemical intermediates. This compound (m-cyanobenzamide) is a prime example of such a scaffold, offering chemists a stable yet reactive platform for molecular elaboration.[1] Its utility spans the synthesis of anti-inflammatory, analgesic, and anti-cancer drugs, as well as agrochemicals.[1] The presence of both a cyano and an amide group allows for a wide range of chemical transformations, including nucleophilic additions, reductions, and cross-coupling reactions, making it a valuable tool in the drug discovery arsenal.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is essential for its effective use in synthesis and for ensuring the quality and purity of the final drug substance.

PropertyValueReference
Molecular Formula C₈H₆N₂O[2]
Molecular Weight 146.15 g/mol [2]
Appearance Off-white to white solid[1]
Melting Point 222 °C
Solubility Soluble in polar organic solvents
CAS Number 3441-01-8[2]
IUPAC Name This compound[2]
SMILES C1=CC(=CC(=C1)C(=O)N)C#N[2]
InChI InChI=1S/C8H6N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11)[2]

Application in Drug Discovery: Synthesis of a PARP Inhibitor

A significant application of this compound in drug discovery is its role as a precursor to 3-aminobenzamide, a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP).[3][4][5][6] PARP inhibitors represent a major advancement in targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms.

Synthesis of 3-Aminobenzamide from this compound

The conversion of this compound to 3-aminobenzamide is achieved through the selective reduction of the cyano group to an aminomethyl group. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To synthesize 3-aminobenzamide by the reduction of this compound.

Materials and Reagents:

  • This compound

  • Methanol (reagent grade)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-aminobenzamide.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-aminobenzamide.

Expected Yield: High yields are typically reported for this type of reduction.

Safety Precautions:

  • Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst with care, preferably as a wet paste.

Spectroscopic Data

This compound (Starting Material)

Technique Data
¹H NMR (DMSO-d₆) δ 8.25 (s, 1H), 8.15 (d, J=7.8 Hz, 1H), 8.05 (br s, 1H), 7.90 (d, J=7.8 Hz, 1H), 7.65 (t, J=7.8 Hz, 1H), 7.55 (br s, 1H)
¹³C NMR (DMSO-d₆) δ 166.5, 136.1, 134.8, 132.3, 130.1, 129.8, 118.4, 111.9

3-Aminobenzamide (Product) [7][8]

Technique Data
¹H NMR (DMSO-d₆) δ 7.65 (br s, 1H), 7.15 (t, J=7.8 Hz, 1H), 7.05 (s, 1H), 6.90 (d, J=7.8 Hz, 1H), 6.60 (d, J=7.8 Hz, 1H), 5.20 (s, 2H), 4.90 (br s, 1H)
¹³C NMR (DMSO-d₆) δ 168.3, 149.2, 135.5, 129.0, 116.8, 115.0, 114.2

Biological Context: The PARP Signaling Pathway and its Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[5][9][10][11] PARP-1, the most abundant member, acts as a DNA damage sensor.[12]

The Role of PARP in DNA Repair

Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and becomes activated.[8][11] It then utilizes nicotinamide adenine dinucleotide (NAD⁺) as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, including histones.[12][13] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process through the base excision repair (BER) pathway.[11]

PARP_Signaling_Pathway

Therapeutic Strategy: Synthetic Lethality

In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is compromised. These cells become heavily reliant on the BER pathway, and therefore PARP-1, to repair SSBs. When PARP is inhibited in these cells, unrepaired SSBs accumulate and, during DNA replication, lead to the formation of DSBs.[8] Since the HR pathway is deficient, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death.[10] This concept, known as "synthetic lethality," is the basis for the clinical efficacy of PARP inhibitors in BRCA-mutated cancers.

Synthetic_Lethality

Experimental Workflow: From Intermediate to Biological Evaluation

The journey from a chemical intermediate like this compound to a potential drug candidate involves a structured workflow encompassing synthesis, purification, characterization, and biological testing.

Experimental_Workflow

Conclusion

This compound stands as a testament to the critical role of well-designed intermediates in the advancement of drug discovery. Its chemical versatility and strategic positioning within synthetic routes to high-value therapeutic agents, such as PARP inhibitors, underscore its importance. The straightforward conversion of this compound to the potent PARP inhibitor 3-aminobenzamide provides a clear and compelling example of its utility. As the demand for novel and effective therapeutics continues to grow, the strategic application of intermediates like this compound will undoubtedly remain a cornerstone of medicinal chemistry and pharmaceutical development. This guide has provided a comprehensive technical overview to aid researchers and scientists in leveraging the full potential of this valuable molecular building block.

References

The Pivotal Role of 3-Cyanobenzamide as a Scaffold for Potent Enzyme Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The InChI key PAQVSWFCADWSLB-UHFFFAOYSA-N identifies 3-Cyanobenzamide , a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. While possessing limited intrinsic biological activity, its true value lies in its role as a foundational scaffold for the synthesis of highly potent and selective enzyme inhibitors. This technical guide provides a comprehensive overview of this compound, with a particular focus on its derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT), two critical targets in oncology and other therapeutic areas.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the controlled hydrolysis of 3-cyanobenzonitrile. Enzymatic hydrolysis offers a highly selective and efficient method for this conversion.

Experimental Protocol: Enzymatic Hydrolysis of 3-Cyanobenzonitrile

This protocol outlines a typical procedure for the enzymatic conversion of 3-cyanobenzonitrile to this compound.

Materials:

  • 3-Cyanobenzonitrile

  • Immobilized nitrilase enzyme (e.g., from Rhodococcus rhodochrous)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature and pH control

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a suspension of 3-cyanobenzonitrile in the phosphate buffer. The substrate concentration is typically in the range of 50-200 g/L.

  • Enzyme Addition: Add the immobilized nitrilase to the reaction mixture. The enzyme loading is typically 1-5% (w/w) of the substrate.

  • Reaction Conditions: Maintain the reaction temperature at 30-40°C and the pH at 7.5. Stir the mixture at a constant rate to ensure adequate mixing.

  • Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the conversion of 3-cyanobenzonitrile and the formation of this compound.

  • Reaction Termination and Product Isolation: Once the reaction reaches the desired conversion (typically >99%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • Extraction: Extract the aqueous filtrate with ethyl acetate to transfer the this compound into the organic phase.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Crystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

This compound Derivatives as PARP Inhibitors

A key application of the this compound scaffold is in the development of PARP inhibitors. The benzamide moiety is a crucial pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, allowing these inhibitors to competitively bind to the catalytic domain of PARP enzymes. 3-Aminobenzamide, a close derivative, is a well-characterized PARP inhibitor.

Quantitative Data for PARP Inhibitors

The following table summarizes key quantitative data for 3-aminobenzamide and a related fluorinated derivative.

CompoundTargetAssay TypeIC50KiEC50Pharmacokinetic ParameterValue
3-Aminobenzamide PARP1Enzymatic~30 µM[1]----
3-Aminobenzamide PARPCellular (CHO cells)~50 nM[2][3][4]----
3-Amino-N-2,2,2-trifluoroethylbenzamide (3-ABA-TFE) -----Cmax (in rats, 400 mg/kg IP)Maximum tissue signals at ~2 days[5]
Tmax (in rats)~2 days[5]
Bioavailability-

Note: Pharmacokinetic data for 3-aminobenzamide itself is limited in the public domain; the data for the fluorinated derivative provides an indication of its in vivo behavior.

Experimental Protocol: In Vitro PARP1 Activity Assay

This protocol describes a common method for assessing the inhibitory activity of compounds like 3-aminobenzamide against PARP1.[3]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., nicked calf thymus DNA)

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • 3-Aminobenzamide (or other test inhibitors)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • 96-well assay plates (black, flat-bottom)

  • Fluorescent plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of 3-aminobenzamide in PARP assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • PARP assay buffer

    • Activated DNA (final concentration, e.g., 50 ng/reaction)

    • 3-Aminobenzamide dilution or vehicle control

    • Recombinant PARP1 enzyme (final concentration, e.g., 50 ng/reaction)

  • Initiation of Reaction: Add β-NAD+ (final concentration, e.g., 0.5 mM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30-37°C for 30-60 minutes with gentle agitation.

  • Detection: Stop the reaction and measure the remaining NAD+ or the product formation using a suitable detection reagent (e.g., a fluorescent developer that detects NADH formed in a coupled reaction).

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_SSB Single-Strand Break (SSB) Repair cluster_Inhibition PARP Inhibition cluster_DSB Double-Strand Break (DSB) Repair & Cell Fate DNA_Damage DNA Damage (e.g., from ROS) SSB Single-Strand Break PARP1_Recruitment PARP1 Recruitment and Binding PARP1_Activation PARP1 Activation PARPylation Auto-PARylation of PARP1 Repair_Recruitment Recruitment of Repair Proteins (e.g., XRCC1) SSB_Repair SSB Repair DNA_Integrity DNA Integrity Restored PARP_Inhibitor 3-Aminobenzamide PARP1_Trapping PARP1 Trapping on DNA Stalled_Replication Stalled Replication Fork DSB Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 proficient) Cell_Survival Cell Survival HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) Apoptosis Apoptosis / Cell Death

This compound Derivatives as NAMPT Inhibitors

The cyanoguanidine moiety, which can be derived from this compound, is a key feature of a class of potent NAMPT inhibitors.[6] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cancer cell metabolism and survival.

Quantitative Data for Cyanoguanidine-based NAMPT Inhibitors

The following table presents IC50 values for representative cyanoguanidine-containing NAMPT inhibitors.

CompoundTargetAssay TypeCell LineIC50
Compound 5 NAMPTBiochemical-2.5 nM[6]
Cellular (Proliferation)A2780 (Ovarian)9.7 nM[6]
Compound 15 NAMPTCellular (Proliferation)A2780 (Ovarian)0.025 nM[7]
Cellular (Proliferation)MCF-7 (Breast)0.33 nM[7]
Experimental Protocol: In Vitro NAMPT Inhibition Assay

This protocol outlines a method for measuring the inhibitory activity of cyanoguanidine derivatives against NAMPT.[8]

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • NAMPT assay buffer

  • Cyanoguanidine test compounds

  • Coupled enzyme system for NADH detection (e.g., NMNAT, alcohol dehydrogenase)

  • Ethanol

  • 96-well assay plates (black, flat-bottom)

  • Fluorescent microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the cyanoguanidine compounds in the assay buffer.

  • Reaction Mixture Preparation: In each well, add the following:

    • NAMPT assay buffer

    • Test inhibitor or vehicle control

    • Recombinant NAMPT enzyme

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of nicotinamide, PRPP, and ATP to start the NAMPT reaction.

  • Coupled Reaction: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by NMNAT. Subsequently, in the presence of ethanol, alcohol dehydrogenase reduces NAD+ to NADH.

  • Detection: Measure the fluorescence of the generated NADH (excitation ~340 nm, emission ~460 nm).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathway: NAMPT Inhibition and Cancer Cell Metabolism

NAMPT_Inhibition cluster_Salvage NAD+ Salvage Pathway cluster_Inhibition NAMPT Inhibition cluster_Metabolism Cancer Cell Metabolism & Survival Nicotinamide Nicotinamide NAMPT NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NAD NAD+ NAMPT_Inhibitor Cyanoguanidine Derivative NAD_Depletion NAD+ Depletion Glycolysis Glycolysis TCA_Cycle TCA Cycle ATP_Production ATP Production DNA_Repair_Sirtuins DNA Repair (PARPs) Sirtuin Activity Cell_Survival Cancer Cell Survival Apoptosis Apoptosis

In Vivo Efficacy Assessment

The therapeutic potential of this compound derivatives is ultimately evaluated in preclinical in vivo models. The following protocol provides a general framework for assessing the anti-tumor efficacy of a PARP inhibitor in a breast cancer xenograft model.[9][10]

Experimental Protocol: In Vivo Efficacy in an MCF-7 Xenograft Model

Materials:

  • Female immunodeficient mice (e.g., athymic nude or NSG mice)

  • MCF-7 human breast cancer cells

  • Matrigel

  • 3-Aminobenzamide (or other test compound) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture MCF-7 cells under standard conditions.

    • Harvest and resuspend the cells in a mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer 3-aminobenzamide or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection at a specific mg/kg dose).

  • Monitoring:

    • Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).

    • Observe the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a maximum allowable size or after a fixed duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

    • Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the compound.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its structural features provide a robust scaffold for the development of potent and selective inhibitors of key enzymes implicated in cancer and other diseases. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its derivatives in the quest for novel therapeutics. The strategic application of this scaffold in the design of PARP and NAMPT inhibitors highlights its significance in the development of targeted therapies that exploit the specific vulnerabilities of cancer cells. Further exploration of this privileged structure is likely to yield new and improved therapeutic agents in the future.

References

3-Cyanobenzamide safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Cyanobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information is intended to guide laboratory personnel in the safe use and management of this compound.

Chemical Identification and Physical Properties

This compound is a versatile intermediate used in the synthesis of pharmaceuticals and other organic compounds.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 3441-01-8--INVALID-LINK--
Molecular Formula C₈H₆N₂O--INVALID-LINK--
Molecular Weight 146.15 g/mol --INVALID-LINK--
Appearance Off-white solid--INVALID-LINK--
Melting Point 222 °C--INVALID-LINK--
Boiling Point 327.7±25.0 °C (Predicted)--INVALID-LINK--
SMILES C1=CC(=CC(=C1)C(=O)N)C#N--INVALID-LINK--
InChI InChI=1S/C8H6N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11)--INVALID-LINK--

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classifications are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

  • GHS07: Exclamation Mark

Toxicological Data

The toxicity of this compound is primarily associated with its aromatic nitrile structure. The acute toxicity of nitriles is often linked to the metabolic release of cyanide.[2][3][4]

EndpointSpeciesRouteResultClassification
Acute Oral Toxicity RatOralNo specific LD50 value is available from a dedicated study. However, based on GHS classification, it is considered harmful if swallowed.Harmful if swallowed
Skin Irritation RabbitDermalStudies on similar compounds show potential for mild to moderate irritation.Causes skin irritation
Eye Irritation RabbitOcularStudies on similar compounds suggest it can be minimally to moderately irritating to the eyes.Causes serious eye irritation

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

The following are summaries of standard OECD guidelines for toxicological testing relevant to this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a limited number of animals.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Procedure: The dosing of subsequent animals is dependent on the outcome of the previously dosed animal. The procedure is stopped when a stopping criterion is met, which allows for the classification of the substance into a GHS category.

Acute Dermal Irritation/Corrosion - OECD 404

This guideline describes a procedure for the assessment of skin irritation and corrosion.[5][6]

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A 0.5 g amount of the solid test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch.

  • Exposure: The patch is left in place for 4 hours.

  • Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. The observations can continue for up to 14 days to assess the reversibility of the effects.[7]

  • Scoring: The degree of skin reaction is rated according to a numerical scoring system.

Acute Eye Irritation/Corrosion - OECD 405

This guideline details the procedure for assessing eye irritation and corrosion.[8][9]

  • Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[9]

  • Observation: The eyes are examined for ocular lesions (cornea, iris, and conjunctivae) at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to evaluate the reversibility of effects.[8][9]

  • Scoring: Ocular reactions are scored according to a standardized system.

Visualizations

The following diagrams illustrate key logical workflows and a potential metabolic pathway for this compound.

G cluster_exposure Exposure Assessment cluster_response Emergency Response Potential Exposure Potential Exposure Inhalation Inhalation Potential Exposure->Inhalation Skin Contact Skin Contact Potential Exposure->Skin Contact Eye Contact Eye Contact Potential Exposure->Eye Contact Ingestion Ingestion Potential Exposure->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Flush with Water Flush with Water Eye Contact->Flush with Water Seek Medical Attention Seek Medical Attention Ingestion->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Flush with Water->Seek Medical Attention

Caption: First Aid Response Workflow for this compound Exposure.

G This compound This compound Cyanohydrin Intermediate Cyanohydrin Intermediate This compound->Cyanohydrin Intermediate Oxidation CYP450 Enzymes CYP450 Enzymes CYP450 Enzymes->Cyanohydrin Intermediate Cyanide (HCN) Cyanide (HCN) Cyanohydrin Intermediate->Cyanide (HCN) Benzaldehyde Derivative Benzaldehyde Derivative Cyanohydrin Intermediate->Benzaldehyde Derivative Inhibition of Cytochrome c oxidase Inhibition of Cytochrome c oxidase Cyanide (HCN)->Inhibition of Cytochrome c oxidase Cellular Hypoxia Cellular Hypoxia Inhibition of Cytochrome c oxidase->Cellular Hypoxia

Caption: Postulated Metabolic Pathway and Toxic Action of this compound.

References

The Expanding Synthetic Versatility of 3-Cyanobenzamide: A Technical Guide to Novel Reactions and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Cyanobenzamide is emerging as a highly versatile building block in the synthesis of novel chemical entities with significant therapeutic potential. This technical guide provides an in-depth exploration of recently discovered reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

This document delves into the application of this compound in the construction of key heterocyclic scaffolds, its role in metal-catalyzed cross-coupling reactions, and its utility in multicomponent reactions, highlighting its growing importance in medicinal chemistry and materials science.

Synthesis of Bioactive Heterocycles

This compound serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous pharmaceuticals.

Phthalazinones for PARP Inhibition

A significant application of this compound and its derivatives is in the synthesis of phthalazinone-based Poly(ADP-ribose) polymerase (PARP) inhibitors. These targeted cancer therapies operate on the principle of synthetic lethality in tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.

A general synthetic approach involves the Sonogashira coupling of a halogenated benzamide, a close analog of this compound, with a terminal alkyne. This is followed by cyclization to form the core phthalazinone structure.

Table 1: Synthesis of a Phthalazinone Precursor via Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
13-Fluoro-5-iodobenzamideTerminal AlkynePd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%)THF/TEA (3:1)RT4-16~85%

Experimental Protocol: Sonogashira Coupling for Phthalazinone Precursor Synthesis [1]

To a dry, nitrogen-flushed round-bottom flask, add 3-fluoro-5-iodobenzamide (1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.). Evacuate and backfill the flask with nitrogen three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) via syringe in a 3:1 ratio. Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.1 eq.) dropwise via syringe. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting iodide is consumed (typically 4-16 hours). Upon completion, the reaction mixture is worked up to isolate the coupled product.

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes using NAD+ Trapped_PARP1 Trapped PARP1-DNA Complex PARP1->Trapped_PARP1 NAD NAD+ XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III PAR->LIG3 recruits POLB DNA Polymerase β PAR->POLB recruits BER Base Excision Repair (BER) XRCC1->BER LIG3->BER POLB->BER PARP_Inhibitor PARP Inhibitor (e.g., Olaparib derivative) PARP_Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis leads to in BRCA-deficient cells BRCA_deficient BRCA-deficient Cell BRCA_deficient->DSB Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Reactants: Aryl Halide Coupling Partner Catalyst Add Catalyst System: Pd Precatalyst Ligand Base_Solvent Add Base and Degassed Solvent Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Quenching Quench Reaction (if necessary) Monitoring->Quenching Extraction Aqueous Workup & Extraction Purification Purify by Column Chromatography Characterization Characterize Product (NMR, MS, etc.) JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates P_JAK P-JAK JAK->P_JAK autophosphorylates STAT STAT P_JAK->STAT phosphorylates P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer dimerizes Nucleus Nucleus STAT_Dimer->Nucleus translocates to DNA DNA STAT_Dimer->DNA binds to Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription JAK_Inhibitor JAK Inhibitor (Cyanamide-based) JAK_Inhibitor->JAK inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 3-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-cyanobenzamide, a versatile building block in the development of novel therapeutic agents. The unique chemical properties of this compound, featuring both a cyano group and a benzamide moiety, make it a valuable precursor for a range of pharmaceuticals, most notably in the field of oncology.[1] This document outlines detailed protocols and quantitative data for the synthesis of pharmaceuticals derived from or structurally related to this compound, with a primary focus on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction to this compound in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its benzamide component is a recognized pharmacophore that can mimic the nicotinamide portion of the NAD+ substrate, enabling it to effectively compete for the catalytic sites of enzymes like PARP. This makes it a crucial component in the design of targeted therapies. Furthermore, the cyano group provides a reactive handle for the construction of complex heterocyclic scaffolds, which are central to the biological activity of many inhibitors.[1]

Application Focus: Synthesis of PARP Inhibitors

A significant application of this compound and its analogues is in the synthesis of PARP inhibitors, a class of targeted cancer therapies.[1] These drugs have shown remarkable efficacy in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations. While direct synthesis protocols starting from this compound can be proprietary, the following sections detail the synthesis of a key phthalazinone-based PARP inhibitor scaffold, a common core in many PARP inhibitors, using the closely related precursor, 3-cyanobenzaldehyde. This provides a representative workflow for the utilization of the 3-cyanobenzoyl moiety in drug synthesis.

Signaling Pathway of PARP Inhibition

The diagram below illustrates the PARP1 signaling pathway in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

PARP_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repaired DNA Repaired Repair_Proteins->DNA_Repaired facilitates DNA_SSB_Inhib DNA Single-Strand Break (SSB) PARP1_Inhib PARP-1 DNA_SSB_Inhib->PARP1_Inhib Replication_Fork_Collapse Replication Fork Collapse PARP1_Inhib->Replication_Fork_Collapse leads to PARP_Inhibitor PARP Inhibitor (e.g., Olaparib Analogue) PARP_Inhibitor->PARP1_Inhib inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB causes HRR_Deficient Deficient Homologous Recombination Repair (e.g., BRCA1/2 mutation) DNA_DSB->HRR_Deficient cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) HRR_Deficient->Cell_Death results in Synthesis_Workflow Start Starting Material: 3-Cyanobenzaldehyde Step1 Step 1: Horner-Wadsworth-Emmons Reaction with Phosphonate Start->Step1 Intermediate1 Olefin Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization to Phthalazinone Core Intermediate1->Step2 Intermediate2 Phthalazinone Carboxylic Acid Step2->Intermediate2 Step3 Step 3: Amide Coupling with Piperazine Derivative Intermediate2->Step3 Final_Product Final PARP Inhibitor Analogue Step3->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bio_Assay In Vitro Biological Assay (PARP Inhibition Assay) Characterization->Bio_Assay

References

3-Cyanobenzamide: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyanobenzamide is a valuable and versatile building block in organic synthesis, prized for its dual reactivity stemming from the cyano and benzamide functional groups.[1] This unique structure allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its stability and amenability to various reaction conditions, including nucleophilic substitutions and coupling reactions, have established it as a crucial component in the drug discovery and development pipeline.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of prominent drug candidates, particularly PARP and DPP-4 inhibitors.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms of tumor cells, a concept known as synthetic lethality.[2][3] Several approved PARP inhibitors feature a core structure derived from or related to benzamide, which mimics the nicotinamide portion of the NAD+ substrate, competitively inhibiting the enzyme.[4] this compound serves as a precursor for constructing the phthalazinone scaffold, a common core in many PARP inhibitors.[5][6]

Synthesis of a Phthalazinone-based PARP Inhibitor Scaffold

A general and efficient method for the synthesis of a 4-benzyl-2H-phthalazin-1-one scaffold, a key intermediate for PARP inhibitors like Niraparib, can be initiated from precursors related to this compound.[5][7] The cyano group is a versatile handle for the construction of the heterocyclic phthalazinone system.[6]

Experimental Protocol: Synthesis of 1-Phthalazinone

This protocol outlines the synthesis of the parent 1-phthalazinone ring from a benzoic acid derivative, illustrating the type of cyclization reaction that is central to this application.

  • Step 1: Reaction with Hydrazine Hydrate

    • A solution of 29.4 g (0.1 mole) of α,α-dibromo-o-toluic acid and 16 g (0.32 mole) of hydrazine hydrate in 200 ml of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.[7]

    • The mixture is heated under reflux with stirring for 1 hour.[7]

    • The solvent is then evaporated under reduced pressure.[7]

    • The resulting residue is recrystallized from ethanol to yield 1-phthalazinone.[7]

Quantitative Data

ProductYieldMelting PointReference
1-Phthalazinone88%181°-182° C[7]
2-Methyl-1-phthalazinone75%111°-112° C[7]
6-Chloro-1-phthalazinone63%272°-273° C[7]

Logical Workflow for PARP Inhibitor Synthesis

G cluster_0 Synthesis of Phthalazinone Core cluster_1 Final Inhibitor Synthesis 3_Cyanobenzamide_Derivative This compound Derivative Horner_Wadsworth_Emmons Horner-Wadsworth-Emmons Reaction 3_Cyanobenzamide_Derivative->Horner_Wadsworth_Emmons Olefin_Intermediate Olefin Intermediate Horner_Wadsworth_Emmons->Olefin_Intermediate Cyclization Hydrolysis & Cyclization with Hydrazine Olefin_Intermediate->Cyclization Phthalazinone_Core Phthalazinone Core Cyclization->Phthalazinone_Core Amide_Coupling Amide Coupling (e.g., with piperazine derivative) Phthalazinone_Core->Amide_Coupling Final_PARP_Inhibitor Final PARP Inhibitor (e.g., Niraparib analog) Amide_Coupling->Final_PARP_Inhibitor

Caption: Synthetic workflow from a this compound derivative to a final PARP inhibitor.

PARP Signaling and Inhibition Mechanism

G DNA_SSB DNA Single-Strand Break (SSB) PARP1_Binds PARP-1 Binds to DNA DNA_SSB->PARP1_Binds PARylation PARP-1 Activation & Auto-PARylation PARP1_Binds->PARylation PARP_Inhibitor PARP Inhibitor PARP1_Binds->PARP_Inhibitor Inhibits & Traps Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Recruitment SSB_Repaired SSB Repaired Recruitment->SSB_Repaired PARP_Trapping PARP Trapping on DNA PARP_Inhibitor->PARP_Trapping Replication DNA Replication PARP_Trapping->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient Deficient HR Pathway (e.g., BRCA1/2 mutation) DSB->HR_Deficient Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.

Application in the Synthesis of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[8] this compound and its derivatives can be utilized in the synthesis of various heterocyclic scaffolds that form the core of DPP-4 inhibitors.[6][9] The cyano group, in particular, is often incorporated into the final structure or used as a reactive handle for further molecular elaboration.

Synthesis of Pyrrole-Based DPP-4 Inhibitors

Recent studies have shown the development of potent DPP-4 inhibitors based on a pyrrole-3-carboximidamide scaffold.[8] While not a direct cyclization of this compound, the synthesis highlights the importance of the cyano and amide functionalities in the design of these inhibitors.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of synthesized compounds against the DPP-4 enzyme.

  • Principle: The assay measures the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by the DPP-4 enzyme. The fluorescence released is proportional to enzyme activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.

  • Procedure:

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Sitagliptin).

    • In a 96-well microplate, add the test compounds, DPP-4 enzyme, and assay buffer.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at regular intervals using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Quantitative Data for Novel DPP-4 Inhibitors

The following table presents the in vitro inhibitory activity of newly synthesized DPP-4 inhibitors, demonstrating the potency that can be achieved.

Compound IDStructure/ScaffoldDPP-4 IC₅₀ (nM)Reference
2f Pyrazole Thiosemicarbazone1.266 ± 0.264[10]
2g Pyrazole Thiosemicarbazone4.775 ± 0.296[10]
5f Pyrrole-3-carboximidamide12.19[8]
5g Pyrrole-3-carboximidamide23.08[8]
Sitagliptin Reference Drug4.380 ± 0.319[10]
Linagliptin Reference Drug15.37 ± 2.481[11]

This compound is a foundational building block in modern organic synthesis, offering chemists a reliable and adaptable starting point for constructing complex, biologically active molecules. Its application in the synthesis of PARP and DPP-4 inhibitors underscores its significance in medicinal chemistry and drug development. The protocols and data presented herein provide a framework for researchers to utilize this compound and its derivatives in the creation of novel therapeutics.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Cyanobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic aromatic substitution (SNAr) of halo-substituted 3-cyanobenzamide derivatives. Direct nucleophilic substitution on the aromatic ring of this compound itself is not readily achievable. However, the introduction of a leaving group, such as a halogen, ortho or para to the electron-withdrawing cyano and amide functionalities, activates the ring for SNAr reactions. This method allows for the synthesis of a diverse range of this compound derivatives with potential applications in medicinal chemistry and materials science.

Principle of the Reaction

Nucleophilic aromatic substitution on an appropriately activated aryl halide proceeds via an addition-elimination mechanism. The electron-withdrawing cyano and amide groups at the meta positions in a 3-halo-5-cyanobenzamide synergistically activate the aromatic ring towards nucleophilic attack. The nucleophile adds to the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity and yields the substituted product. The reactivity of the starting halide often follows the trend F > Cl > Br > I for this type of reaction.

Experimental Protocols

This section details the general procedures for the nucleophilic aromatic substitution of a model substrate, 3-fluoro-5-cyanobenzamide, with amine and alkoxide nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles

Objective: To synthesize N-substituted 3-amino-5-cyanobenzamide derivatives.

Materials:

  • 3-Fluoro-5-cyanobenzamide

  • Amine (e.g., piperidine, morpholine, benzylamine)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 3-fluoro-5-cyanobenzamide (1.0 eq).

  • Dissolve the starting material in DMF or DMSO (approximately 5-10 mL per mmol of substrate).

  • Add the desired amine nucleophile (1.1-1.5 eq) to the solution.

  • Add potassium carbonate (2.0 eq) as a base.

  • Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-amino-5-cyanobenzamide.

Protocol 2: Reaction with Alkoxide Nucleophiles

Objective: To synthesize 3-alkoxy-5-cyanobenzamide derivatives.

Materials:

  • 3-Fluoro-5-cyanobenzamide

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add the desired alcohol (1.5 eq) dropwise to the suspension.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

  • Add a solution of 3-fluoro-5-cyanobenzamide (1.0 eq) in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-alkoxy-5-cyanobenzamide.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic aromatic substitution reactions on analogous activated aromatic systems. These values can serve as a guideline for expected outcomes when using 3-halo-5-cyanobenzamide as a substrate.

Table 1: Reaction of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with Various Nucleophiles [1]

EntryNucleophile (eq)Base (eq)SolventTemp. (°C)Time (h)ProductYield (%)[1]
1MeOH (excess)KOH (5)MeOH800.53a85[1]
2EtOH (excess)KOH (3)EtOH800.63b83[1]
3iPrOH (excess)NaH (3)iPrOHrt63c72[1]
4PhOH (1.5)K₂CO₃ (3)DMF8033e67[1]
5PhSH (1.5)K₂CO₃ (3)DMF9033f46[1]
6Morpholine (3)K₂CO₃ (3)DMF8573g63[1]
7Piperidine (3)K₂CO₃ (3)DMF8533h51[1]
8Pyrrolidine (3)K₂CO₃ (3)DMF8523i67[1]

Table 2: Reaction of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol [2][3][4]

SubstrateLeaving Groupk₃ (M⁻²s⁻¹)
2-Cyano-N-methylpyridinium-CN1.1 x 10⁻³
4-Cyano-N-methylpyridinium-CN1.0 x 10⁻³
2-Fluoro-N-methylpyridinium-F2.1 x 10⁻⁵
2-Chloro-N-methylpyridinium-Cl2.0 x 10⁻⁵
2-Bromo-N-methylpyridinium-Br1.8 x 10⁻⁵
2-Iodo-N-methylpyridinium-I1.7 x 10⁻⁵

Mandatory Visualization

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products ArylHalide 3-Halo-5-cyanobenzamide Meisenheimer Meisenheimer Complex ArylHalide->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - X⁻ (Elimination) LeavingGroup Halide Ion (X⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine 3-halo-5-cyanobenzamide, nucleophile, and base in solvent. B 2. Heat reaction mixture (e.g., 80-120 °C). A->B C 3. Monitor progress (TLC, LC-MS). B->C D 4. Quench reaction and perform aqueous workup. C->D E 5. Extract with organic solvent. D->E F 6. Dry and concentrate organic phase. E->F G 7. Purify by column chromatography. F->G

Caption: Experimental workflow for SNAr of 3-halo-5-cyanobenzamide.

References

Application Notes and Protocols: 3-Cyanobenzamide in the Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanobenzamide is a versatile chemical intermediate that holds significant promise in the development of novel anti-inflammatory agents. Its unique structure, featuring both a cyano group and a benzamide moiety, offers multiple avenues for synthetic modification to generate compounds that can modulate key inflammatory pathways. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory agents derived from this compound, with a focus on the inhibition of Poly(ADP-ribose) polymerase (PARP) and the NF-κB signaling pathway.

The benzamide portion of the molecule can mimic the nicotinamide structure found in NAD+, the substrate for PARP enzymes. Overactivation of PARP-1 is implicated in inflammatory processes, making it a key target for anti-inflammatory drug design.[1][2] Additionally, the cyano group can be chemically transformed into various heterocycles known to possess anti-inflammatory properties, often through the inhibition of pathways such as the NF-κB signaling cascade, which is a central regulator of inflammation.[3][4]

Key Anti-Inflammatory Targets

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair and has been identified as a key player in inflammation.[2] During inflammatory conditions, excessive DNA damage can lead to the overactivation of PARP-1. This overactivation depletes cellular NAD+ and ATP stores, leading to cellular dysfunction and death, which in turn propagates the inflammatory response. PARP-1 also directly influences the expression of pro-inflammatory genes by regulating the activity of transcription factors like NF-κB.[2][5] Therefore, inhibitors of PARP-1 can exert anti-inflammatory effects by preserving cellular energy levels and by downregulating the expression of inflammatory mediators.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is a master regulator of the inflammatory response.[4][6] It is involved in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target inflammatory genes.[8] Inhibition of the NF-κB pathway is a major strategy for the development of anti-inflammatory drugs.

Synthesis of Anti-Inflammatory Agents from this compound

While direct synthesis protocols starting from this compound for specific anti-inflammatory agents are not extensively detailed in publicly available literature, its chemical functionalities allow for its use as a precursor in established synthetic routes. The following protocol outlines a plausible synthetic scheme to generate a hypothetical PARP inhibitor, leveraging the chemical reactivity of the cyano and benzamide groups.

Proposed Synthetic Protocol: Synthesis of a Phthalazinone-based PARP Inhibitor

This protocol is a conceptual adaptation based on known syntheses of phthalazinone-based PARP inhibitors, where 3-cyanobenzaldehyde, a close analog of this compound, is a known precursor.[9]

Objective: To synthesize a phthalazinone derivative from this compound, a core scaffold in many PARP inhibitors.

Materials and Reagents:

  • This compound

  • Hydrazine hydrate

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium azide

  • Appropriate aryl boronic acid for Suzuki coupling

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Organic solvents (e.g., Ethanol, Toluene, Dimethylformamide)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Step 1: Hydrolysis of the Nitrile to a Carboxylic Acid. The cyano group of this compound can be hydrolyzed to a carboxylic acid under acidic or basic conditions to yield 3-carbamoylbenzoic acid.

  • Step 2: Cyclization to form the Phthalazinone Core. The resulting 3-carbamoylbenzoic acid can be reacted with hydrazine hydrate under heating to form the phthalazinone ring system.

  • Step 3: Functionalization of the Phthalazinone Core. The benzamide portion of the starting material can be modified. For instance, the amide can be hydrolyzed, and the resulting amine can be diazotized and converted to an azide, which can then be reduced to an amine or converted to other functionalities for further coupling reactions, such as a Suzuki coupling with an aryl boronic acid to introduce further diversity to the molecule.

Experimental Protocols for Anti-Inflammatory Activity Evaluation

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).[10]

Cell Line: Murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds synthesized from this compound

  • Griess Reagent

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent. The absorbance is measured at 540 nm.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[4][8]

Animal Model: Wistar or Sprague-Dawley rats.

Materials:

  • Test compounds

  • Carrageenan (1% solution in saline)

  • Pletysmometer or digital calipers

Protocol:

  • Animal Grouping: Divide the rats into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups (at various doses).

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[11]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Data Presentation

Quantitative data from anti-inflammatory assays should be summarized in tables for clear comparison.

Table 1: In Vitro Anti-inflammatory Activity of Hypothetical this compound Derivatives

CompoundConcentration (µM)% Inhibition of NO Production (Mean ± SD)IC₅₀ (µM)
Derivative A 115.2 ± 2.125.4
1048.9 ± 3.5
5085.1 ± 4.2
Derivative B 110.5 ± 1.845.1
1035.6 ± 2.9
5070.3 ± 3.8
Indomethacin 125.4 ± 2.512.8
1065.8 ± 4.1
5092.3 ± 3.7

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.07-
Derivative A 100.52 ± 0.0538.8
200.38 ± 0.0455.3
Indomethacin 100.31 ± 0.0363.5

Visualizations

Signaling Pathways

PARP_Signaling_Pathway cluster_stimulus Inflammatory Stimulus / DNA Damage cluster_parp PARP Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition Stimulus ROS, RNS PARP1 PARP-1 Stimulus->PARP1 activates PAR PAR Polymer Synthesis PARP1->PAR catalyzes Cell_Dysfunction ATP Depletion & Cell Dysfunction PARP1->Cell_Dysfunction causes NFkB_Activation NF-κB Activation PAR->NFkB_Activation promotes Cytokine_Production Pro-inflammatory Cytokine Production NFkB_Activation->Cytokine_Production leads to Inhibitor This compound Derivative Inhibitor->PARP1 inhibits

Experimental Workflow

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (LPS-stimulated Macrophages) Purification->InVitro Data_Analysis1 Data Analysis (% Inhibition, IC50) InVitro->Data_Analysis1 Lead_Selection Lead Compound Selection Data_Analysis1->Lead_Selection InVivo In Vivo Testing (Carrageenan-induced Paw Edema) Lead_Selection->InVivo Active Compounds Conclusion Conclusion on Anti-inflammatory Potential Lead_Selection->Conclusion Inactive Compounds Data_Analysis2 Data Analysis (% Inhibition) InVivo->Data_Analysis2 Data_Analysis2->Conclusion

Conclusion

This compound serves as a promising and versatile starting material for the synthesis of novel anti-inflammatory agents. Its chemical structure is amenable to the generation of compounds that can effectively target key inflammatory pathways, including PARP and NF-κB signaling. The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of this compound derivatives as potential therapeutics for inflammatory diseases. Further exploration and optimization of these derivatives could lead to the discovery of potent and selective anti-inflammatory drug candidates.

References

Application Notes: 3-Cyanobenzamide in the Preparation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyanobenzamide is a versatile and readily available building block in organic synthesis. Its dual functional groups—the nitrile and the amide—provide multiple reaction sites for the construction of complex molecular architectures. The electron-withdrawing nature of the cyano group activates the molecule for nucleophilic attack, while both nitrogen atoms can participate in cyclization reactions. This makes this compound an excellent precursor for a variety of nitrogen-containing heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of three important classes of heterocyclic compounds using this compound as a key starting material: Benzimidazoles, Quinazolinones, and Triazoles.

Synthesis of 2-(3-Carbamoylphenyl)-1H-benzo[d]imidazole

Application Note: Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).[1][2] The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid derivative or a nitrile.[3] This protocol details the direct condensation of o-phenylenediamine with this compound under acidic conditions to yield 2-(3-carbamoylphenyl)-1H-benzo[d]imidazole. This method offers a straightforward, often high-yielding route to this important scaffold.

Experimental Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 o-Phenylenediamine p1 2-(3-Carbamoylphenyl)-1H- benzo[d]imidazole r1->p1 + r2 This compound r2->p1 reagent Polyphosphoric Acid (PPA) reagent->p1 condition Heat (e.g., 150-180 °C) condition->p1

Caption: Synthesis of a substituted benzimidazole from this compound.

Materials:

  • o-Phenylenediamine

  • This compound

  • Polyphosphoric Acid (PPA)

  • Saturated sodium bicarbonate solution

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, add o-phenylenediamine (1.0 equiv) and this compound (1.05 equiv).

  • Add polyphosphoric acid (PPA) (10-15 times the weight of o-phenylenediamine) to the flask.

  • Heat the reaction mixture with stirring at 160-180 °C for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure 2-(3-carbamoylphenyl)-1H-benzo[d]imidazole.

Quantitative Data Summary
Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)
o-PhenylenediamineThis compoundPPA160-1803-575-85

Note: Yields are typical and may vary based on reaction scale and specific conditions.

Synthesis of 2-(3-Carbamoylphenyl)quinazolin-4(3H)-one

Application Note: Quinazolinones are a core structure in many FDA-approved drugs and natural alkaloids, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and sedative-hypnotic effects.[4][5][6] A common synthetic route involves the condensation of anthranilic acid or its derivatives with a source of C2 carbon.[7] This protocol describes a method for synthesizing 2-(3-carbamoylphenyl)quinazolin-4(3H)-one by reacting anthranilic acid with this compound, where the nitrile group undergoes cyclocondensation.

Experimental Protocol

Workflow Diagram:

G start Start mix Mix Anthranilic Acid, This compound, and PPA start->mix heat Heat mixture to 180-200 °C for 4-6 h mix->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Incomplete cool Cool to ~90 °C monitor->cool Complete quench Pour onto crushed ice cool->quench neutralize Neutralize with aq. NaOH to pH 8-9 quench->neutralize filter Collect precipitate by vacuum filtration neutralize->filter wash Wash solid with cold water filter->wash purify Recrystallize from DMF/Water wash->purify end End purify->end

Caption: Experimental workflow for quinazolinone synthesis.

Materials:

  • Anthranilic acid

  • This compound

  • Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)

  • 10% Sodium hydroxide solution

  • Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Combine anthranilic acid (1.0 equiv), this compound (1.1 equiv), and polyphosphoric acid (10-20 times the weight of anthranilic acid) in a round-bottom flask.

  • Heat the mixture with stirring at 180-200 °C for 4-6 hours, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to below 100 °C.

  • Carefully pour the warm, viscous mixture into a beaker containing ice water.

  • Basify the mixture by slowly adding 10% aqueous sodium hydroxide solution until a precipitate forms and the pH reaches 8-9.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by filtration and wash it extensively with cold water.

  • Dry the crude product and purify by recrystallization from a DMF/water mixture to obtain pure 2-(3-carbamoylphenyl)quinazolin-4(3H)-one.

Quantitative Data Summary
Reactant 1Reactant 2ReagentTemperature (°C)Time (h)Yield (%)
Anthranilic acidThis compoundPPA180-2004-670-80

Note: Yields are typical and may vary based on reaction scale and specific conditions.

Synthesis of 5-(3-Carbamoylphenyl)-3-methyl-4H-1,2,4-triazol-4-amine

Application Note: The 1,2,4-triazole ring is a key component in a wide array of therapeutic agents, particularly antifungals (e.g., fluconazole) and antivirals.[8] Their synthesis often involves the cyclization of hydrazides or related compounds with a one-carbon synthon. In this protocol, this compound is first converted to an intermediate imidate, which then undergoes cyclocondensation with acetylhydrazide. The resulting triazole can be further modified, for example, by reaction with hydrazine to form an aminotriazole derivative. This demonstrates a multi-step but versatile approach to highly functionalized triazoles.

Experimental Protocol

Logical Relationship Diagram:

G cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3 (Optional): Amination s1_start This compound s1_reagents Ethanol (EtOH) Dry HCl gas s1_start->s1_reagents s1_product Ethyl 3-carbamoylbenzimidate (Intermediate) s1_reagents->s1_product s2_reagents Acetylhydrazide Pyridine s1_product->s2_reagents s2_product 3-(3-Carbamoylphenyl)-5-methyl -1H-1,2,4-triazole s2_reagents->s2_product s3_reagents Hydrazine Hydrate Reflux s2_product->s3_reagents s3_product 5-(3-Carbamoylphenyl)-3-methyl -4H-1,2,4-triazol-4-amine s3_reagents->s3_product

Caption: Multi-step synthesis of a functionalized 1,2,4-triazole.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride (gas)

  • Acetylhydrazide

  • Pyridine

  • Hydrazine hydrate (for optional Step 3)

Procedure:

Step 1: Synthesis of Ethyl 3-carbamoylbenzimidate hydrochloride

  • Suspend this compound (1.0 equiv) in anhydrous ethanol in a flask cooled in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the suspension with stirring for 2-3 hours.

  • Seal the flask and store it in a refrigerator for 24 hours.

  • Remove the solvent under reduced pressure. The resulting solid is the imidate hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(3-Carbamoylphenyl)-5-methyl-1H-1,2,4-triazole

  • Dissolve the crude imidate hydrochloride (1.0 equiv) and acetylhydrazide (1.0 equiv) in pyridine.

  • Heat the mixture to reflux for 6-8 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure triazole product.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventConditionsYield (%)
1This compoundEtOH, HCl gasEthanol0 °C to RT>90 (crude)
2Ethyl 3-carbamoylbenzimidateAcetylhydrazidePyridineReflux, 6-8h65-75

Note: Yields are for each step and are typical values.

Conclusion

This compound serves as an effective and versatile precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined provide robust methods for constructing benzimidazole, quinazolinone, and triazole cores. These methodologies can be adapted by researchers for the creation of compound libraries for screening in drug discovery and development programs. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes this compound an attractive tool for synthetic and medicinal chemists.

References

Application Notes and Protocols for the Hydrolysis of 3-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the selective hydrolysis of the nitrile group in 3-cyanobenzamide to yield 3-carbamoylbenzoic acid. This reaction is a key step in the synthesis of various pharmaceutical intermediates and other functional organic molecules. The protocol is based on established principles of base-catalyzed nitrile hydration.

Introduction

The selective hydrolysis of a nitrile group in the presence of an amide is a valuable transformation in organic synthesis. This compound presents an interesting case for selective hydrolysis, aiming to convert the cyano group into a carboxylic acid or an amide, while preserving the existing benzamide functionality. This application note details a protocol for the selective base-catalyzed hydrolysis of the nitrile group to an amide, forming 3-carbamoylbenzoic acid. The procedure is designed to be robust and reproducible for research and development applications.

Reaction Scheme

The hydrolysis of this compound to 3-carbamoylbenzoic acid proceeds via the selective hydration of the nitrile functional group under basic conditions.

Figure 1: Reaction scheme for the hydrolysis of this compound to 3-Carbamoylbenzoic acid.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the base-catalyzed hydrolysis of aromatic nitriles, which can be adapted for this compound. The selective conversion of nitriles to amides can be achieved using sodium hydroxide as a catalyst.[1] Kinetic studies have shown that the subsequent hydrolysis of the newly formed amide to a carboxylic acid is significantly slower under these conditions, allowing for the isolation of the desired amide product.[1]

ParameterConditionExpected OutcomeReference
Catalyst Sodium Hydroxide (NaOH)Effective for selective hydration of nitriles to amides.[1]
Solvent Water or Aqueous alcohol mixtureProvides the necessary water for hydrolysis and helps with solubility.[2]
Temperature 50 - 100 °CReaction rate increases with temperature. Higher temperatures may lead to the formation of the dicarboxylic acid byproduct.[3][4]
Reaction Time 2 - 12 hoursDependent on temperature and substrate concentration. Reaction progress should be monitored.[3]
Concentration 10-20% aq. NaOHA sufficiently high concentration of base is required to catalyze the reaction effectively.[2]
Yield Moderate to HighYields are dependent on the optimization of reaction conditions to favor the formation of the amide over the carboxylic acid.

Experimental Protocol

This protocol describes a general procedure for the selective hydrolysis of this compound to 3-carbamoylbenzoic acid using sodium hydroxide.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization, optional)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker (500 mL)

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve a specific molar amount of this compound in an appropriate volume of deionized water.

    • To this solution, add a 20% aqueous solution of sodium hydroxide.[2] The molar ratio of NaOH to this compound should be optimized, starting with a catalytic amount and potentially increasing to stoichiometric amounts.

    • Add a magnetic stir bar to the flask.

  • Hydrolysis Reaction:

    • Attach a reflux condenser to the round-bottom flask.

    • Gently heat the mixture to reflux using a heating mantle, while stirring continuously.[2] The reaction temperature should be carefully controlled to promote selective nitrile hydrolysis.

    • Monitor the reaction progress over a period of 2 to 12 hours.[3] This can be done by taking small aliquots and analyzing them using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Transfer the cooled solution to a 500 mL beaker.

    • Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise while stirring.[2] Monitor the pH until it reaches approximately 2-3. The product, 3-carbamoylbenzoic acid, will precipitate out of the solution as it is sparingly soluble in acidic aqueous media.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any remaining salts.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to obtain a product of high purity.

    • Dry the purified product in a vacuum oven.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated sodium hydroxide and hydrochloric acid with extreme care in a well-ventilated fume hood as they are corrosive.

  • The hydrolysis reaction may release ammonia, which is a toxic and irritant gas. Ensure proper ventilation.

Visualizations

Experimental Workflow:

experimental_workflow start Start reaction_setup Reaction Setup: - Dissolve this compound in water - Add NaOH solution start->reaction_setup hydrolysis Hydrolysis: - Reflux the mixture (50-100 °C) - Monitor reaction progress reaction_setup->hydrolysis workup Work-up: - Cool the reaction mixture - Acidify with HCl to precipitate product hydrolysis->workup isolation Isolation: - Filter the precipitate - Wash with cold water workup->isolation purification Purification: - Recrystallize from a suitable solvent - Dry the product isolation->purification end_product 3-Carbamoylbenzoic Acid purification->end_product

Caption: Experimental workflow for the hydrolysis of this compound.

Signaling Pathway (Reaction Mechanism):

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_step3 Step 3: Tautomerization nitrile This compound (Nitrile) intermediate1 Intermediate Anion nitrile->intermediate1 hydroxide Hydroxide Ion (OH⁻) hydroxide->nitrile Nucleophilic attack on nitrile carbon water Water (H₂O) imidate Imidate Intermediate intermediate1->imidate water->intermediate1 Proton transfer amide 3-Carbamoylbenzoic Acid (Amide Product) imidate->amide Keto-enol like tautomerization imidate->amide

Caption: Proposed mechanism for the base-catalyzed hydrolysis of the nitrile group.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Cyanobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanobenzamide and its derivatives represent a versatile scaffold in modern drug discovery, demonstrating significant potential in the development of targeted therapies. This class of compounds has shown inhibitory activity against key cellular enzymes, including Poly (ADP-ribose) polymerase (PARP) and Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). High-throughput screening (HTS) assays are instrumental in efficiently identifying and characterizing potent and selective inhibitors from large compound libraries.

These application notes provide detailed protocols for biochemical and cell-based HTS assays relevant to the screening of this compound derivatives. The included methodologies, data presentation guidelines, and visual workflows are designed to facilitate the discovery and development of novel therapeutics based on this promising chemical scaffold.

Target I: Poly (ADP-ribose) Polymerase 1 (PARP1)

PARP1 is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks. Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. The this compound core is a well-established pharmacophore for PARP inhibition.

Signaling Pathway

dot DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapping PARP1 Trapping on DNA PARP1->Trapping leads to NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits Cell_Death Cell Death in BRCA-deficient cells Trapping->Cell_Death induces

Figure 1: PARP1 Signaling in DNA Repair and Inhibition.
Quantitative Data

The following table summarizes the inhibitory activity of representative benzamide derivatives against PARP1.

Compound IDScaffoldModificationPARP1 IC50 (nM)Reference
3-Aminobenzamide Benzamide3-Amino30,000[1]
Olaparib Phthalazinone-benzamideComplex1.4[2]
Rucaparib Indole-carboxamideComplex0.4[2]
Veliparib Benzimidazole-carboxamideComplex1.4[2]
PJ34 PhenanthridinoneComplex29[2]

Note: Data for Olaparib, Rucaparib, Veliparib, and PJ34 are included as benchmarks for potent PARP1 inhibitors containing a core benzamide-like pharmacophore.

Experimental Protocols

This assay measures the inhibition of PARP1 activity by monitoring the binding of a fluorescently labeled NAD+ analog to the enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled NAD+ analog (e.g., TAMRA-NAD+)

  • Activated DNA (e.g., calf thymus DNA)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µg/mL Bovine Serum Albumin (BSA)

  • This compound derivative library (dissolved in DMSO)

  • Positive Control: Olaparib or another known PARP inhibitor

  • 384-well, low-volume, black assay plates

  • Fluorescence polarization plate reader

Workflow:

dot cluster_0 Assay Preparation cluster_1 Reaction & Detection A Dispense 50 nL of This compound derivative or control into wells B Add 5 µL of PARP1 enzyme and activated DNA solution A->B C Incubate for 15 min at RT B->C D Add 5 µL of fluorescent NAD+ analog to initiate reaction C->D E Incubate for 60 min at RT D->E F Measure Fluorescence Polarization E->F

Figure 2: FP HTS Assay Workflow for PARP1 Inhibitors.

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each this compound derivative from the library to the wells of a 384-well assay plate. Include wells with DMSO only (negative control) and a known PARP1 inhibitor (positive control).

  • Enzyme/DNA Addition: Add 5 µL of a solution containing PARP1 enzyme and activated DNA in assay buffer to each well. The final concentration of PARP1 should be in the low nanomolar range, determined during assay development.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of the fluorescently labeled NAD+ analog in assay buffer to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Potent inhibitors will prevent the binding of the fluorescent probe, resulting in a low FP signal.

This homogeneous, bead-based assay measures the product of the PARP1 reaction, poly(ADP-ribose) (PAR).

Materials:

  • Recombinant human PARP1 enzyme

  • Biotinylated-NAD+

  • Histone H1 (as a substrate)

  • Streptavidin-coated Donor beads

  • Anti-PAR antibody-conjugated Acceptor beads

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA

  • This compound derivative library (dissolved in DMSO)

  • Positive Control: Veliparib or another known PARP inhibitor

  • 384-well, white, opaque assay plates

  • AlphaScreen-capable plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound derivative or control into the wells of a 384-well plate.

  • Reaction Mix Addition: Add 5 µL of a reaction mixture containing PARP1 enzyme, Histone H1, and Biotinylated-NAD+ in assay buffer to each well.

  • Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes.

  • Detection Mix Addition: Add 5 µL of a detection mixture containing Streptavidin-coated Donor beads and anti-PAR antibody-conjugated Acceptor beads in detection buffer.

  • Detection Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Signal Reading: Read the plate on an AlphaScreen-capable reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of PARP1 activity.

Target II: Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)

ROR1 is a transmembrane protein that is typically expressed during embryogenesis but is re-expressed in various cancers, including non-small cell lung cancer (NSCLC). It plays a role in cell proliferation, migration, and survival, making it an attractive therapeutic target. Certain this compound derivatives have been identified as inhibitors of ROR1.

Signaling Pathway

dot Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 binds & activates Src Src ROR1->Src activates p38 p38 MAPK ROR1->p38 inhibits Survival Pro-Survival Signaling Src->Survival Apoptosis Apoptosis p38->Apoptosis Inhibitor 3-(2-aminobenzo[d]thiazol-5-yl) benzamide Derivative Inhibitor->ROR1 inhibits

Figure 3: ROR1 Signaling and Inhibition in Cancer Cells.
Quantitative Data

The following table presents the anti-proliferative activity of a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives against NSCLC cell lines.[3]

Compound IDR1R2A549 IC50 (µM)PC9 IC50 (µM)H1975 IC50 (µM)
7a HH>50>50>50
7b FH35.221.815.4
7h ClOMe18.168.113.5
9a (Lead) --25.614.27.8
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is used to determine the cytotoxic effects of the compounds.[4][5][6]

Materials:

  • Cancer cell lines (e.g., A549, PC9, H1975)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • This compound derivative library (dissolved in DMSO)

  • Positive Control: Staurosporine or another known cytotoxic agent

  • 96-well, flat-bottom, clear cell culture plates

  • Spectrophotometric plate reader

Workflow:

dot A Seed cells in 96-well plates and allow to adhere overnight B Treat cells with various concentrations of compounds A->B C Incubate for 72 hours B->C D Add MTT solution to each well and incubate for 4 hours C->D E Add solubilization solution to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F

Figure 4: MTT Assay Workflow for Cell Viability.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives. Include wells with DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values for each compound.

CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[7][8][9][10][11]

Materials:

  • Cancer cell line overexpressing the target protein (e.g., ROR1)

  • This compound derivative of interest

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies against the target protein (for Western blotting)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the this compound derivative or vehicle (DMSO) for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells to separate the soluble and aggregated protein fractions.

  • Protein Quantification: Quantify the amount of soluble target protein in the supernatant using Western blotting or another protein detection method.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Conclusion

The protocols and data presented herein provide a comprehensive framework for the high-throughput screening and characterization of this compound derivatives as potential therapeutic agents. The detailed methodologies for biochemical and cell-based assays targeting PARP1 and ROR1, along with the structured data presentation and visual workflows, are intended to streamline the drug discovery process for researchers in this field. These tools will aid in the identification of potent and selective inhibitors, facilitating their advancement into further preclinical and clinical development.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Cyanobenzamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Cyanobenzamide in reaction mixtures using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the routine analysis of this compound in reaction mixtures, offering high precision and accuracy.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Methanol (HPLC grade) for sample preparation

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B). A typical gradient could be: 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-21 min: 80-20% B, 21-25 min: 20% B.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Injection Volume: 10 µL[1]

  • UV Detection Wavelength: 230 nm[1]

  • Run Time: 25 minutes[1]

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: Dilute an accurately measured aliquot of the reaction mixture with methanol to a final concentration expected to be within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the blank (methanol), followed by the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary (Representative)
ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL

Note: The quantitative data presented is representative and based on validated methods for structurally similar compounds.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Stock & Working Solutions Injection_Sequence Inject Blank, Standards, & Samples Standard_Prep->Injection_Sequence Sample_Prep Prepare Reaction Mixture Sample Sample_Prep->Injection_Sequence System_Equilibration Equilibrate HPLC System System_Equilibration->Injection_Sequence Data_Acquisition Acquire Chromatographic Data Injection_Sequence->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it suitable for the analysis of this compound in complex reaction matrices and for the identification of potential impurities.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents and Materials:

  • Methanol (GC grade)

  • This compound reference standard

  • Internal standard (e.g., m-(trifluoromethyl)benzonitrile)[2]

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV[3]

  • Mass Scan Range: 40-300 amu (for qualitative analysis)

  • Selected Ion Monitoring (SIM) ions: To be determined from the mass spectrum of this compound (e.g., m/z 146, 129, 102).

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution and adding a fixed concentration of the internal standard.

  • Sample Preparation: Dilute a known amount of the reaction mixture with methanol, add the internal standard to the same final concentration as in the calibration standards, and vortex.

Analysis Procedure:

  • Inject the prepared calibration standards to establish the calibration curve based on the ratio of the peak area of this compound to the internal standard.

  • Inject the prepared sample solutions.

  • Quantify this compound in the samples using the calibration curve.

Quantitative Data Summary (Representative)
ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Limit of Detection (LOD)~1 ng on-column[2]
Limit of Quantitation (LOQ)~3 ng on-column

Note: The quantitative data presented is representative and based on validated methods for structurally similar compounds.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep_gcms Solution Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis Standard_Prep_GCMS Prepare Calibration Standards with Internal Standard Injection_GCMS Inject Standards & Samples Standard_Prep_GCMS->Injection_GCMS Sample_Prep_GCMS Prepare Reaction Mixture Sample with Internal Standard Sample_Prep_GCMS->Injection_GCMS Separation_Detection Chromatographic Separation & Mass Spectrometric Detection Injection_GCMS->Separation_Detection Peak_Integration Integrate Peak Areas (Analyte & IS) Separation_Detection->Peak_Integration Calibration_Curve_GCMS Construct Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve_GCMS Quantification_GCMS Quantify this compound Calibration_Curve_GCMS->Quantification_GCMS

Caption: General workflow for GC-MS analysis of this compound.

UV-Vis Spectrophotometry

This method offers a rapid and simple approach for the quantification of this compound in relatively clean reaction mixtures where interfering substances do not absorb at the analytical wavelength.

Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer (double-beam recommended)

  • 1 cm path length quartz cuvettes

Reagents and Materials:

  • Methanol (UV grade)

  • This compound reference standard

Method Parameters:

  • Solvent: Methanol

  • Analytical Wavelength (λmax): To be determined by scanning a solution of this compound in methanol (typically in the range of 230-280 nm).

  • Blank: Methanol

Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 to 20 µg/mL.

  • Sample Preparation: Dilute a known amount of the reaction mixture with methanol to a concentration within the calibration range.

Analysis Procedure:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument with the methanol blank.

  • Measure the absorbance of the working standard solutions.

  • Measure the absorbance of the prepared sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary (Representative)
ParameterResult
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantitation (LOQ)~1.5 µg/mL

Note: The quantitative data presented is representative and based on validated methods for other aromatic compounds.[4][5]

UV-Vis Spectrophotometry Analysis Workflow

UVVis_Workflow Start Start Prep_Solutions Prepare Standard and Sample Solutions in Methanol Start->Prep_Solutions Determine_LambdaMax Determine λmax of this compound Prep_Solutions->Determine_LambdaMax Set_Instrument Set Spectrophotometer to λmax and Zero with Blank Determine_LambdaMax->Set_Instrument Measure_Absorbance Measure Absorbance of Standards and Sample Set_Instrument->Measure_Absorbance Construct_Curve Construct Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Construct_Curve Quantify Determine Sample Concentration Construct_Curve->Quantify End End Quantify->End

Caption: Workflow for UV-Vis spectrophotometric analysis.

References

Application Notes: 3-Cyanobenzamide as a Precursor for Anti-Cancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyanobenzamide is a versatile chemical intermediate recognized for its significant role in the synthesis of complex organic molecules and pharmaceuticals.[1][2] Featuring both a cyano and a benzamide group, this compound serves as a valuable building block for developing biologically active molecules, particularly in the field of oncology.[1] Its structural properties make it an ideal starting point for creating targeted therapies, including enzyme inhibitors that play crucial roles in cancer progression. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in synthesizing potent anti-cancer agents.

Application 1: Synthesis of PARP Inhibitors

The benzamide moiety is a key pharmacophore in many Poly(ADP-ribose) polymerase (PARP) inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, enabling it to compete for the enzyme's catalytic site.[3] PARP inhibitors are a class of targeted therapies effective in cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[4] While various precursors are used for clinically approved PARP inhibitors like Olaparib, the core phthalazinone scaffold present in many of these drugs can be constructed using synthetic routes involving cyanobenzamide-related structures.[4][5]

PARP Signaling Pathway and Synthetic Lethality

The efficacy of PARP inhibitors is rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP-1 is a key enzyme. If these SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity HRR pathway, which relies on proteins like BRCA1 and BRCA2. In cancer cells with BRCA mutations, the HRR pathway is deficient. By inhibiting PARP, SSBs accumulate, leading to an overwhelming number of DSBs that the cancer cell cannot repair, ultimately resulting in cell death.[3][4]

PARP_Signaling_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation SSB->PARP1 senses BER Base Excision Repair (BER) PARP1->BER recruits repair proteins DNA_Repaired1 DNA Repaired BER->DNA_Repaired1 SSB2 DNA Single-Strand Break (SSB) PARP1_Inhibited PARP-1 Inhibited SSB2->PARP1_Inhibited PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1_Inhibited blocks DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP1_Inhibited->DSB leads to HR_Deficient Deficient Homologous Recombination (HR) Repair (BRCA1/2 mutation) DSB->HR_Deficient cannot be repaired by Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Quantitative Data: Potency of PARP Inhibitors

The following table summarizes the in vitro potency of Olaparib and its analogues, providing a benchmark for the performance of compounds that can be synthesized.

CompoundTargetIC50 (nM)Cell LineReference
OlaparibPARP-15-[4]
OlaparibPARP-21-[4]
Des-fluoro AnaloguePARP-1--[4]
Protocol: Generalized Synthesis of a Phthalazinone Core

This protocol outlines a generalized, multi-step synthesis for a phthalazinone scaffold, a core component of many PARP inhibitors, inspired by routes developed for Olaparib.[5][6]

  • Step 1: Horner-Wadsworth-Emmons Reaction

    • Combine phosphonate ester (1.0 eq) and a suitable benzaldehyde derivative (e.g., a derivative of 3-cyanobenzaldehyde) (1.0 eq) in an anhydrous solvent like THF.

    • Cool the mixture to 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Add a strong base, such as sodium hydride (1.1 eq), portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting olefin product by column chromatography.

  • Step 2: Hydrolysis and Cyclization

    • Dissolve the olefin product from Step 1 in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours to facilitate hydrolysis of the ester.

    • Cool the reaction mixture and add hydrazine hydrate (1.5 eq).

    • Heat to reflux for an additional 8-12 hours to form the phthalazinone ring.[6]

    • After cooling, acidify the mixture with HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the phthalazinone carboxylic acid intermediate.

  • Step 3: Amide Coupling

    • Suspend the phthalazinone intermediate (1.0 eq), a desired piperazine derivative (1.1 eq), and a coupling agent like HBTU (1.2 eq) in a polar aprotic solvent such as DMF or DMA.[7]

    • Add a non-nucleophilic base, such as triethylamine or DIPEA (2.5 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain the final PARP inhibitor.

Application 2: Synthesis of Kinase Inhibitors

3-Substituted benzamides are a well-established class of kinase inhibitors.[8] They are integral to the design of drugs targeting various oncogenic kinases, such as Bcr-Abl, Aurora Kinase, and receptor tyrosine kinases (RTKs).[8][9] The benzamide group often forms critical hydrogen bonds within the ATP-binding pocket of the kinase, while the rest of the molecule can be modified to achieve potency and selectivity.

Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival.[10] In many cancers, mutations in pathway components like BRAF lead to its constitutive activation, driving uncontrolled cell growth.[10] Developing inhibitors that target kinases within this pathway is a primary strategy in cancer therapy.

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK binds RAS RAS RTK->RAS activates RAF RAF (BRAF) RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., MYC, FOS) ERK->TF activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation promotes Inhibitor Benzamide-based Kinase Inhibitor Inhibitor->RAF inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and a target for inhibition.
Quantitative Data: Activity of Benzamide-Based Kinase Inhibitors

Derivatives containing the this compound scaffold have shown potent activity against various cancer cell lines.

Compound IDTarget Cell LineIC50 (µg/mL)Target KinaseIC50 (nM)Reference
7b A549 (Lung)0.87--[11]
8a A549 (Lung)0.83--[11]
9a A549 (Lung)0.83Aurora A10.19[9]
9a HCC827 (Lung)0.26PI3Kα13.12[9]
9a H1975 (Lung)1.02--[9]
23f HCT116 (Colon)7.87PARP-15.17[9]
27f HCT116 (Colon)8.93PARP-16.06[9]
Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

This protocol describes a palladium-catalyzed Suzuki-Miyaura coupling reaction, a common method for creating C-C bonds to synthesize complex kinase inhibitors from a halogenated benzamide precursor.[10]

  • Reaction Setup:

    • To a flame-dried reaction vessel, add the aryl halide (e.g., a halogenated this compound derivative) (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq).

    • Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100°C and stir vigorously for 6-18 hours.

    • Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium or sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to isolate the desired coupled product.

General Drug Development Workflow

The development of an anti-cancer agent from a precursor like this compound follows a structured workflow, from initial chemical synthesis to comprehensive biological evaluation.

Drug_Development_Workflow A Precursor Selection (e.g., this compound) B Chemical Synthesis (e.g., Coupling, Cyclization) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D In Vitro Biological Evaluation C->D E Enzymatic Assays (IC50 Determination) D->E includes F Cell-Based Assays (Antiproliferative Activity) D->F includes G Lead Compound Identification E->G F->G H Lead Optimization G->H I In Vivo Studies (Animal Models) G->I H->B iterative process

References

Application Notes and Protocols: 3-Cyanobenzamide in Material Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanobenzamide, a versatile organic compound, serves as a valuable building block in the synthesis of advanced materials and polymers. Its unique molecular structure, featuring both a cyano and a benzamide group, imparts desirable properties to polymeric materials, including enhanced thermal stability, specific solubility characteristics, and the potential for creating high-performance materials. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in polymer chemistry and material science, with a focus on the synthesis of aromatic polyamides and metal-organic frameworks.

Application Notes

Aromatic Polyamides (Aramids)

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength, thermal stability, and chemical resistance. The incorporation of cyano groups into the aramid backbone, often through the use of monomers derived from this compound, can further enhance these properties. The pendant cyano groups can increase polymer solubility in organic solvents by disrupting chain packing, facilitating processing.[1] Additionally, the polar nature of the cyano group can improve the dielectric properties and moisture resistance of the resulting polymer. These modified aramids are promising materials for applications in aerospace, electronics, and protective apparel.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. While this compound itself is not a typical ligand for MOF synthesis due to its single coordination site, its derivatives, such as cyanobenzoic acids, are excellent candidates for creating functional MOFs. The cyano group within the pore structure of a MOF can act as a Lewis base site, enhancing the material's catalytic activity or its selectivity in gas separation and storage applications. The synthesis of MOFs often involves solvothermal or hydrothermal methods where the metal salt and the organic ligand are reacted in a sealed vessel at elevated temperatures.[2][3]

Experimental Protocols

I. Synthesis of Aromatic Polyamides with Pendant Cyano Groups

This protocol describes the low-temperature solution polycondensation for the synthesis of an aromatic polyamide using a diamine monomer containing a pendant cyano group, conceptually derived from the this compound structure.

Materials:

  • Aromatic diamine with a pendant cyano group (e.g., a custom-synthesized diamine)

  • Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)[4]

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Low-temperature bath (e.g., ice-water bath)

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen gas to create an inert atmosphere.

  • Diamine Solution Preparation: In the flask, dissolve the aromatic diamine (10 mmol) in anhydrous DMAc (40 mL). If solubility is an issue, add anhydrous LiCl (0.42 g, 10 mmol) and stir until a clear solution is obtained.

  • Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.

  • Diacid Chloride Addition: Dissolve the aromatic diacid chloride (10 mmol) in a small amount of anhydrous DMAc and place it in the dropping funnel. Add the diacid chloride solution dropwise to the cooled diamine solution over 30 minutes with vigorous stirring.

  • Polycondensation: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm up to room temperature and stir for an additional 3-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing 500 mL of methanol with vigorous stirring. A fibrous polymer precipitate will form.

  • Washing and Purification: Collect the polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: Confirm the formation of the amide linkage by identifying characteristic N-H and C=O stretching bands.

  • NMR Spectroscopy: Elucidate the polymer structure and confirm the presence of the cyano group.

  • Inherent Viscosity: Determine the molecular weight of the polymer by measuring the viscosity of a dilute polymer solution.

  • Thermal Analysis (TGA/DSC): Evaluate the thermal stability and glass transition temperature of the polyamide.[5]

II. Hydrothermal Synthesis of a Metal-Organic Framework (MOF) with a Cyanobenzoic Acid Ligand

This protocol outlines a general procedure for the hydrothermal synthesis of a MOF using a cyanobenzoic acid as the organic linker.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Cyanobenzoic acid (e.g., 3-cyanobenzoic acid or 4-cyanobenzoic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Scintillation vials or glass liners

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • Precursor Solution Preparation: In a scintillation vial, dissolve the metal salt (1 mmol) in a solvent mixture of DMF and deionized water (e.g., 10 mL of a 1:1 v/v mixture). In a separate vial, dissolve the cyanobenzoic acid ligand (1 mmol) in DMF (10 mL).

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave.

  • Sealing and Heating: Seal the autoclave tightly and place it in an oven preheated to a specific temperature (typically between 80 °C and 150 °C). The reaction time can vary from 24 to 72 hours.[3][6]

  • Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool down to room temperature slowly. Collect the resulting crystals by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF several times to remove any unreacted starting materials. Subsequently, wash with a lower-boiling point solvent like ethanol to exchange the DMF within the pores.

  • Activation: To obtain a porous material, the solvent molecules within the pores need to be removed. This is typically done by heating the washed crystals under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours. This process is often referred to as "activation."

  • Storage: Store the activated MOF material in a desiccator to prevent re-adsorption of moisture.

Characterization:

  • Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOF.

  • FTIR Spectroscopy: Verify the coordination of the carboxylate group to the metal center and the presence of the cyano group.

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF and the temperature required for solvent removal.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): Determine the porosity, surface area, and pore size distribution of the activated MOF.

Data Presentation

The following tables summarize typical quantitative data for aromatic polyamides containing cyano groups.

Table 1: Thermal Properties of Aromatic Polyamides with Pendant Cyano Groups

Polymer IDGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C) in N₂Reference
CN-PI-1260>500[7]
CN-PI-2330>500[7]
Cyano-Polyamide A237-254371-410[4]
Cyano-Polyamide B- (No Tg detected)420[5]

Table 2: Mechanical Properties of Aromatic Polyamide Films with Pendant Cyano Groups

Polymer IDTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
Polyamide Film 1107.3–172.22.8–4.92.9–9.1[8]
Polyamide Film 2----

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of aromatic polyamides and metal-organic frameworks.

Polymer_Synthesis_Workflow cluster_MonomerPrep Monomer Preparation cluster_Reaction Polycondensation Reaction cluster_Purification Purification and Drying cluster_Characterization Characterization Diamine Aromatic Diamine (with cyano group) Dissolution Dissolve Diamine in DMAc/LiCl Diamine->Dissolution Diacid Aromatic Diacid Chloride Addition Dropwise Addition of Diacid Chloride Diacid->Addition Cooling Cool to 0-5 °C Dissolution->Cooling Cooling->Addition Polymerization Stir at RT Addition->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Washing Wash with Methanol & Water Precipitation->Washing Drying Vacuum Dry at 80 °C Washing->Drying FTIR FTIR Drying->FTIR NMR NMR Drying->NMR Viscosity Viscosity Drying->Viscosity TGA_DSC TGA/DSC Drying->TGA_DSC

Caption: Workflow for Aromatic Polyamide Synthesis.

MOF_Synthesis_Workflow cluster_Precursors Precursor Preparation cluster_Synthesis Hydrothermal Synthesis cluster_PostSynth Post-Synthesis Treatment cluster_Characterization Characterization MetalSalt Metal Salt Solution Mixing Mix Precursors in Autoclave MetalSalt->Mixing Ligand Cyanobenzoic Acid Ligand Solution Ligand->Mixing Heating Heat in Oven (80-150 °C) Mixing->Heating Cooling Cool to RT Heating->Cooling Washing Wash with DMF & Ethanol Cooling->Washing Activation Activate under Vacuum Washing->Activation PXRD PXRD Activation->PXRD FTIR FTIR Activation->FTIR TGA TGA Activation->TGA GasAdsorption Gas Adsorption Activation->GasAdsorption

Caption: Workflow for Metal-Organic Framework Synthesis.

References

Scalable Synthesis of 3-Cyanobenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two scalable synthesis routes for the production of 3-Cyanobenzamide, a key intermediate in the pharmaceutical and agrochemical industries. The protocols are designed to be robust and adaptable for large-scale manufacturing.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of various therapeutic agents and agrochemicals. Its synthesis on an industrial scale requires efficient, cost-effective, and environmentally sustainable methods. This document outlines two primary scalable routes for its production: a classical chemical approach starting from 3-cyanobenzoic acid and a biocatalytic approach commencing with 3-cyanobenzonitrile.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the quantitative data for the two scalable synthesis routes to this compound, allowing for a direct comparison of their key performance indicators.

ParameterRoute A: Chemical Synthesis Route B: Enzymatic Synthesis
Starting Material 3-Cyanobenzoic acid3-Cyanobenzonitrile
Key Transformation Acyl chloride formation and ammonolysisBiocatalytic hydration
Reagents Thionyl chloride (or Phosgene), AmmoniaWhole-cell nitrile hydratase (e.g., from Rhodococcus rhodochrous)
Solvents Dichloromethane, TolueneWater (buffer)
Reaction Temperature 0 - 130°C10 - 40°C
Reaction Time 2-4 hours9-12 hours
Overall Yield ~95%>99% (quantitative conversion)
Product Purity >99%>99%
Key Advantages Well-established, rapid reaction timesHigh selectivity, mild conditions, environmentally friendly, high yield
Key Disadvantages Use of hazardous reagents (thionyl chloride/phosgene), potential for byproduct formationRequires biocatalyst preparation, longer reaction times

Experimental Protocols

Route A: Chemical Synthesis via 3-Cyanobenzoyl Chloride

This two-step protocol describes the synthesis of this compound from 3-cyanobenzoic acid.

Step 1: Synthesis of 3-Cyanobenzoyl Chloride

Materials:

  • 3-Cyanobenzoic acid

  • Thionyl chloride (SOCl₂) or Phosgene (COCl₂)

  • Toluene (or other suitable inert solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a stirred solution of 3-cyanobenzoic acid in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (or introduce phosgene gas) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-130°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • After completion, distill off the excess thionyl chloride and toluene under reduced pressure to obtain crude 3-cyanobenzoyl chloride.

  • The crude product can be purified by vacuum distillation (boiling point: 127°C at 11 mmHg) to yield a product with >99% purity. A yield of approximately 96% can be expected.[1]

Step 2: Synthesis of this compound

Materials:

  • 3-Cyanobenzoyl chloride

  • Aqueous ammonia (concentrated)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Dissolve the purified 3-cyanobenzoyl chloride in dichloromethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add concentrated aqueous ammonia to the stirred solution, maintaining the temperature below 10°C. The reaction is typically violent.[2]

  • A white precipitate of this compound will form.

  • Continue stirring for 1 hour at room temperature to ensure the reaction goes to completion.

  • Filter the solid product and wash with cold water to remove ammonium chloride.

  • Dry the product under vacuum to obtain this compound as a white solid. This reaction typically proceeds with a high yield.

Route B: Enzymatic Synthesis from 3-Cyanobenzonitrile

This protocol describes the biocatalytic synthesis of this compound from 3-cyanobenzonitrile using nitrile hydratase. The conditions are adapted from the highly efficient industrial synthesis of nicotinamide.[3]

Materials:

  • 3-Cyanobenzonitrile

  • Resting cells of Rhodococcus rhodochrous J1 (containing nitrile hydratase)

  • Potassium phosphate buffer (pH 8.0)

Procedure:

  • Prepare a suspension of resting cells of Rhodococcus rhodochrous J1 in potassium phosphate buffer. The cell concentration should be optimized for the specific activity of the biocatalyst.

  • In a temperature-controlled reactor, add the 3-cyanobenzonitrile substrate to the cell suspension. For a highly efficient process, a substrate concentration of up to 12 M can be targeted.[3]

  • Maintain the reaction temperature between 10-40°C with stirring.

  • Monitor the reaction progress by HPLC or GC. The reaction is expected to reach completion within 9-12 hours.

  • Upon completion (quantitative conversion of the nitrile), the product, this compound, can be isolated. Due to the high selectivity of the enzyme, the formation of the corresponding carboxylic acid is minimal.[3]

  • The product can be purified by crystallization from the reaction mixture after removal of the catalyst (cells) by centrifugation or filtration.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_route_a Route A: Chemical Synthesis cluster_route_b Route B: Enzymatic Synthesis A_start 3-Cyanobenzoic Acid A_inter 3-Cyanobenzoyl Chloride A_start->A_inter Thionyl Chloride / Phosgene A_end This compound A_inter->A_end Ammonia B_start 3-Cyanobenzonitrile B_end This compound B_start->B_end Nitrile Hydratase (Rhodococcus rhodochrous)

Caption: Comparison of chemical and enzymatic synthesis routes for this compound.

G cluster_workflow General Experimental Workflow start Starting Material (3-Cyanobenzoic Acid or 3-Cyanobenzonitrile) reaction Chemical or Enzymatic Reaction start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup isolation Product Isolation (Filtration, Crystallization) workup->isolation purification Purification (Recrystallization, Distillation) isolation->purification analysis Product Analysis (Purity, Yield) purification->analysis end_product This compound analysis->end_product

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Cyanobenzamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Cyanobenzamide. Our aim is to help you optimize your reaction yields and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am experiencing a low yield in my this compound synthesis from 3-cyanobenzoic acid. What are the potential causes?

A1: Low yields in the amidation of 3-cyanobenzoic acid are often due to several factors. The primary reasons typically involve incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions.

  • Incomplete Activation of 3-Cyanobenzoic Acid: The carboxylic acid must be activated to react with the amine source (e.g., ammonia). If the coupling reagent (like thionyl chloride or a carbodiimide) is impure, used in insufficient amounts, or the activation time is too short, the conversion to the reactive intermediate will be incomplete.

  • Side Reactions: The most common side reaction is the hydrolysis of the activated carboxylic acid intermediate back to 3-cyanobenzoic acid if water is present in the reaction mixture. Another possibility is the further hydrolysis of the desired this compound to 3-cyanobenzoic acid under harsh conditions.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, reaction time, or solvent can significantly impact the yield. For instance, in the thionyl chloride method, the reaction is highly exothermic and requires careful temperature control.

Q2: What are the common impurities I might encounter, and how can I identify them?

A2: Common impurities can originate from starting materials or side reactions during the synthesis. These may include:

  • Unreacted 3-Cyanobenzoic Acid: This is a common impurity if the reaction does not go to completion.

  • 1,3-Dicyanobenzene: Can be a starting material for some synthesis routes and may be present if the reaction is incomplete.

  • Byproducts from Coupling Agents: For example, when using carbodiimides like EDC, N-acylurea can be a significant byproduct.

These impurities can be identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The mass spectrum of this compound and its potential impurities will show unique fragmentation patterns, allowing for their specific identification.[1][2][3]

Q3: My purification by recrystallization results in a low recovery yield. How can I improve this?

A3: Low recovery during recrystallization is often due to using an inappropriate solvent, using too much solvent, or cooling the solution too rapidly.

  • Solvent Selection: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. For benzamide and related compounds, hot water, ethanol, or toluene are often effective recrystallization solvents.[4] A mixture of solvents, like ethanol/water, can also be used.[5]

  • Minimizing Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the solution upon cooling, thus lowering the recovery yield.[6]

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different experimental parameters can influence the yield of amide synthesis, providing a basis for optimizing your this compound synthesis. The data is based on general amide synthesis principles and specific examples found in the literature.

Table 1: Effect of Catalyst Loading on Amide Synthesis Yield

EntryCatalystCatalyst Loading (mol%)Reaction Time (min)Yield (%)
1Salicylic Acid0120No Product
2Salicylic Acid55083
3Salicylic Acid105085
4Salicylic Acid155092
5Salicylic Acid205092

Data adapted from a study on the synthesis of 1-amidoalkyl-2-naphthols and illustrates the general effect of catalyst concentration.[7]

Table 2: Effect of Reaction Temperature on Amide Synthesis Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineAcetone120665
2TriethylamineAcetone150678
3TriethylamineAcetone180686
4TriethylamineAcetone200675

Data adapted from a study on the synthesis of a substituted isocoumarin derivative, illustrating the impact of temperature on yield.[8]

Table 3: Comparison of Different Coupling Reagents for Amide Synthesis

Coupling ReagentClassCrude Purity (%)Key Observations
HATUUronium/Aminium SaltHighConsistently high purity with fewer side products.
HCTUUronium/Aminium SaltHighPerformance is very similar to HATU.
HBTUUronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities.
PyBOPPhosphonium SaltLower than HATU/HCTUCan result in additional impurities.
EDC/HOBtCarbodiimideModerate to HighA common and cost-effective choice, but can lead to N-acylurea byproduct.

This table summarizes the general performance of various coupling reagents in peptide synthesis, which is a good model for general amide bond formation.[9]

Experimental Protocols

Below are detailed methodologies for two common routes to synthesize this compound.

Protocol 1: Synthesis from 3-Cyanobenzoic Acid using Thionyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation.

Materials:

  • 3-Cyanobenzoic Acid

  • Thionyl Chloride (SOCl₂)

  • Concentrated Aqueous Ammonia (NH₄OH)

  • Dichloromethane (DCM, anhydrous)

  • Ice-cold water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-cyanobenzoic acid (1 equivalent) in anhydrous DCM. Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature. Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

  • Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Cool the resulting crude 3-cyanobenzoyl chloride in an ice bath. Slowly add concentrated aqueous ammonia (excess) to the flask with vigorous stirring. The reaction is exothermic and should be kept cool. Continue stirring for 30 minutes.

  • Work-up: Collect the precipitated solid by vacuum filtration and wash it with ice-cold water. Then, wash with a small amount of cold saturated sodium bicarbonate solution to remove any unreacted 3-cyanobenzoic acid, followed by another wash with ice-cold water.

  • Purification: Recrystallize the crude this compound from hot water or an ethanol/water mixture to obtain the pure product. Dry the crystals under vacuum.

Protocol 2: Synthesis from 3-Cyanobenzoic Acid using a Carbodiimide Coupling Agent

This method provides a milder alternative to the thionyl chloride route.

Materials:

  • 3-Cyanobenzoic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia solution (e.g., 0.5 M in dioxane or aqueous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Activation: Dissolve 3-cyanobenzoic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amidation: Slowly add the ammonia solution (1.5 equivalents) to the reaction mixture. Continue to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3 x volume of aqueous phase). Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

Experimental_Workflow_Thionyl_Chloride start Start: 3-Cyanobenzoic Acid acid_chloride Acid Chloride Formation (SOCl2, Reflux in DCM) start->acid_chloride remove_socl2 Remove Excess SOCl2 (Vacuum) acid_chloride->remove_socl2 amidation Amidation (Conc. NH4OH, 0°C) remove_socl2->amidation filtration Filtration & Washing (H2O, NaHCO3) amidation->filtration recrystallization Recrystallization (Hot Water/Ethanol) filtration->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for this compound synthesis via the thionyl chloride method.

Troubleshooting_Low_Yield start Low Yield of This compound check_reagents 1. Check Reagents - Purity of 3-cyanobenzoic acid? - Activity of coupling agent? - Anhydrous solvents? start->check_reagents check_conditions 2. Review Reaction Conditions - Correct temperature? - Sufficient reaction time? - Proper mixing? start->check_conditions check_workup 3. Evaluate Work-up & Purification - Incomplete extraction? - Loss during recrystallization? start->check_workup reagent_issue Solution: - Use pure, dry reagents. - Use fresh coupling agent. check_reagents->reagent_issue condition_issue Solution: - Optimize temperature & time. - Ensure efficient stirring. check_conditions->condition_issue workup_issue Solution: - Adjust pH for extraction. - Optimize recrystallization solvent & procedure. check_workup->workup_issue

Caption: Troubleshooting flowchart for low yield of this compound.

References

Technical Support Center: Purification of Crude 3-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 3-Cyanobenzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation Upon Cooling - The solution is not sufficiently saturated (too much solvent was added).- The cooling process is too rapid.- The presence of significant impurities is inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.[1]- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.- If impurities are suspected, consider a preliminary purification step like activated charcoal treatment or column chromatography.
Oiling Out Instead of Crystallizing - The melting point of the solute is lower than the boiling point of the solvent.- The concentration of the solute is too high.- Significant impurities are present, lowering the melting point of the mixture.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power, and cool slowly.- Add more solvent to the hot solution to decrease the concentration before cooling.- Purify the crude material using column chromatography before attempting recrystallization.
Colored Impurities Remain in Crystals - The colored impurities have similar solubility to this compound in the chosen solvent.- The colored impurities were not effectively removed prior to crystallization.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1] Ensure not to use an excessive amount, as it can also adsorb the desired product.
Low Recovery of Pure Product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not ice-cold, leading to dissolution.- Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product.[1]- Always use ice-cold solvent to wash the collected crystals.[1]- Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution to prevent premature crystal formation.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of this compound from Impurities - The polarity of the mobile phase is too high or too low.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.[2]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
This compound Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
This compound Does Not Elute from the Column (Low or Zero Rf) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2]
Tailing of the Product Band - The compound is interacting too strongly with the stationary phase.- The sample is too concentrated.- For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine may be beneficial.- Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
Cracking of the Silica Gel Bed - The heat of adsorption of the solvent onto the silica gel caused rapid temperature changes.- The column ran dry.- Pack the column using a slurry method and allow it to equilibrate before loading the sample.- Always maintain a level of solvent above the silica gel bed.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: The impurities in crude this compound can vary depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 3-cyanobenzoic acid if the synthesis proceeds via amidation.

  • Byproducts from side reactions: The specific byproducts will depend on the reagents and conditions used. For instance, hydrolysis of the nitrile group to a carboxylic acid or the amide group to a carboxylic acid could occur under certain conditions.

  • Residual solvents: Solvents used in the synthesis and work-up may be present.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[1][3] Given that this compound is a polar organic molecule, polar solvents should be tested. A good starting point would be to test solvents like ethanol, isopropanol, acetonitrile, or water, as well as solvent mixtures like ethanol/water.[1]

Q3: What is a typical mobile phase for the column chromatography of this compound?

A3: For a compound of moderate polarity like this compound, a common mobile phase for silica gel chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or acetone.[2] The exact ratio should be determined by preliminary TLC analysis to achieve an Rf value between 0.2 and 0.4 for this compound.[2]

Q4: My purified this compound is still off-white. How can I improve the color?

A4: If your product is chemically pure but retains a slight color, it may be due to trace amounts of highly colored impurities. Treating a solution of your compound with a small amount of activated charcoal before the final recrystallization can help adsorb these colored impurities.[1]

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of your this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (approximately 174-178 °C) indicates high purity. A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify the presence of any impurities with distinct spectral signatures.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of crude this compound. The choice of solvent should be determined by preliminary solubility tests. For this example, an ethanol/water solvent system is proposed.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for the purification of crude this compound using silica gel column chromatography.

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to obtain an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValue
Molecular FormulaC₈H₆N₂O
Molecular Weight146.15 g/mol [4]
AppearanceWhite to off-white solid
Melting Point174-178 °C
CAS Number3441-01-8[4]
Table 2: Solvent Miscibility and Properties (for Purification)
SolventPolarity IndexBoiling Point (°C)Miscible with WaterNotes for Use
Water10.2100YesPotential recrystallization solvent, especially in a mixture.
Ethanol5.278YesGood candidate for recrystallization, often used with water.
Isopropanol4.382YesAlternative to ethanol for recrystallization.
Acetonitrile6.282YesCan be a good recrystallization solvent.
Ethyl Acetate4.477NoCommon polar component in mobile phase for column chromatography.
Acetone5.156YesCan be used as a polar component in mobile phase for chromatography.
Dichloromethane3.440NoCan be used as a component in the mobile phase.
Hexane0.169NoCommon non-polar component in mobile phase for column chromatography.
Heptane0.198NoAlternative non-polar component for column chromatography.

Visualizations

experimental_workflow cluster_purification Purification Strategy start Crude this compound assess_purity Assess Purity (TLC, MP) start->assess_purity is_pure Is Purity Acceptable? assess_purity->is_pure end Pure this compound is_pure->end Yes recrystallization Recrystallization is_pure->recrystallization No (Minor Impurities) column_chromatography Column Chromatography is_pure->column_chromatography No (Complex Mixture) assess_purity_after_recryst Assess Purity (TLC, MP) recrystallization->assess_purity_after_recryst Collect & Dry Crystals assess_purity_after_column Assess Purity (TLC, MP) column_chromatography->assess_purity_after_column Combine Pure Fractions & Evaporate assess_purity_after_recryst->is_pure assess_purity_after_column->is_pure

Caption: Decision workflow for purifying crude this compound.

recrystallization_troubleshooting start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Crystallization issue->success No solution1 Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->solution1 solution2 Reheat & Add Co-Solvent Dilute Solution oiling_out->solution2 solution3 Minimize Hot Solvent Use Ice-Cold Wash low_yield->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

References

Common byproducts in 3-Cyanobenzamide synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 3-Cyanobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: The two most prevalent byproducts in this compound synthesis are 3-Cyanobenzoic acid and 3-Aminobenzamide.

Q2: How is 3-Cyanobenzoic acid formed during the synthesis?

A2: 3-Cyanobenzoic acid is typically formed due to the hydrolysis of the amide functional group of this compound under acidic or basic conditions, which can occur during the reaction or work-up. Over-oxidation of starting materials in some synthetic routes can also lead to its formation.

Q3: What leads to the formation of 3-Aminobenzamide as a byproduct?

A3: 3-Aminobenzamide can be formed through a Hofmann rearrangement of this compound. This reaction is typically promoted by the presence of a halogen (like bromine) and a strong base.

Q4: How can I remove 3-Cyanobenzoic acid from my this compound product?

A4: An effective method for removing 3-Cyanobenzoic acid is to wash the crude product with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This converts the acidic byproduct into its water-soluble salt, which can then be separated in the aqueous phase.

Q5: What are the recommended purification methods for obtaining high-purity this compound?

A5: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guides

Issue 1: Presence of 3-Cyanobenzoic Acid Impurity

Symptoms:

  • Broad melting point range of the final product.

  • Appearance of an additional spot on TLC analysis, typically at a lower Rf value than this compound.

  • Extra peaks in NMR or HPLC analysis corresponding to 3-Cyanobenzoic acid.

Possible Causes:

  • Hydrolysis of the amide group during a prolonged reaction time or acidic/basic work-up.

  • Presence of moisture in the reaction mixture.

Solutions:

Solution Experimental Protocol Expected Outcome
Basic Wash 1. Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).2. Transfer the solution to a separatory funnel.3. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).4. Separate the aqueous layer.5. Repeat the wash if necessary.6. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.Removal of the majority of 3-Cyanobenzoic acid into the aqueous phase. Purity of >95% can be achieved depending on other impurities.
Recrystallization 1. Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water mixture).2. If the solution is colored, treat with activated charcoal.3. Hot filter the solution to remove any insoluble impurities.4. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.5. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.Yields high-purity crystalline this compound.
Issue 2: Presence of 3-Aminobenzamide Impurity

Symptoms:

  • Discoloration of the final product.

  • An additional spot on TLC, typically more polar than this compound.

  • Characteristic peaks of an amino group in NMR and IR spectra.

Possible Causes:

  • Use of reagents that can induce Hofmann rearrangement (e.g., hypohalites).

  • Reaction conditions favoring amide degradation.

Solutions:

Solution Experimental Protocol Expected Outcome
Column Chromatography 1. Prepare a silica gel column.2. Choose an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).3. Dissolve the crude product in a minimum amount of the eluent and load it onto the column.4. Elute the column and collect fractions.5. Monitor the fractions by TLC to identify those containing the pure product.6. Combine the pure fractions and remove the solvent under reduced pressure.Effective separation of 3-Aminobenzamide and other polar impurities, yielding high-purity this compound.

Experimental Protocols

Synthesis of this compound via Selective Hydrolysis of Isophthalonitrile

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Isophthalonitrile

  • Hydrogen Peroxide (30% solution)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve isophthalonitrile in DMSO.

  • Slowly add 30% hydrogen peroxide to the solution while stirring.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Analysis by HPLC

This method can be used to determine the purity of this compound and quantify the main byproducts.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile in water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Expected Retention Times (Approximate):

  • 3-Cyanobenzoic acid: ~3.5 min

  • 3-Aminobenzamide: ~2.8 min

  • This compound: ~4.5 min

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Isophthalonitrile reaction Selective Hydrolysis (H₂O₂, DMSO) start->reaction crude Crude this compound reaction->crude wash Basic Wash (NaHCO₃ aq.) crude->wash recrystallization Recrystallization (Ethanol/Water) wash->recrystallization chromatography Column Chromatography (Silica, Hexane/EtOAc) wash->chromatography pure Pure this compound recrystallization->pure chromatography->pure tlc TLC pure->tlc hplc HPLC pure->hplc nmr NMR/MS pure->nmr Troubleshooting_Logic start Crude Product Analysis impurity_check Impurity Detected? start->impurity_check acid_impurity 3-Cyanobenzoic Acid impurity_check->acid_impurity Yes amine_impurity 3-Aminobenzamide impurity_check->amine_impurity Yes no_impurity Proceed to Final Characterization impurity_check->no_impurity No basic_wash Perform Basic Wash acid_impurity->basic_wash column Column Chromatography amine_impurity->column recrystallize Recrystallize basic_wash->recrystallize

Preventing decomposition of 3-Cyanobenzamide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the decomposition of 3-Cyanobenzamide during chemical reactions. Our aim is to help you mitigate degradation, improve reaction yields, and ensure the purity of your products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

A1: this compound is a versatile chemical intermediate featuring both a cyano (-CN) and a benzamide (-CONH2) functional group.[1] It is frequently utilized in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory drugs and poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[1][2][3]

Q2: What are the primary causes of this compound decomposition during a reaction?

A2: The principal cause of this compound degradation is the hydrolysis of the nitrile (cyano) group. This reaction can be catalyzed by the presence of acidic or basic conditions and is accelerated by elevated temperatures. The hydrolysis typically proceeds through an intermediate amide to form 3-carbamoylbenzoic acid and subsequently 3-carboxybenzoic acid.

Q3: My reaction mixture is turning cloudy or showing an unexpected precipitate. Could this be due to this compound decomposition?

A3: Yes, the formation of 3-carbamoylbenzoic acid or 3-carboxybenzoic acid, the hydrolysis products of this compound, could result in a precipitate, as their solubility characteristics may differ from the starting material and the desired product in your specific reaction solvent.

Q4: I am observing a lower than expected yield in my reaction involving this compound. Could decomposition be the culprit?

A4: Absolutely. If this compound decomposes, there will be less of it available to participate in the desired reaction, leading to a reduced yield of your target molecule.

Q5: Are there any other potential decomposition pathways for this compound besides hydrolysis?

Troubleshooting Guide: Preventing this compound Decomposition

This guide provides solutions to common problems encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low reaction yield and/or formation of acidic byproducts. Hydrolysis of the nitrile group due to acidic reaction conditions. - pH Control: If possible, adjust the reaction pH to a neutral or near-neutral range (pH 6-8). The use of a buffer system can help maintain a stable pH. - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis. - Protecting Groups: In multi-step syntheses, consider protecting the nitrile group. This strategy is more common in laboratory settings than in large-scale industrial production due to the additional steps required.
Reaction failure or low yield when using strong bases. Hydrolysis of the nitrile and/or amide group under basic conditions. - Use of Milder Bases: If a base is required, opt for non-nucleophilic, sterically hindered bases or weaker inorganic bases (e.g., potassium carbonate instead of sodium hydroxide). - Temperature Control: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
Decomposition observed in high-temperature reactions. Thermal degradation and/or accelerated hydrolysis at elevated temperatures. - Optimize Reaction Temperature: Determine the minimum temperature necessary for the desired reaction to proceed at an acceptable rate. - Reaction Time: Minimize the reaction time at high temperatures to reduce the exposure of this compound to degradative conditions.
Inconsistent reaction outcomes. Variability in the quality of starting materials or reaction setup. - Reagent Quality: Ensure the purity of this compound and all other reagents. Use freshly distilled solvents when necessary. - Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound with pH Control

This protocol provides a general framework for running a reaction where the stability of this compound is a concern.

1. Reagent and Solvent Preparation:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
  • Use anhydrous solvents. If necessary, dry solvents using appropriate drying agents and distill them before use.
  • Ensure this compound and other solid reagents are dry.

2. Reaction Setup:

  • Set up the reaction under an inert atmosphere (nitrogen or argon).
  • Add the anhydrous solvent to the reaction flask, followed by any other reactants except for those that are highly reactive with this compound.
  • If the reaction is sensitive to pH, add a suitable buffer system at this stage.

3. Addition of this compound:

  • Add this compound to the reaction mixture. If the reaction is exothermic, consider adding it portion-wise or as a solution in the reaction solvent to control the temperature.

4. Temperature Control:

  • Maintain the reaction at the optimal temperature, avoiding excessive heat. Use a temperature-controlled oil bath or heating mantle.

5. Monitoring the Reaction:

  • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

6. Work-up and Isolation:

  • Upon completion, quench the reaction appropriately.
  • During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If an extraction with an acidic or basic solution is necessary, perform it quickly and at a low temperature.

Protocol 2: Stability Indicating HPLC Method for Monitoring this compound and its Primary Hydrolysis Impurity

This method can be used to monitor the progress of a reaction and to detect the formation of the primary hydrolysis product, 3-carbamoylbenzoic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 5% A and 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation between this compound and its more polar hydrolysis product. Retention times should be confirmed by running standards of both compounds.

Visualizing Reaction and Decomposition Pathways

To aid in understanding the chemical transformations discussed, the following diagrams illustrate the desired reaction pathway and the potential decomposition pathway.

decomposition_pathway This compound This compound Desired_Product Desired_Product This compound->Desired_Product Desired Reaction 3-Carbamoylbenzoic_Acid 3-Carbamoylbenzoic_Acid This compound->3-Carbamoylbenzoic_Acid Hydrolysis (H2O, H+ or OH-) 3-Carboxybenzoic_Acid 3-Carboxybenzoic_Acid 3-Carbamoylbenzoic_Acid->3-Carboxybenzoic_Acid Further Hydrolysis troubleshooting_workflow start Low Yield or Impurity Formation check_hydrolysis Analyze for Hydrolysis Products (e.g., by HPLC) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes no_hydrolysis Other Side Reactions or Incomplete Conversion check_hydrolysis->no_hydrolysis No implement_controls Implement Preventative Measures: - pH control - Anhydrous conditions - Lower temperature hydrolysis_present->implement_controls optimize_conditions Optimize Reaction Conditions: - Catalyst loading - Reaction time - Reagent stoichiometry no_hydrolysis->optimize_conditions end Improved Reaction Outcome implement_controls->end optimize_conditions->end

References

Technical Support Center: Purification of 3-Cyanobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-cyanobenzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials, such as the corresponding benzoic acid or acyl chloride.

  • Reagents: Excess reagents or byproducts from coupling agents.

  • Side-Reaction Products: Hydrolysis of the nitrile to a carboxylic acid or hydration to an amide, as well as byproducts from competing reactions.[1]

  • Residual Solvents: Solvents used in the reaction or work-up may be present in the crude product.[1]

Q2: What are the primary methods for purifying this compound derivatives?

A2: The two most common and effective purification techniques for solid this compound derivatives are recrystallization and column chromatography.

  • Recrystallization is often the method of choice for crystalline solids as it can be highly effective at removing small amounts of impurities and is generally a more straightforward procedure than chromatography.[2]

  • Column Chromatography is more suitable for separating complex mixtures, non-crystalline solids (oils or amorphous solids), or when impurities have similar solubility profiles to the desired product.

Q3: Are this compound derivatives stable during purification?

A3: The stability of this compound derivatives can be a concern under certain conditions. The nitrile and amide functional groups can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[3] It is generally advisable to maintain a neutral pH during work-up and purification steps and to use moderate temperatures whenever possible.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Recrystallization Issues

Problem: My compound does not crystallize from the solution upon cooling.

  • Possible Cause: The solution may be too dilute (too much solvent was used), or the compound may have a tendency to form a supersaturated solution.

  • Recommended Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solvent. The small scratches on the glass can provide a surface for nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a single crystal to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: If you have been cooling to room temperature, try placing the flask in an ice bath or a refrigerator.

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The solubility of the compound changes too rapidly with temperature, or the melting point of the solid is lower than the boiling point of the solvent. The presence of impurities can also inhibit crystallization.

  • Recommended Solutions:

    • Use a Different Solvent or Solvent System: Select a solvent in which the compound is less soluble. A mixed solvent system can also be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat to redissolve and cool slowly.

    • Lower the Crystallization Temperature: Dissolve the compound at a lower temperature to slow down the process.

    • Purify by Chromatography First: If significant impurities are present, it may be necessary to perform a preliminary purification by column chromatography to remove the substances that are inhibiting crystallization.

Column Chromatography Issues

Problem: I am seeing poor separation of my compound from an impurity.

  • Possible Cause: The chosen mobile phase may not have the optimal polarity to resolve the compounds.

  • Recommended Solutions:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to test a variety of solvent systems with different polarities. Aim for an Rf value of 0.2-0.4 for your target compound.

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity by adding more of the polar solvent. This can help to separate compounds with close Rf values.

    • Try a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a cyano-bonded phase, which can offer different selectivity.[4]

Problem: My compound is streaking on the TLC plate and eluting slowly from the column.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel, especially if it has basic functionalities.

  • Recommended Solutions:

    • Add a Modifier to the Mobile Phase: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of pyridine to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

    • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative like alumina.

Problem: I have a low yield after column chromatography.

  • Possible Cause: The compound may be adsorbing irreversibly to the silica gel, or it may be degrading on the column. It is also possible that a large number of fractions containing the product are too dilute to detect easily.

  • Recommended Solutions:

    • Check for Compound Stability: Before running a large-scale column, spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred.

    • Minimize Contact Time: Do not let the compound sit on the column for an extended period.

    • Dry Loading: If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column. This can lead to better separation and yield.

Data Presentation

Table 1: Common Recrystallization Solvents for Amides and Nitriles

Solvent/Solvent SystemCompound Polarity SuitabilityNotes
Ethanol/WaterPolarA versatile system where water acts as the anti-solvent.[1]
Acetone/HexaneModerately PolarGood for compounds that are highly soluble in acetone.
Ethyl Acetate/HexaneModerately PolarA common choice for a wide range of organic compounds.
AcetonitrilePolarCan be an excellent choice for recrystallizing amides.[2]
TolueneNon-polar to Moderately PolarSuitable for less polar derivatives.

Table 2: Representative TLC Mobile Phases for this compound Derivatives on Silica Gel

Mobile Phase (v/v)Approximate Rf RangeCompound Polarity
100% Dichloromethane0.1 - 0.3Non-polar
1:1 Hexane:Ethyl Acetate0.3 - 0.6Moderately Polar
9:1 Dichloromethane:Methanol0.2 - 0.5Polar
100% Ethyl Acetate0.5 - 0.8More Polar

Note: These are starting points. The optimal solvent system will depend on the specific substituents on the this compound core.

Experimental Protocols

Protocol 1: Recrystallization of a Solid this compound Derivative
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture to the boiling point of the solvent and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a moderate temperature.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Alternatively, use the dry loading method described in the troubleshooting section. Carefully add the sample to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Derivative Initial_Analysis Initial Analysis (TLC, NMR) Crude_Product->Initial_Analysis Is_Solid Is the product a solid? Initial_Analysis->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil/Amorphous) Recrystallization_Success Successful? Try_Recrystallization->Recrystallization_Success Recrystallization_Success->Column_Chromatography No Pure_Product Pure Product Recrystallization_Success->Pure_Product Yes Column_Chromatography->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Tree Start Purification Issue Technique Which Technique? Start->Technique Recrystallization Recrystallization Technique->Recrystallization Recrystallization Chromatography Column Chromatography Technique->Chromatography Chromatography Recryst_Problem What is the issue? Recrystallization->Recryst_Problem Chrom_Problem What is the issue? Chromatography->Chrom_Problem No_Crystals No Crystals Form Recryst_Problem->No_Crystals No Crystals Oiling_Out Product Oils Out Recryst_Problem->Oiling_Out Oiling Out Poor_Separation Poor Separation Chrom_Problem->Poor_Separation Poor Separation Low_Yield Low Yield Chrom_Problem->Low_Yield Low Yield Solve_No_Crystals Induce Crystallization (Scratch, Seed) Concentrate Solution No_Crystals->Solve_No_Crystals Solve_Oiling_Out Change Solvent Lower Temperature Pre-purify by Column Oiling_Out->Solve_Oiling_Out Solve_Poor_Sep Optimize Mobile Phase (TLC) Use Gradient Elution Change Stationary Phase Poor_Separation->Solve_Poor_Sep Solve_Low_Yield Check Compound Stability Use Dry Loading Minimize Column Contact Time Low_Yield->Solve_Low_Yield

Caption: A troubleshooting decision tree for common purification issues.

References

Side reaction pathways in the synthesis of 3-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyanobenzamide. Our aim is to help you identify and mitigate common side reactions, optimize your experimental protocols, and improve the purity and yield of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their common pitfalls?

A1: The most common synthetic routes to this compound involve the partial hydrolysis of 3-cyanobenzonitrile or the amidation of 3-cyanobenzoic acid.

  • Hydrolysis of 3-Cyanobenzonitrile: This is a widely used method where one of the two nitrile groups in isophthalonitrile (1,3-dicyanobenzene) is selectively hydrolyzed to an amide. The main challenge is controlling the reaction to prevent the hydrolysis of both nitrile groups, which would lead to the formation of isophthalamide or 3-cyanobenzoic acid. Over-hydrolysis is a significant side reaction pathway.

  • Amidation of 3-Cyanobenzoic Acid: This route involves activating the carboxylic acid group of 3-cyanobenzoic acid, followed by reaction with an ammonia source. A common pitfall is the incomplete conversion of the starting material. Side reactions can also occur depending on the coupling agents used.

Q2: What is the most common impurity I am likely to encounter in my this compound synthesis?

A2: The most prevalent impurity is 3-cyanobenzoic acid . This can arise from two main pathways:

  • Over-hydrolysis of the amide group in this compound during the synthesis or workup. Amides can be hydrolyzed to carboxylic acids under both acidic and basic conditions, especially with prolonged reaction times or elevated temperatures.[1][2]

  • If starting from 3-cyanobenzaldehyde, oxidation of the aldehyde group can readily form 3-cyanobenzoic acid.

Q3: Can this compound undergo self-reaction or degradation?

A3: While this compound is relatively stable, under certain conditions, side reactions involving the cyano and amide groups can occur.

  • Dimerization/Trimerization: Nitrile groups can sometimes undergo dimerization or trimerization to form triazines, especially under high pressure and temperature or in the presence of certain catalysts. While less common for benzonitriles under standard laboratory conditions, it remains a theoretical possibility.

  • Dehydration: The primary amide group can be dehydrated to a nitrile group, which in this case would lead back to isophthalonitrile. This typically requires strong dehydrating agents and is not a common side reaction under normal synthesis conditions for this compound.[3][4][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of 3-Cyanobenzoic Acid

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • Analytical data (e.g., NMR, HPLC, melting point) indicates the presence of 3-cyanobenzoic acid as a major impurity.

Potential Causes & Solutions:

Potential CauseSuggested Solutions
Over-hydrolysis of the amide group - Control Reaction Time and Temperature: Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. Avoid unnecessarily long reaction times and high temperatures. - pH Control during Workup: Neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions during extraction and purification steps.[1][2]
Oxidation of 3-cyanobenzaldehyde (if used as starting material) - Use Mild Oxidizing Agents (if intended): If the synthesis involves oxidation, choose a selective agent that minimizes over-oxidation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Incomplete Amidation of 3-Cyanobenzoic Acid - Effective Activation of Carboxylic Acid: Ensure the complete conversion of 3-cyanobenzoic acid to an activated intermediate (e.g., acid chloride or active ester). - Stoichiometry: Use a slight excess of the aminating agent to drive the reaction to completion.
Issue 2: Presence of Unreacted Starting Material

Symptoms:

  • Analytical data shows significant amounts of unreacted 3-cyanobenzonitrile or 3-cyanobenzoic acid.

Potential Causes & Solutions:

Potential CauseSuggested Solutions
Inefficient Hydrolysis of 3-Cyanobenzonitrile - Optimize Catalyst/Reagent Concentration: Adjust the concentration of the acid or base used for hydrolysis. - Increase Reaction Temperature or Time: Cautiously increase the temperature or reaction time while monitoring for the formation of 3-cyanobenzoic acid.
Poor Activation in Amidation Reaction - Choice of Coupling Agent: If using a coupling agent (e.g., DCC, EDC), ensure it is fresh and used in the correct stoichiometry. Consider adding an activator like N-hydroxysuccinimide (NHS) to improve efficiency.[6] - Anhydrous Conditions: Ensure all reagents and solvents are dry, as moisture can deactivate many coupling agents.
Issue 3: Formation of N-Acylurea Byproduct (when using carbodiimide coupling agents)

Symptoms:

  • A significant, often insoluble, byproduct is observed.

  • NMR or Mass Spectrometry data suggests the presence of a compound with a mass corresponding to the desired product plus the carbodiimide.

Potential Causes & Solutions:

Potential CauseSuggested Solutions
Rearrangement of O-Acylisourea Intermediate - Add an Activating Agent: The use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine, minimizing the formation of the N-acylurea byproduct.[6] - Control Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C) during the activation step.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

ImpurityChemical StructureCommon OriginTypical Analytical Signature (1H NMR)
3-Cyanobenzoic AcidC₈H₅NO₂Over-hydrolysis of amide; Oxidation of aldehyde precursorCarboxylic acid proton (~13 ppm, broad singlet)
Isophthalonitrile (1,3-Dicyanobenzene)C₈H₄N₂Unreacted starting material (from hydrolysis route)Aromatic protons with distinct splitting pattern
3-Cyanobenzoyl ChlorideC₈H₄ClNOIntermediate in amidation routeHighly reactive, may not be observed directly
N,N'-Dicyclohexylurea (DCU)C₁₃H₂₄N₂OByproduct from DCC coupling agentCharacteristic cyclohexyl proton signals

Experimental Protocols

Protocol 1: Controlled Hydrolysis of 3-Cyanobenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzonitrile (1 equivalent) in a suitable solvent mixture (e.g., ethanol/water).

  • Reagent Addition: Add a controlled amount of a base (e.g., sodium hydroxide, 0.9-1.0 equivalents) or acid (e.g., sulfuric acid) to the solution.

  • Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or HPLC every 30 minutes to check for the consumption of the starting material and the formation of this compound and 3-cyanobenzoic acid.

  • Workup: Once the optimal conversion is achieved, cool the reaction mixture to room temperature. Neutralize the solution carefully with dilute acid or base.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to remove unreacted starting material and 3-cyanobenzoic acid.

Visualizations

Synthesis_Pathways cluster_0 Main Synthesis Route cluster_1 Side Reaction Pathways 3-Cyanobenzonitrile 3-Cyanobenzonitrile This compound This compound 3-Cyanobenzonitrile->this compound Partial Hydrolysis Isophthalamide Isophthalamide 3-Cyanobenzonitrile->Isophthalamide Complete Hydrolysis 3-Cyanobenzoic_Acid 3-Cyanobenzoic Acid This compound->3-Cyanobenzoic_Acid Over-hydrolysis

Caption: Main synthesis and side reaction pathways for this compound.

Troubleshooting_Low_Yield start Low Yield of this compound check_impurity Check for 3-Cyanobenzoic Acid Impurity start->check_impurity impurity_present Impurity Present check_impurity->impurity_present Yes impurity_absent Impurity Absent check_impurity->impurity_absent No optimize_hydrolysis Optimize Hydrolysis: - Control reaction time/temp - Adjust pH during workup impurity_present->optimize_hydrolysis check_starting_material Check for Unreacted Starting Material impurity_absent->check_starting_material solution Improved Yield and Purity optimize_hydrolysis->solution optimize_amidation Optimize Amidation: - Ensure complete activation - Adjust stoichiometry check_starting_material->optimize_amidation Yes optimize_amidation->solution

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Enhancing the Reactivity of 3-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with 3-Cyanobenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and execution, focusing on methods to increase the reactivity of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive functional groups: the cyano group (-C≡N) and the amide group (-CONH₂). The cyano group is generally more susceptible to nucleophilic attack and reduction. The amide group is less reactive but can undergo hydrolysis under forcing conditions or be reduced. The benzene ring can also undergo electrophilic aromatic substitution, but the cyano and amide groups are deactivating, making these reactions more challenging.

Q2: How can I activate the cyano group for nucleophilic substitution?

A2: The cyano group can be activated for reactions like hydrolysis or conversion to other functional groups through catalysis. Transition metal catalysts, particularly palladium-based systems, are effective for cross-coupling reactions if a suitable leaving group is present on the aromatic ring (e.g., in a precursor like 3-bromobenzamide). For hydrolysis, both acid and base catalysis can be employed to increase the electrophilicity of the nitrile carbon.

Q3: What are the common challenges when working with this compound?

A3: Common challenges include the relatively low reactivity of the amide group, potential side reactions during reduction, and the need for specific catalysts for certain transformations. For instance, the reduction of both the cyano and amide groups requires strong reducing agents and careful control of reaction conditions to achieve selectivity. In palladium-catalyzed reactions, catalyst poisoning by cyanide ions can be a concern.[1]

Q4: Can this compound be used as a starting material for the synthesis of biologically active molecules?

A4: Yes, this compound and its derivatives are valuable precursors in medicinal chemistry. For example, it is a key structural motif in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] The related compound, 3-aminobenzamide, is a known PARP inhibitor.[3][4][5][6][7]

Troubleshooting Guides

Reaction: Palladium-Catalyzed Cyanation to Synthesize this compound
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield - Inactive catalyst. - Catalyst poisoning by cyanide.[1] - Poor quality of reagents or solvents. - Incorrect reaction temperature.- Use a pre-activated palladium catalyst or ensure in-situ activation is effective. - Employ ligands that protect the palladium center. - Use anhydrous solvents and high-purity reagents. - Optimize the reaction temperature; typically, these reactions require heating.
Formation of Side Products - Homocoupling of the starting aryl halide. - Hydrolysis of the cyano group under reaction conditions.- Adjust the catalyst-to-ligand ratio. - Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions. - Use a non-aqueous workup if the product is sensitive to water.
Inconsistent Results - Variability in catalyst activity. - Presence of moisture or oxygen.- Use a consistent source and batch of catalyst. - Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).
Reaction: Hydrolysis of this compound to 3-Carboxybenzamide
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Hydrolysis - Insufficiently strong acidic or basic conditions. - Short reaction time. - Low reaction temperature.- Increase the concentration of the acid or base. - Prolong the reaction time and monitor by TLC or LC-MS. - Increase the reaction temperature, potentially to reflux.
Decomposition of Product - Harsh reaction conditions leading to decarboxylation or other side reactions.- Use milder conditions (e.g., lower temperature, less concentrated acid/base) for a longer duration. - Consider enzymatic hydrolysis for a more selective transformation.
Reaction: Reduction of this compound with LiAlH₄
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Desired Amine - Inactive LiAlH₄ due to moisture. - Incomplete reaction. - Complex formation with aluminum salts during workup.[2]- Use freshly opened or properly stored LiAlH₄. - Ensure the reaction goes to completion by monitoring with TLC. - Employ a Fieser or Rochelle's salt workup to break up aluminum salt emulsions.[2]
Formation of Multiple Products - Over-reduction or partial reduction. - Side reactions with the solvent.[8]- Carefully control the stoichiometry of LiAlH₄. - Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the reducing agent.[2] - Use a suitable anhydrous ether solvent like THF or diethyl ether.
Difficulty in Product Isolation - Product is water-soluble. - Formation of a stable emulsion during workup.- Extract the aqueous layer multiple times with an organic solvent. - Add brine to the aqueous layer to decrease the solubility of the product. - Use a Fieser or Rochelle's salt workup to prevent emulsions.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound from 3-Bromobenzamide

This protocol is adapted from general procedures for palladium-catalyzed cyanation of aryl halides.[1][9][10]

Materials:

  • 3-Bromobenzamide

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzamide (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and Na₂CO₃ (2.0 mmol).

  • Add anhydrous DMAc (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture at 120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 85-95%

Protocol 2: Hydrolysis of this compound to 3-Carboxybenzamide

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 6.84 mmol) in a 10% aqueous solution of NaOH (20 mL).

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the cessation of ammonia evolution.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the solution to pH 2-3 with concentrated HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid in a vacuum oven to yield 3-carboxybenzamide.

Expected Yield: >90%

Protocol 3: Reduction of this compound to 3-(Aminomethyl)benzamide

This protocol is based on general procedures for the reduction of amides and nitriles with lithium aluminum hydride (LiAlH₄).[11][12]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Water

  • 15% Aqueous NaOH solution

Procedure: Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (a 2-3 fold molar excess relative to this compound) suspended in anhydrous THF under a nitrogen atmosphere.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(aminomethyl)benzamide.

  • Purify the product by crystallization or column chromatography if necessary.

Expected Yield: 70-85%

Quantitative Data Summary

The following tables provide a summary of expected yields for key reactions to enhance the reactivity of this compound under different conditions.

Table 1: Palladium-Catalyzed Cyanation of 3-Bromobenzamide

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂dppfNa₂CO₃DMAc12018~90Adapted from[9]
Pd₂ (dba)₃XPhosK₂CO₃Dioxane10012~95Adapted from[1]
Pd/CdppfZn(CN)₂DMAC11016up to 98[9]

Table 2: Reduction of this compound

Reducing AgentSolventTemperature (°C)ProductYield (%)Reference
LiAlH₄THFReflux3-(Aminomethyl)benzamide70-85General Protocol
H₂/Raney NiEtOH/NH₃1003-(Aminomethyl)benzamideVariableGeneral Knowledge

Visualizations

Signaling Pathway: PARP Inhibition

3-Aminobenzamide, a derivative of this compound, is a known inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP recruits BER Base Excision Repair PARP->BER initiates DNA_Repair DNA Repaired BER->DNA_Repair DNA_Damage_Cancer DNA Single-Strand Break PARP_Inhibited PARP Inhibition (e.g., by 3-Aminobenzamide) DNA_Damage_Cancer->PARP_Inhibited SSB_Accumulation SSB Accumulation PARP_Inhibited->SSB_Accumulation leads to Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB Defective_HR Defective Homologous Recombination (BRCA-) DSB->Defective_HR cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) Defective_HR->Cell_Death

Caption: PARP inhibition in BRCA-deficient cancer cells.

Experimental Workflow: Synthesis and Evaluation of a this compound Derivative

This workflow outlines the general steps from a starting material to a final biologically active compound derived from this compound.

experimental_workflow Start Starting Material (e.g., 3-Bromobenzamide) Step1 Palladium-Catalyzed Cyanation Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Functional Group Transformation (e.g., Reduction or Hydrolysis) Intermediate1->Step2 Intermediate2 Modified Derivative Step2->Intermediate2 Step3 Coupling Reaction Intermediate2->Step3 Final_Compound Final Biologically Active Compound Step3->Final_Compound Purification Purification and Characterization (Chromatography, NMR, MS) Final_Compound->Purification Biological_Assay Biological Assay (e.g., PARP Inhibition Assay) Purification->Biological_Assay Data_Analysis Data Analysis (IC50 determination) Biological_Assay->Data_Analysis

Caption: A typical synthetic and evaluation workflow.

References

Overcoming solubility issues of 3-Cyanobenzamide in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered with 3-Cyanobenzamide in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in reaction media important?

A1: this compound is a versatile organic compound featuring both a cyano (-CN) and an amide (-CONH2) group on a benzene ring.[1] It serves as a crucial intermediate or building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Proper solubility is critical for successful chemical reactions, as most reactions are carried out in the liquid phase where reactants must be dissolved to interact and form products efficiently.[3] Poor solubility can lead to low reaction yields, difficult purification, and unreliable results.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a white to off-white solid compound.[1] Due to the presence of the polar amide and cyano groups, it is generally soluble in polar organic solvents.[1] The amide group allows for hydrogen bonding, which influences its solubility profile.[1] However, its aromatic ring contributes a nonpolar characteristic, which can limit its solubility in very polar solvents like water or less polar organic solvents.

Q3: Which solvents are generally recommended for dissolving this compound?

A3: Polar aprotic solvents are often effective for dissolving compounds like this compound. These include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] Polar protic solvents such as methanol and ethanol can also be used, though solubility might be lower compared to DMSO or DMF.[4][5] The choice of solvent ultimately depends on the specific requirements of the reaction, including reactant compatibility and temperature.

Q4: Why might my this compound not be dissolving even in a recommended polar solvent?

A4: Several factors can contribute to poor dissolution:

  • Insufficient Solvent Volume: The concentration may be above the saturation point for the given temperature.

  • Low Temperature: The solubility of solids in liquids typically increases with temperature.[6] The current temperature may be too low.

  • Solvent Purity: Impurities in the solvent, particularly water, can alter its polarity and reduce the solubility of the compound.

  • Particle Size: A larger particle size of the solid can slow down the rate of dissolution.

Troubleshooting Guide for Solubility Issues

This section addresses specific problems you may encounter during your experiments.

Problem: My this compound is insoluble or only partially soluble in my primary reaction solvent.

Solution: Your first step should be a systematic approach to identify a suitable solvent system without compromising the reaction's integrity. Follow the logical workflow below to troubleshoot this issue.

start Start: this compound Insoluble in Primary Solvent (S1) check_temp Can the reaction temperature be increased? start->check_temp increase_temp Gently heat the mixture. Does it dissolve? check_temp->increase_temp Yes co_solvent Is adding a co-solvent compatible with the reaction? check_temp->co_solvent No success_temp Success! Maintain temperature. Monitor for precipitation upon cooling. increase_temp->success_temp Yes fail_temp No or partial dissolution. increase_temp->fail_temp No fail_temp->co_solvent screen_cosolvent Screen for a miscible co-solvent (S2) with high solubilizing power (e.g., DMSO, DMF). co_solvent->screen_cosolvent Yes other_methods Consider alternative methods: - Sonication - Change primary solvent - Solid-state reaction (e.g., ball milling) co_solvent->other_methods No add_cosolvent Add minimal S2 to the suspension in S1. Does it dissolve? screen_cosolvent->add_cosolvent success_cosolvent Success! Optimize S1:S2 ratio. Proceed with reaction. add_cosolvent->success_cosolvent Yes fail_cosolvent Insoluble or requires too much S2. add_cosolvent->fail_cosolvent No fail_cosolvent->other_methods

Caption: Troubleshooting workflow for this compound solubility issues.

Problem: I've tried heating the mixture, but the compound precipitates out upon cooling.

Solution: This indicates that the solution is supersaturated at lower temperatures. You have a few options:

  • Maintain Elevated Temperature: If your reaction protocol allows, maintain the temperature at which the compound is fully dissolved throughout the experiment.

  • Use a Co-solvent: Introduce a small amount of a co-solvent in which this compound has very high solubility (e.g., DMSO). This can keep the compound in solution even after cooling. The co-solvent essentially increases the overall polarity and solvent power of the medium.[7]

  • Slow Cooling: For post-reaction workup involving crystallization, a slow, controlled cooling process may yield a more easily filterable crystalline product rather than an amorphous precipitate.

Problem: My compound dissolves initially but then crashes out of solution as the reaction progresses.

Solution: This often happens if the reaction consumes a reagent that is also acting as a solubilizer or if the polarity of the reaction medium changes significantly over time.

  • Analyze the Reaction: Check if the solvent itself is a reactant or if byproducts are being formed that are less polar than the starting materials, thereby reducing the overall polarity of the medium.

  • Add Co-solvent Mid-reaction: If you observe precipitation, you may be able to add a small amount of a strong co-solvent (like DMF or DMSO) to redissolve the material and allow the reaction to proceed to completion. Ensure this addition does not negatively impact the reaction.

Data Presentation: Solubility Profile

While precise quantitative solubility data is not widely published, the following table provides a qualitative and relative summary of this compound's solubility in common laboratory solvents based on its chemical structure and general principles.[1][4]

Solvent CategorySolvent ExampleExpected Relative SolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighExcellent solvent for creating concentrated stock solutions.[8]
Dimethylformamide (DMF)HighGood alternative to DMSO, often used in synthesis.[4]
AcetonitrileModerateMay require heating to achieve higher concentrations.
Polar Protic MethanolModerate to LowSolubility decreases as the alkyl chain of the alcohol increases.[4]
EthanolLowHeating is likely required for dissolution.[4]
WaterVery Low / InsolubleThe nonpolar benzene ring limits solubility in water.[9]
Nonpolar TolueneInsoluble"Like dissolves like" principle suggests poor solubility.
HexaneInsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Screening for an Optimal Co-Solvent System

This protocol helps identify a suitable co-solvent to add to your primary reaction medium.

  • Setup: Place a small, known amount of this compound (e.g., 10 mg) into several small vials.

  • Primary Solvent Addition: To each vial, add a measured volume of your primary (but poorly performing) reaction solvent (e.g., 0.5 mL). The compound should remain mostly undissolved.

  • Co-solvent Titration: To each vial, add a different potential co-solvent (e.g., DMSO, DMF, NMP) dropwise using a micropipette.

  • Observation: Gently agitate the vial after each drop. Record the volume of co-solvent required to achieve complete dissolution.

  • Selection: The co-solvent that dissolves the compound in the smallest volume is the most effective.

  • Validation: Run a small-scale test reaction with the chosen co-solvent system to ensure it does not interfere with the chemical transformation.

cluster_solute Poorly Soluble Solute (this compound) cluster_solvent Primary Solvent (e.g., Ethanol) cluster_cosolvent Co-Solvent (e.g., DMSO) solute Solute (Nonpolar & Polar parts) interaction Solvent molecules surround the solute, breaking the solute-solute interactions and forming new solute-solvent interactions. solute->interaction Solute-Solvent Interactions solvent1 S1 Molecules solvent1->interaction solvent2 S2 Molecules (High Polarity) solvent2->interaction Co-solvent enhances overall solvent power, bridging polarity gaps.

Caption: Conceptual diagram of co-solvency mechanism.

Protocol 2: Utilizing Sonication to Aid Dissolution

Sonication uses high-frequency sound waves to agitate the solution, which can accelerate the dissolution process, especially for kinetically slow dissolutions.

  • Preparation: Prepare a suspension of this compound in your chosen solvent or solvent system in a glass vial or flask.

  • Immersion: Place the vessel into an ultrasonic bath. Ensure the liquid level inside the vessel is below the water level in the bath.

  • Sonication: Turn on the ultrasonic bath. Sonicate the mixture in short bursts (e.g., 2-5 minutes) to avoid excessive heating, unless heating is desired.

  • Monitoring: Visually inspect the solution between bursts to check for dissolution.

  • Completion: Continue until the solid is fully dissolved or it becomes clear that sonication alone is insufficient. This technique can be combined with gentle heating.[6]

Protocol 3: Preparing a Concentrated Stock Solution

For reactions requiring slow addition or small quantities, preparing a stock solution in a strong solvent is highly effective.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble, such as DMSO.[8]

  • Weighing: Accurately weigh the desired mass of this compound and transfer it to a volumetric flask.

  • Dissolution: Add approximately half of the final desired volume of the solvent to the flask. Agitate the mixture (using a magnetic stirrer or gentle swirling) until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Final Volume: Once dissolved and cooled to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous. Store appropriately, protected from light and moisture.

References

Technical Support Center: Catalyst Selection for Efficient 3-Cyanobenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and reactions of 3-Cyanobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: this compound is primarily synthesized through two main catalytic routes:

  • Palladium-Catalyzed Cyanation of 3-Bromobenzamide: This method involves the cross-coupling of 3-bromobenzamide with a cyanide source using a palladium catalyst. This is a versatile method with good functional group tolerance.[1][2]

  • Catalytic Hydrolysis of 3-Cyanobenzonitrile: This route involves the selective hydration of the nitrile group of 3-cyanobenzonitrile to the corresponding amide. This can be achieved using chemical catalysts or enzymes.[3][4]

Q2: Which catalyst systems are recommended for the palladium-catalyzed cyanation of 3-bromobenzamide?

A2: The choice of catalyst system is crucial for a successful cyanation reaction. A typical system consists of a palladium precursor and a supporting ligand. Palladacycle precatalysts have shown high efficacy.[1] Commonly used components include:

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts are effective.[1]

  • Ligands: Sterically hindered and electron-rich phosphine ligands are often preferred to enhance catalytic activity.

  • Cyanide Source: While traditional sources like KCN and NaCN can be used, safer alternatives such as zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]) are highly recommended to avoid catalyst poisoning and for their lower toxicity.[1]

Q3: What are the most effective catalysts for the selective hydrolysis of 3-cyanobenzonitrile to this compound?

A3: Achieving selective hydrolysis to the amide without over-hydrolysis to the carboxylic acid is key. The following catalysts are highly effective:

  • Manganese Dioxide (MnO₂): Amorphous manganese dioxide is a robust and selective heterogeneous catalyst for the hydration of nitriles to amides. It offers the advantage of easy separation and reusability.[3]

  • Nitrile Hydratase Enzymes: These biocatalysts offer exceptional selectivity for the hydration of nitriles to amides under mild reaction conditions, minimizing the formation of byproducts.[4][5] Enzymes from the genus Rhodococcus are commonly used.[4]

  • Acid or Base Catalysis (with caution): While acids or bases can catalyze the hydrolysis, the reaction conditions must be carefully controlled (e.g., milder conditions, lower temperatures) to stop the reaction at the amide stage and prevent further hydrolysis to 3-cyanobenzoic acid.[6]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cyanation of 3-Bromobenzamide

Q: My palladium-catalyzed cyanation reaction is resulting in a low yield of this compound. What are the common causes and how can I troubleshoot this?

A: Low yields in palladium-catalyzed cyanation can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Catalyst Inactivity/Decomposition:

    • Cause: The palladium catalyst can be sensitive to air and moisture, leading to deactivation. Cyanide ions can also poison the catalyst.[1]

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use a palladacycle precatalyst which can be more robust.[1] When using traditional cyanide salts, consider slow addition to minimize catalyst poisoning.

  • Sub-optimal Ligand Choice:

    • Cause: The ligand plays a critical role in the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.

    • Solution: Screen a variety of phosphine ligands, particularly bulky, electron-rich ligands, to identify the optimal one for your specific substrate and conditions.

  • Poor Reagent Quality:

    • Cause: Impurities in the 3-bromobenzamide, cyanide source, or solvent can inhibit the catalyst.

    • Solution: Use high-purity reagents and anhydrous solvents. If necessary, purify the starting materials before use.

  • Incorrect Reaction Conditions:

    • Cause: Temperature, reaction time, and base selection are critical parameters.

    • Solution: Optimize the reaction temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. The choice of base can also be critical; screen different bases if the reaction is not proceeding as expected.

Troubleshooting Flowchart for Low Yield in Cyanation

G start Low Yield of this compound check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_reagents Are reagents and solvents pure and anhydrous? check_catalyst->check_reagents Yes optimize_catalyst Action: Use a pre-catalyst, screen ligands, or use a safer cyanide source. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions (temperature, time, base) optimal? check_reagents->check_conditions Yes purify_reagents Action: Purify starting materials and use anhydrous solvents. check_reagents->purify_reagents No optimize_conditions Action: Systematically vary temperature, time, and base. check_conditions->optimize_conditions No solution Improved Yield check_conditions->solution Yes optimize_catalyst->solution purify_reagents->solution optimize_conditions->solution

Caption: Decision tree for troubleshooting low yield in palladium-catalyzed cyanation.

Issue 2: Over-hydrolysis in the Synthesis of this compound from 3-Cyanobenzonitrile

Q: I am attempting to synthesize this compound by hydrolyzing 3-cyanobenzonitrile, but I am observing the formation of 3-cyanobenzoic acid. How can I prevent this over-hydrolysis?

A: The formation of the carboxylic acid is a common side reaction in nitrile hydrolysis. Selectivity is key to obtaining a high yield of the desired amide.

Possible Causes & Solutions:

  • Harsh Reaction Conditions:

    • Cause: High temperatures and extreme pH (strongly acidic or basic) can promote the hydrolysis of the initially formed amide to the carboxylic acid.[6]

    • Solution: Employ milder reaction conditions. If using acid or base catalysis, reduce the temperature and concentration of the catalyst. Monitor the reaction closely and stop it as soon as the starting nitrile is consumed.

  • Non-Selective Catalyst:

    • Cause: Some catalysts are not selective for the formation of the amide.

    • Solution: Switch to a more selective catalyst system.

      • Manganese Dioxide (MnO₂): This heterogeneous catalyst is highly selective for the hydration of nitriles to amides.[3]

      • Nitrile Hydratase: An enzymatic approach provides the highest selectivity for the desired amide product under very mild conditions.[4]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Cyanation of Aryl Halides

Catalyst SystemSubstrateCyanide SourceYield (%)Reference
Pd(OAc)₂ / dppf4-BromotolueneK₄[Fe(CN)₆]10[7]
Pd(PPh₃)₄4-IodotolueneK₄[Fe(CN)₆]15[7]
Palladacycle P14-ChlorobenzonitrileK₄[Fe(CN)₆]·3H₂O97[1]
Pd/C / dppfAryl BromidesZn(CN)₂up to 98[8]

Table 2: Catalyst Performance in the Hydrolysis of Nitriles to Amides

CatalystSubstrateTemperature (°C)TimeConversion (%)Selectivity to Amide (%)Reference
MnO₂ (flow)Benzonitrile1002 min>99>99[3]
Nitrile Hydratase3-Cyanopyridine20-309 h100>99[4]
H₂SO₄Benzonitrile1001 h1000 (forms benzoic acid)[3]
NaOHBenzonitrile1001 h1000 (forms sodium benzoate)[3]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromobenzamide

This protocol is a general guideline for the palladium-catalyzed cyanation of an aryl bromide and should be optimized for 3-bromobenzamide.

Materials:

  • 3-Bromobenzamide

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladacycle precatalyst (e.g., P1 as described in the literature[1])

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 3-bromobenzamide (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), the palladacycle precatalyst (0.01 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMAc (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Protocol 2: Manganese Dioxide Catalyzed Hydrolysis of 3-Cyanobenzonitrile

This protocol describes a flow chemistry approach for the selective hydration of a nitrile.

Materials:

  • 3-Cyanobenzonitrile

  • Amorphous manganese dioxide (MnO₂)

  • Deionized water

  • Flow chemistry setup (pump, packed bed reactor)

Procedure:

  • Pack a column with amorphous manganese dioxide.

  • Prepare a solution of 3-cyanobenzonitrile in deionized water (a co-solvent such as THF or acetonitrile may be needed for solubility).

  • Pump the solution through the packed bed reactor at a controlled flow rate and temperature (e.g., 100 °C).

  • Collect the eluent from the reactor outlet.

  • The product, this compound, is typically obtained in high purity by simply removing the solvent under reduced pressure.[3]

Mandatory Visualization

Synthesis Pathway of this compound

G cluster_0 Route 1: Palladium-Catalyzed Cyanation cluster_1 Route 2: Catalytic Hydrolysis 3-Bromobenzamide 3-Bromobenzamide 3-Cyanobenzamide_1 This compound 3-Bromobenzamide->3-Cyanobenzamide_1 Pd Catalyst, K4[Fe(CN)6] 3-Cyanobenzonitrile 3-Cyanobenzonitrile 3-Cyanobenzamide_2 This compound 3-Cyanobenzonitrile->3-Cyanobenzamide_2 MnO2 or Nitrile Hydratase, H2O

Caption: Common synthetic routes to this compound.

Experimental Workflow for Catalyst Screening

G start Define Reaction: e.g., Cyanation of 3-Bromobenzamide select_catalysts Select Catalysts and Ligands for Screening start->select_catalysts setup_reactions Set up Parallel Reactions Under Inert Atmosphere select_catalysts->setup_reactions run_reactions Run Reactions at Defined Temperature and Time setup_reactions->run_reactions analyze_results Analyze Reaction Outcomes (TLC, LC-MS, GC) run_reactions->analyze_results identify_lead Identify Lead Catalyst System analyze_results->identify_lead optimize Optimize Reaction Conditions for Lead Catalyst identify_lead->optimize end Finalized Protocol optimize->end

Caption: A generalized workflow for catalyst screening in this compound synthesis.

References

Technical Support Center: Isolation of Pure 3-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the work-up and purification of 3-Cyanobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges encountered during the isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from unreacted starting materials or side reactions during the synthesis. The specific impurities will depend on the synthetic route employed.

  • From 3-Cyanobenzoic Acid: If synthesized from 3-cyanobenzoic acid (e.g., via an acyl chloride intermediate), unreacted 3-cyanobenzoic acid is a common impurity.

  • From 3-Cyanobenzonitrile: If prepared by the partial hydrolysis of 3-cyanobenzonitrile, the starting material 3-cyanobenzonitrile may be present. Over-hydrolysis can also lead to the formation of 3-cyanobenzoic acid .

  • General Side Products: Hydrolysis of the amide functional group under harsh work-up conditions (e.g., strong acid or base, high temperatures) can also generate 3-cyanobenzoic acid .

Q2: How can I monitor the purity of my this compound during the work-up and purification process?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification progress. A suitable mobile phase for the TLC analysis of this compound is a mixture of ethyl acetate and hexanes. The ratio can be optimized, but a good starting point is 1:1 (v/v). The product, being more polar than some starting materials like 3-cyanobenzonitrile but potentially less polar than 3-cyanobenzoic acid, will have a distinct Rf value. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][2][3]

Q3: What is the recommended method for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[4][5][6] The choice of solvent is crucial for successful recrystallization.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Ethanol, and mixtures of ethanol and water, are commonly employed for the recrystallization of benzamide derivatives.[4][6] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Troubleshooting Guides

This section addresses specific issues you may encounter during the work-up and purification of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Purified Product 1. Incomplete precipitation during recrystallization. 2. Using too much recrystallization solvent. 3. Product loss during transfers. 4. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] 3. Rinse glassware with a small amount of cold recrystallization solvent to recover all the product. 4. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
Product Fails to Crystallize 1. The solution is not saturated (too much solvent was used). 2. The presence of significant impurities inhibiting crystal lattice formation.1. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. 2. Try scratching the inside of the flask with a glass rod to induce crystallization. 3. Add a seed crystal of pure this compound. 4. If impurities are the issue, an additional purification step like column chromatography may be necessary before recrystallization.
Product Purity Does Not Improve After Recrystallization 1. The chosen recrystallization solvent is not effective at separating the impurity. 2. The impurity co-crystallizes with the product.1. Perform solubility tests to find a more suitable recrystallization solvent or solvent system. 2. If co-crystallization is suspected, a different purification technique, such as column chromatography, may be required.
Oily Product Forms Instead of Crystals 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The presence of impurities that depress the melting point.1. Choose a recrystallization solvent with a lower boiling point. 2. Attempt to purify the crude material by another method (e.g., column chromatography) to remove impurities before recrystallization.

Experimental Protocols

Protocol 1: General Work-up Procedure for this compound

This protocol assumes the reaction has been quenched and the crude product is in an organic solvent.

  • Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • A saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities like 3-cyanobenzoic acid).

      • Water.

      • Brine (saturated aqueous sodium chloride solution).

  • Drying:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Based on preliminary tests, select a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a solvent mixture, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy, and finally add a few drops of the "good" solvent to redissolve the precipitate.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation

Purification Stage Typical Yield Range (%) Typical Purity Range (%) Analytical Method
Crude Product70-9080-95TLC, HPLC
After Recrystallization60-85 (of crude)>98HPLC, Melting Point

Note: Yields and purity are dependent on the specific synthetic route and reaction conditions.

Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound recrystallization Perform Recrystallization start->recrystallization analyze_purity Analyze Purity (TLC/HPLC) recrystallization->analyze_purity pure_product Pure Product (>98%) analyze_purity->pure_product Purity OK troubleshoot Identify Issue analyze_purity->troubleshoot Purity Not OK low_yield Low Yield troubleshoot->low_yield Low Recovery no_crystals No Crystals Form troubleshoot->no_crystals No Precipitation low_purity Purity Not Improved troubleshoot->low_purity Impure Solid oily_product Oily Product troubleshoot->oily_product Oily Residue action_low_yield Optimize Cooling & Solvent Volume low_yield->action_low_yield action_no_crystals Concentrate / Seed / Scratch no_crystals->action_no_crystals action_low_purity Change Solvent / Column Chromatography low_purity->action_low_purity action_oily_product Change Solvent / Pre-purify oily_product->action_oily_product action_low_yield->recrystallization action_no_crystals->recrystallization action_low_purity->recrystallization action_oily_product->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to 3-Cyanobenzamide and 4-Cyanobenzamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount. Isomeric compounds, while sharing the same molecular formula, often exhibit divergent chemical reactivity and spatial arrangement, leading to distinct applications. This guide provides an objective comparison of 3-Cyanobenzamide and 4-Cyanobenzamide, two positional isomers whose subtle structural difference dictates their utility in fields ranging from medicinal chemistry to materials science.

Physicochemical Properties: A Foundational Comparison

The primary distinction between this compound and 4-Cyanobenzamide lies in the substitution pattern on the benzene ring. The meta-position of the cyano group in this compound results in a bent, asymmetric geometry. In contrast, the para-position in 4-Cyanobenzamide affords a linear, symmetric structure. This geometric difference fundamentally influences the molecules' electronic properties, crystal packing, and suitability as synthons for larger, complex structures.

PropertyThis compound4-Cyanobenzamide
CAS Number 3441-01-8[1]3034-34-2[2]
Molecular Formula C₈H₆N₂O[1]C₈H₆N₂O[2]
Molecular Weight 146.15 g/mol [1]146.15 g/mol [2]
Appearance White to off-white solidWhite to light yellow powder or crystal[3]
Melting Point 171-175 °C224-228 °C[3]
Structure Bent (meta-substituted)Linear (para-substituted)

Comparative Synthetic Utility

The distinct geometries of these isomers make them valuable in different synthetic contexts. This compound is frequently employed to create specific, often constrained, molecular architectures in medicinal chemistry, whereas 4-Cyanobenzamide is a preferred building block for linear, extended structures in materials science and as a component in certain bioactive molecules.

This compound in PARP Inhibitor Synthesis:

This compound and its derivatives are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4] The benzamide moiety itself is a key pharmacophore, mimicking the nicotinamide portion of the NAD+ substrate and competitively binding to the enzyme's active site.[5]

PARP enzymes are critical for repairing DNA single-strand breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more lethal double-strand breaks (DSBs) is deficient. By inhibiting PARP, SSBs accumulate and lead to DSBs during replication. These DSBs cannot be repaired in HR-deficient cells, resulting in cell death through a mechanism known as synthetic lethality.[5][6] The meta-substitution pattern of this compound is particularly useful for constructing the core heterocyclic scaffolds, such as phthalazinones, found in many potent PARP inhibitors.[6]

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP Activation & PARylation ssb1->parp1 repair1 SSB Repair (BER Pathway) parp1->repair1 Recruits Repair Proteins dna1 DNA Integrity Maintained repair1->dna1 ssb2 Single-Strand Break (SSB) parp2 PARP Trapping (Inhibition) ssb2->parp2 dsb Replication Fork Collapse -> DSB parp2->dsb Stalled Repair inhibitor PARP Inhibitor (e.g., from this compound) inhibitor->parp2 Blocks PARylation death Synthetic Lethality & Cell Death dsb->death

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality.

4-Cyanobenzamide in Bioactive Molecule Synthesis:

4-Cyanobenzamide serves as a versatile building block for other classes of therapeutic agents. It is a known precursor for synthesizing 4-cyanamidobenzenesulfonamide derivatives, which are under investigation as dual-target inhibitors for managing neuropathic pain by simultaneously targeting human carbonic anhydrase VII (hCA VII) and cathepsin S.[3] The linear geometry of the para-isomer allows it to be readily incorporated into larger molecular frameworks through standard reactions like amidation, often by converting it to 4-cyanobenzoyl chloride first.[3]

4-Cyanobenzamide in Metal-Organic Frameworks (MOFs) and Photonic Materials:

The rigid, linear structure of 4-Cyanobenzamide makes its derivatives (such as 4-cyanobenzoic acid or terephthalic acid, its dicarboxylate analogue) ideal linkers for the construction of Metal-Organic Frameworks (MOFs).[7][8] These porous, crystalline materials are built from metal nodes connected by organic linkers. Linear linkers are essential for creating predictable and highly ordered 3D frameworks with applications in gas storage and catalysis. The bent nature of the 3-isomer does not lend itself as readily to the formation of extended, porous networks.

Furthermore, 4-Cyanobenzamide itself has been studied in materials science for its interesting solid-state properties. It can form different polymorphs that exhibit distinct mechanical responses and room-temperature phosphorescence, making it a model system for developing flexible photonic materials.[3]

MOF_Logic cluster_reactants Reactants metal Metal Ion Cluster (e.g., Zr-oxo cluster) product Porous Metal-Organic Framework (MOF) metal->product Self-Assembly linker Organic Linker (from 4-Cyanobenzamide derivative) linker->product

Caption: Logical relationship of reactants in the synthesis of a MOF.

Quantitative Data Summary: A Representative Comparison

Direct, side-by-side experimental comparisons of these isomers in the same reaction are rare. However, we can compare typical yields for the types of reactions in which each isomer excels.

Reaction TypeIsomerRepresentative ProductTypical Yield (%)Reference
Heterocycle Formation This compoundPhthalazinone core for PARP inhibitors70-85%Based on related syntheses[6]
Amidation 4-CyanobenzamideN-Aryl/Alkyl-4-cyanobenzamide85-98%Based on related syntheses[3]
N-Cyanation of Amines N/A (Model Reaction)N-Phenylcyanamide92%[9]
MOF Synthesis 4-Cyanobenzoic AcidZirconium-based MOF>90%Based on related syntheses[7]

Experimental Protocols

The following protocols are representative examples of how each isomer is utilized in a key application.

This protocol outlines a generalized synthesis of a key heterocyclic core used in many PARP inhibitors, illustrating the utility of the 3-cyano-benzoyl scaffold.

  • Hydrazone Formation: Dissolve a this compound derivative (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cyclization: Cool the reaction mixture to room temperature. The product hydrazone may precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Oxidative Aromatization: Resuspend the hydrazone in a suitable solvent like acetic acid. Add an oxidizing agent (e.g., NaNO₂) portion-wise at 0-5 °C.

  • Work-up and Purification: Allow the mixture to warm to room temperature and stir for 12 hours. Pour the mixture into ice-water and neutralize with a base (e.g., NaHCO₃). Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the phthalazinone core.

Workflow start Start: This compound Derivative step1 Step 1: Hydrazone Formation (Hydrazine, EtOH, Reflux) start->step1 step2 Step 2: Cyclization & Isolation step1->step2 step3 Step 3: Oxidative Aromatization (NaNO₂, Acetic Acid) step2->step3 step4 Step 4: Aqueous Work-up & Extraction step3->step4 step5 Step 5: Purification (Column Chromatography) step4->step5 end Final Product: Phthalazinone Core step5->end

Caption: General workflow for the synthesis of a PARP inhibitor core.

This protocol describes a common method to evaluate the potency of synthesized PARP inhibitors.

  • Plate Preparation: Coat a 96-well microplate with histone H4. Wash and block the plate.

  • Compound Dilution: Prepare serial dilutions of the test compound (synthesized from this compound) and a positive control (e.g., Olaparib) in assay buffer.

  • Enzyme Reaction: To the wells, add the diluted test compound or vehicle control. Add a master mix containing PARP-1 enzyme and biotinylated-NAD+. Incubate for 60 minutes at 30°C to allow the PARPylation reaction to occur.

  • Detection: Stop the reaction by washing the plate. Add streptavidin-HRP to bind to the biotinylated PAR chains. Incubate for 60 minutes.

  • Signal Measurement: Wash the plate again and add a chemiluminescent substrate. Measure the light signal using a luminometer.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration and determine the IC₅₀ value.[5]

Conclusion

While this compound and 4-Cyanobenzamide are simple isomers, their synthetic utility is remarkably distinct and complementary.

  • This compound is a preferred building block in medicinal chemistry for creating complex, bent scaffolds essential for biological activity, most notably in the field of PARP inhibitors for cancer therapy.[4][6] Its reactivity is leveraged to construct specific heterocyclic systems.[4]

  • 4-Cyanobenzamide excels in applications where linearity and structural rigidity are advantageous. It is a valuable precursor for certain bioactive molecules and a key component in materials science for developing ordered structures like MOFs and novel photonic materials.[3]

For the drug development professional, understanding these isomeric differences is crucial for the rational design of synthetic routes and the strategic selection of building blocks to achieve desired molecular architectures and functionalities.

References

A Comparative Analysis of 3-Cyanobenzamide Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Data on Reaction Mechanisms

The following table summarizes quantitative data for the key reaction mechanisms involving 3-Cyanobenzamide and its precursors. This allows for a direct comparison of the efficiency and conditions of different synthetic and hydrolytic pathways.

Reaction TypeMechanismKey Reagents/CatalystTypical Reaction ConditionsTypical Yield (%)Key AdvantagesLimitations
Hydrolysis Acid-CatalyzedH₂SO₄ or HCl, H₂O100°C, 1-5 h>90High conversion to carboxylic acid.Harsh conditions, potential for side reactions.
Hydrolysis Base-CatalyzedNaOH or KOH, H₂O80-100°C, 2-6 h>95High yields, avoids acidic byproducts.Potential for racemization in chiral compounds.
Hydrolysis Enzymatic (Nitrilase)Nitrilase enzymepH 7-8, 30-40°C, 12-24 h90-99High selectivity, mild conditions, environmentally friendly.Enzyme cost and stability can be a factor.
Synthesis Amidation of 3-Cyanobenzoic AcidSOCl₂, then NH₄OH0°C to reflux85-95High yield, well-established method.Use of hazardous reagents like thionyl chloride.
Synthesis Partial Hydrolysis of 3-CyanobenzonitrileH₂O₂, K₂CO₃40-50°C, 2-4 h70-85Milder conditions than full hydrolysis.Can be difficult to stop at the amide stage, risk of over-hydrolysis.

Reaction Mechanisms and Visualizations

The primary reactions of this compound involve the hydrolysis of its amide and cyano groups, and its synthesis from precursors like 3-cyanobenzoic acid or 3-cyanobenzonitrile. Below are the detailed mechanisms for these transformations.

Hydrolysis of this compound

The hydrolysis of this compound can proceed via acid-catalyzed, base-catalyzed, or enzymatic pathways. The ultimate product is 3-cyanobenzoic acid, though the reaction can be stopped at the intermediate 3-carbamoylbenzoic acid under certain conditions.

a) Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by water, leading to a tetrahedral intermediate which then eliminates ammonia to form the carboxylic acid.

Acid_Hydrolysis This compound This compound Protonated Amide Protonated Amide This compound->Protonated Amide H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Amide->Tetrahedral Intermediate H2O 3-Cyanobenzoic Acid 3-Cyanobenzoic Acid Tetrahedral Intermediate->3-Cyanobenzoic Acid -NH4+

Acid-catalyzed hydrolysis of this compound.

b) Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the amide anion, which is subsequently protonated by the solvent.

Base_Hydrolysis This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate OH- 3-Cyanobenzoic Acid 3-Cyanobenzoic Acid Tetrahedral Intermediate->3-Cyanobenzoic Acid -NH2- Carboxylate Carboxylate 3-Cyanobenzoic Acid->Carboxylate Deprotonation

Base-catalyzed hydrolysis of this compound.

c) Enzymatic Hydrolysis by Nitrilase

Nitrilase enzymes offer a highly selective and mild alternative for the hydrolysis of nitriles to carboxylic acids. The reaction proceeds through a covalent intermediate within the enzyme's active site.[1][2]

Enzymatic_Hydrolysis This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Enzyme-Substrate Complex->Acyl-Enzyme Intermediate H2O, -NH3 3-Cyanobenzoic Acid + Enzyme 3-Cyanobenzoic Acid + Enzyme Acyl-Enzyme Intermediate->3-Cyanobenzoic Acid + Enzyme H2O

Enzymatic hydrolysis of the nitrile group.
Synthesis of this compound

Two common synthetic routes to this compound are the amidation of 3-cyanobenzoic acid and the partial hydrolysis of 3-cyanobenzonitrile.

a) Amidation of 3-Cyanobenzoic Acid

This is a classic method for amide synthesis. 3-Cyanobenzoic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The acyl chloride then readily reacts with ammonia to form the amide.

Amidation_Synthesis 3-Cyanobenzoic Acid 3-Cyanobenzoic Acid 3-Cyanobenzoyl Chloride 3-Cyanobenzoyl Chloride 3-Cyanobenzoic Acid->3-Cyanobenzoyl Chloride SOCl2 This compound This compound 3-Cyanobenzoyl Chloride->this compound NH3

Synthesis via amidation of 3-cyanobenzoic acid.

b) Partial Hydrolysis of 3-Cyanobenzonitrile

Careful control of reaction conditions allows for the selective hydrolysis of one of the nitrile groups of 3-cyanobenzonitrile to an amide, yielding this compound. This method avoids the use of harsh chlorinating agents.

Partial_Hydrolysis_Synthesis 3-Cyanobenzonitrile 3-Cyanobenzonitrile Intermediate Intermediate 3-Cyanobenzonitrile->Intermediate H2O, catalyst This compound This compound Intermediate->this compound

Synthesis via partial hydrolysis of 3-cyanobenzonitrile.

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed.

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to 3-cyanobenzoic acid using an acid catalyst.

Materials:

  • This compound (1.0 g, 6.84 mmol)

  • 10% Aqueous Sulfuric Acid (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g).

  • Add 20 mL of 10% aqueous sulfuric acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with stirring.

  • Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (2 x 10 mL).

  • Dry the product in a vacuum oven at 60°C to a constant weight.

  • Characterize the product (3-cyanobenzoic acid) by melting point and spectroscopic methods (e.g., IR, NMR).

Protocol 2: Base-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to 3-cyanobenzoic acid using a base catalyst.

Materials:

  • This compound (1.0 g, 6.84 mmol)

  • 10% Aqueous Sodium Hydroxide (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Concentrated Hydrochloric Acid

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 g) in 20 mL of 10% aqueous sodium hydroxide.

  • Attach a reflux condenser and heat the mixture to 90°C with stirring for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 10 mL).

  • Dry the product under vacuum at 60°C.

  • Confirm the identity and purity of the 3-cyanobenzoic acid product.

Protocol 3: Synthesis of this compound from 3-Cyanobenzoic Acid

Objective: To synthesize this compound by amidation of 3-cyanobenzoic acid.

Materials:

  • 3-Cyanobenzoic acid (1.47 g, 10 mmol)

  • Thionyl chloride (1.1 mL, 15 mmol)

  • Toluene (20 mL)

  • Concentrated Ammonium Hydroxide (28-30%, 10 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • To a 100 mL round-bottom flask containing 3-cyanobenzoic acid (1.47 g) and a magnetic stir bar, add toluene (20 mL).

  • Slowly add thionyl chloride (1.1 mL) to the suspension at room temperature.

  • Attach a reflux condenser with a drying tube and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the excess toluene and thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 3-cyanobenzoyl chloride in 10 mL of dry acetone.

  • In a separate beaker, cool 10 mL of concentrated ammonium hydroxide in an ice bath.

  • Slowly add the acetone solution of the acyl chloride to the cold ammonium hydroxide solution with vigorous stirring.

  • Stir the mixture for 30 minutes in the ice bath.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold water and dry it to obtain the final product.

References

Comparative Guide to the Validation of 3-Cyanobenzamide Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 3-Cyanobenzamide, a key intermediate in pharmaceutical and materials science. The performance of each method is evaluated based on reaction yield and product purity, supported by spectroscopic data. Detailed experimental protocols are provided to enable replication and adaptation in a laboratory setting.

Product Performance Comparison: Synthesis of this compound

Two common and effective methods for the synthesis of this compound are the amidation of 3-cyanobenzoic acid and the partial hydrolysis of 1,3-dicyanobenzene. The choice of synthetic strategy can significantly impact reaction efficiency, yield, and the purity profile of the final product.

Quantitative Data Summary

The following table summarizes the key performance indicators for the two synthetic pathways, allowing for a direct comparison of their efficacy.

ParameterRoute 1: Amidation of 3-Cyanobenzoic AcidRoute 2: Partial Hydrolysis of 1,3-Dicyanobenzene
Starting Material 3-Cyanobenzoic acid1,3-Dicyanobenzene
Key Reagents Thionyl chloride, AmmoniaHydrogen peroxide, Sodium hydroxide
Reaction Yield High (typically >90%)Moderate to High (can be optimized)
¹H NMR (DMSO-d₆, δ ppm) 8.28 (s, 1H), 8.15 (d, J=7.8 Hz, 1H), 7.95 (d, J=7.8 Hz, 1H), 7.65 (t, J=7.8 Hz, 1H), 7.55 (br s, 1H, NH), 7.35 (br s, 1H, NH)Consistent with Route 1
¹³C NMR (DMSO-d₆, δ ppm) 166.5, 135.2, 133.8, 131.5, 130.2, 129.8, 118.4, 111.9Consistent with Route 1
IR (cm⁻¹) ~3360 (N-H), ~3180 (N-H), ~2230 (C≡N), ~1660 (C=O)Consistent with Route 1
Mass Spec (m/z) [M]+ at 146.05Consistent with Route 1
Advantages High yield, well-established reactionUtilizes a readily available starting material
Disadvantages Requires handling of thionyl chlorideReaction conditions need careful control to avoid over-hydrolysis to the dicarboxylic acid

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the two compared routes are provided below. These protocols represent standard laboratory procedures for these transformations.

Protocol 1: Amidation of 3-Cyanobenzoic Acid

This two-step procedure involves the initial conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Step 1: Synthesis of 3-Cyanobenzoyl Chloride

  • To a stirred suspension of 3-cyanobenzoic acid (10.0 g, 68.0 mmol) in toluene (50 mL), add thionyl chloride (12.1 g, 102 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield crude 3-cyanobenzoyl chloride as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-cyanobenzoyl chloride in a suitable solvent such as acetone or tetrahydrofuran (THF) (100 mL).

  • Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia (28-30%, ~15 mL) with vigorous stirring.

  • A white precipitate of this compound will form immediately. Continue stirring for 30 minutes at 0-5 °C.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain the final product.

Protocol 2: Partial Hydrolysis of 1,3-Dicyanobenzene

This method achieves the selective hydrolysis of one nitrile group to an amide.

  • In a round-bottom flask, dissolve 1,3-dicyanobenzene (10.0 g, 78.0 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

  • To this solution, add sodium hydroxide (3.1 g, 78.0 mmol) and heat the mixture to 50-60 °C.

  • Slowly add hydrogen peroxide (30% aqueous solution, ~10 mL) dropwise while maintaining the temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl), which will cause the product to precipitate.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualizations

Diagrams illustrating the synthetic pathways and a general workflow for structural validation provide a clear visual representation of the processes involved.

G cluster_0 Route 1: Amidation cluster_1 Route 2: Partial Hydrolysis 3-Cyanobenzoic Acid 3-Cyanobenzoic Acid 3-Cyanobenzoyl Chloride 3-Cyanobenzoyl Chloride 3-Cyanobenzoic Acid->3-Cyanobenzoyl Chloride SOCl₂, DMF 3-Cyanobenzamide_1 This compound 3-Cyanobenzoyl Chloride->3-Cyanobenzamide_1 NH₃(aq) 1,3-Dicyanobenzene 1,3-Dicyanobenzene 3-Cyanobenzamide_2 This compound 1,3-Dicyanobenzene->3-Cyanobenzamide_2 H₂O₂, NaOH G cluster_purity Purity Assessment cluster_structure Structure Confirmation Synthesized Product Synthesized Product Purity Assessment Purity Assessment Synthesized Product->Purity Assessment Structure Confirmation Structure Confirmation Purity Assessment->Structure Confirmation Final Validation Final Validation Structure Confirmation->Final Validation TLC TLC HPLC HPLC Melting Point Melting Point NMR (¹H, ¹³C) NMR (¹H, ¹³C) IR Spectroscopy IR Spectroscopy Mass Spectrometry Mass Spectrometry

Analytical standards and reference materials for 3-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of chemical intermediates are paramount. 3-Cyanobenzamide, a key building block in the synthesis of various therapeutic agents, necessitates accurate analytical methods for its quantification and quality control. This guide provides a comprehensive comparison of available analytical standards and detailed experimental protocols for the analysis of this compound, empowering researchers to make informed decisions for their specific applications.

Understanding the Landscape of this compound Reference Materials

Currently, there is a notable absence of commercially available Certified Reference Materials (CRMs) specifically designated for this compound. CRMs are the gold standard for analytical measurements, providing traceability and the highest level of accuracy.[1][2][3] In the absence of a dedicated CRM, researchers must rely on well-characterized, high-purity commercial-grade this compound as an in-house analytical standard. Several chemical suppliers offer this compound with purity levels typically greater than or equal to 97%.[4]

The primary alternative to using a high-purity commercial lot is the in-house synthesis and rigorous characterization of this compound to establish a primary reference standard. This approach, however, requires significant resources for purification, structural elucidation (e.g., via NMR, MS, and elemental analysis), and purity determination by multiple independent methods.

This guide focuses on the practical approach of utilizing commercially available high-purity this compound and provides robust analytical methods for its characterization and use as a reference material.

Product Comparison: Commercially Available this compound

For researchers sourcing this compound, the following table summarizes the typical specifications from various suppliers. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for detailed purity information.[5]

Supplier AttributeTypical Specification
Purity ≥ 97% (Assay)[4]
CAS Number 3441-01-8[4]
Molecular Formula C₈H₆N₂O[4]
Molecular Weight 146.15 g/mol [4]
Appearance Off-white to white solid[4]
Melting Point Not consistently provided; requires experimental determination.
Solubility Soluble in various organic solvents (e.g., methanol, ethanol, DMSO).

Analytical Methodologies for this compound

The following are detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) adapted for the analysis of this compound. These methods are based on established procedures for structurally similar compounds like 3-Cyanobenzaldehyde.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, offering high resolution and sensitivity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used for benzamide derivatives. The exact ratio should be optimized for best separation, starting with a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

    • Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration that falls within the calibration range.

  • Analysis: Inject the standard solutions to generate a calibration curve, followed by the sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-300).

  • Standard and Sample Preparation:

    • Dissolve the this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Derivatization (Optional but Recommended): To improve peak shape and volatility, derivatization of the amide group can be performed. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample with the silylating agent in a sealed vial.

  • Analysis: Inject the prepared solution into the GC-MS. The resulting mass spectrum can be used to confirm the identity of this compound by comparing it with a reference spectrum or through interpretation of the fragmentation pattern. Purity can be estimated by the relative area percentage of the main peak.

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Weigh this compound Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Prepare Working Standard Solutions Dissolve_Standard->Dilute Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Inject_Standards Inject Standards Dilute->Inject_Standards HPLC HPLC System Detector UV Detector (254 nm) HPLC->Detector Inject_Standards->HPLC Inject_Sample->HPLC Chromatogram Generate Chromatograms Detector->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Purity Chromatogram->Quantify Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve Dissolve in Volatile Solvent Standard->Dissolve Sample Weigh this compound Sample Sample->Dissolve Derivatize Derivatization (Optional) e.g., Silylation Dissolve->Derivatize Inject Inject Sample Derivatize->Inject GCMS GC-MS System Separator Gas Chromatograph GCMS->Separator Inject->GCMS Detector Mass Spectrometer Separator->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Identify Identify Compound Spectrum->Identify Purity Estimate Purity (Area %) Spectrum->Purity Report Generate Report Identify->Report Purity->Report

References

A Comparative Guide to the Synthesis of 3-Cyanobenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the efficient synthesis of key intermediates is a critical factor in the pace of discovery and development. 3-Cyanobenzamide, a valuable building block, is utilized in the synthesis of a variety of compounds, including PARP inhibitors and other therapeutic agents. This guide provides a detailed comparison of three primary synthetic routes to this compound, offering an objective analysis of their efficacy based on experimental data. The routes evaluated are the partial hydrolysis of isophthalonitrile, the amidation of 3-cyanobenzoic acid, and the palladium-catalyzed cyanation of 3-bromobenzamide. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, reaction conditions, and scalability.

At a Glance: Comparison of this compound Synthesis Routes

ParameterRoute 1: Partial HydrolysisRoute 2: Amidation of 3-Cyanobenzoic AcidRoute 3: Palladium-Catalyzed Cyanation
Starting Material Isophthalonitrile3-Cyanobenzoic Acid3-Bromobenzamide
Key Reagents Sodium hydroxide, MethanolThionyl chloride (or phosgene trimer), AmmoniaPalladium catalyst, Cyanide source (e.g., K₄[Fe(CN)₆])
Reported Yield High (up to 90%)[1]High (Yield for the final amidation step is typically high)Good to Excellent (for analogous reactions)[2][3][4][5][6]
Reaction Conditions One step, moderate temperature (64°C)[1]Two steps: formation of acyl chloride followed by amidation. Can involve hazardous reagents.One step, can require elevated temperatures and inert atmosphere.
Advantages High yield in a single step, readily available starting material.High purity of the intermediate acyl chloride can be achieved[7].Good functional group tolerance.
Disadvantages Potential for over-hydrolysis to the dicarboxylic acid.Two-step process, use of corrosive and hazardous reagents like thionyl chloride or phosgene.Cost of palladium catalyst, toxicity of cyanide reagents, requires careful control of reaction conditions.

Experimental Protocols

Route 1: Partial Hydrolysis of Isophthalonitrile

This method relies on the selective hydrolysis of one of the two nitrile groups of isophthalonitrile to an amide function.

Methodology: A mixture of isophthalonitrile (12.8 g, 0.1 mol) and methanol (115.2 g) is prepared in a reaction vessel equipped with a stirrer. The mixture is heated to 64°C with continuous stirring. A 20% aqueous solution of sodium hydroxide (10 g) is then added to the reaction mixture over a period of six hours. The progress of the reaction can be monitored by liquid chromatography.[1]

Route 2: Amidation of 3-Cyanobenzoic Acid

This two-step route involves the initial conversion of 3-cyanobenzoic acid to its more reactive acyl chloride derivative, followed by amidation.

Methodology:

Step 1: Synthesis of 3-Cyanobenzoyl Chloride A mixture containing 3-cyanobenzoic acid (14.7 g), a phosgene trimer (14.8 g), pyridine (11.9 g), and 1,2-dichloroethane (300 ml) is stirred vigorously at 90°C for four hours. The reaction mixture is then cooled. Gas chromatographic analysis can be used to confirm the formation of 3-cyanobenzoyl chloride.[7] A similar procedure using thionyl chloride is also commonly employed.

Step 2: Amidation of 3-Cyanobenzoyl Chloride The resulting 3-cyanobenzoyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form this compound. The reaction is typically carried out in an appropriate solvent and the product can be isolated by filtration after precipitation.

Route 3: Palladium-Catalyzed Cyanation of 3-Bromobenzamide

This approach introduces the cyano group in the final step via a cross-coupling reaction.

Methodology: To a reaction vessel equipped with a magnetic stir bar, the palladium precatalyst, a suitable ligand, and a cyanide source such as potassium ferrocyanide(III) trihydrate (K₄[Fe(CN)₆]·3H₂O) are added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon). 3-Bromobenzamide, a suitable solvent (e.g., dioxane), and an aqueous solution of a base (e.g., potassium acetate) are then added. The reaction mixture is heated to the desired temperature (e.g., 100°C) and stirred for the required time. The product is then isolated and purified using standard techniques such as extraction and chromatography.[2]

Reaction Pathway Visualizations

Partial_Hydrolysis Isophthalonitrile Isophthalonitrile NaOH_MeOH NaOH, Methanol 64°C Isophthalonitrile->NaOH_MeOH This compound This compound NaOH_MeOH->this compound caption Route 1: Partial Hydrolysis of Isophthalonitrile

Caption: Route 1: Partial Hydrolysis of Isophthalonitrile

Amidation_Pathway 3-Cyanobenzoic_Acid 3-Cyanobenzoic Acid Reagent1 SOCl₂ or (COCl)₃/Pyridine 3-Cyanobenzoic_Acid->Reagent1 3-Cyanobenzoyl_Chloride 3-Cyanobenzoyl Chloride Reagent1->3-Cyanobenzoyl_Chloride Reagent2 Ammonia (NH₃) 3-Cyanobenzoyl_Chloride->Reagent2 This compound This compound Reagent2->this compound caption Route 2: Amidation of 3-Cyanobenzoic Acid

Caption: Route 2: Amidation of 3-Cyanobenzoic Acid

Palladium_Cyanation 3-Bromobenzamide 3-Bromobenzamide Reagents Pd Catalyst, Ligand K₄[Fe(CN)₆], Base 3-Bromobenzamide->Reagents This compound This compound Reagents->this compound caption Route 3: Palladium-Catalyzed Cyanation

References

A Comparative Guide to the Purity Assessment of Commercially Available 3-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized products. 3-Cyanobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds.[1] This guide provides a framework for the comparative purity assessment of commercially available this compound, outlining key analytical techniques and detailed experimental protocols. While specific comparative data is not publicly available, this guide presents a robust workflow for researchers to conduct their own independent analysis.

Overview of Commercial this compound Purity

Several chemical suppliers offer this compound, often with a stated purity of ≥97%.[1][2] However, the level of quality control and available analytical data can vary. For instance, some suppliers provide products for early-stage research where the buyer assumes responsibility for confirming the product's identity and purity. This underscores the importance of a comprehensive in-house purity assessment.

Experimental Workflow for Purity Assessment

A multi-faceted approach is recommended to obtain a comprehensive purity profile of this compound. The following workflow outlines the key steps from sample reception to data analysis.

Experimental Workflow for this compound Purity Assessment A Sample Reception (this compound from different suppliers) B Visual Inspection (Color, Appearance) A->B Initial Check C Solubility Testing B->C D Sample Preparation (Dissolution in appropriate solvent) C->D E HPLC-UV Analysis (Quantitative Purity) D->E Aliquoting F GC-MS Analysis (Volatile Impurities & Identification) D->F Aliquoting G NMR Spectroscopy (Structural Confirmation & Impurity ID) D->G Aliquoting H Melting Point Analysis D->H I Data Compilation & Comparison E->I Data Input F->I Data Input G->I Data Input H->I Data Input J Purity Report Generation I->J

Caption: A flowchart illustrating the systematic process for the comprehensive purity assessment of this compound samples from various commercial sources.

Interrelation of Analytical Techniques

The chosen analytical methods provide complementary information to build a complete picture of the sample's purity. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy serves to confirm the chemical structure and identify any structurally related impurities. Melting point analysis offers a simple yet effective indication of overall purity.

Interrelation of Analytical Techniques for Purity Assessment Purity Overall Purity Assessment HPLC HPLC-UV (Quantitative Purity) HPLC->Purity Assay (%) GCMS GC-MS (Volatile Impurities) GCMS->Purity Impurity Profile NMR NMR (Structural Confirmation) NMR->Purity Structural Integrity MP Melting Point (Bulk Purity Indicator) MP->Purity Purity Indication

References

3-Cyanobenzamide in Focus: A Comparative Analysis of Benzonitrile Derivatives in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the benzonitrile scaffold represents a cornerstone in the design of targeted therapies. This guide provides a comparative benchmark of 3-Cyanobenzamide against other notable benzonitrile and benzamide derivatives, with a particular focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.

Quantitative Comparison of PARP Inhibitory Potency

The following table summarizes the in vitro inhibitory activities of several key benzamide and benzonitrile derivatives against PARP enzymes. This data, sourced from various cell-based and cell-free assays, offers a clear comparison of their relative potencies.

CompoundDerivative ClassTarget(s)IC50/KiAssay TypeReference(s)
3-Aminobenzamide BenzamidePARP~30 µM (IC50)Cell-free[5]
PARP<50 nM (IC50)CHO cells[3][4][6]
Olaparib Phthalazinone BenzamidePARP1/25 nM (IC50, PARP1), 1 nM (IC50, PARP2)Cell-free[6]
Veliparib Benzimidazole CarboxamidePARP1/25.2 nM (Ki, PARP1), 2.9 nM (Ki, PARP2)Cell-free[6]
Rucaparib Indole CarboxamidePARP11.4 nM (Ki)Cell-free
Niraparib Indazole CarboxamidePARP1/23.8 nM (IC50, PARP1), 2.1 nM (IC50, PARP2)Cell-free[6]
Talazoparib PhthalazinonePARP10.57 nM (IC50)Cell-free[6]

The PARP Signaling Pathway and Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular responses to DNA damage. Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage, facilitating the repair process. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Benzonitrile and benzamide derivatives, including the compounds listed above, act as competitive inhibitors at the NAD+ binding site of PARP, preventing the synthesis of PAR and disrupting the DNA repair process.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate DNA_Repair_Proteins Recruitment of DNA Repair Proteins PAR->DNA_Repair_Proteins DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Benzonitrile_Derivatives Benzonitrile/Benzamide Derivatives (e.g., 3-Aminobenzamide) Benzonitrile_Derivatives->PARP1 inhibits

Caption: The PARP1 signaling pathway in response to DNA single-strand breaks and its inhibition by benzonitrile/benzamide derivatives.

Experimental Protocols

The evaluation of PARP inhibitors relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments used to determine the inhibitory potential of compounds like 3-Aminobenzamide and other benzonitrile derivatives.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

Protocol:

  • Plate Preparation: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP1.

  • Reaction Mixture: Recombinant PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+ are added to the wells.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., 3-Aminobenzamide) are added to the wells. A control with no inhibitor is included.

  • Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

  • Detection: Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated histones. A chemiluminescent HRP substrate is then added.

  • Signal Measurement: The resulting light emission, which is proportional to PARP1 activity, is measured using a luminometer. The IC50 value is calculated from the dose-response curve.

In_Vitro_PARP_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection Coat_Plate Coat 96-well plate with Histones Add_Reagents Add PARP1, Activated DNA, & Biotinylated NAD+ Coat_Plate->Add_Reagents Add_Inhibitor Add serial dilutions of Test Compound Add_Reagents->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_Strep_HRP Add Streptavidin-HRP Incubate->Add_Strep_HRP Add_Substrate Add Chemiluminescent Substrate Add_Strep_HRP->Add_Substrate Measure_Signal Measure Luminescence Add_Substrate->Measure_Signal

Caption: Workflow for an in vitro chemiluminescent PARP1 activity assay.

Cell-Based PARP Inhibition Assay (Immunofluorescence)

This assay measures the inhibition of PARP activity within cells by detecting the levels of poly(ADP-ribose) (PAR) after inducing DNA damage.

Protocol:

  • Cell Culture: Cells (e.g., cancer cell lines) are cultured in a multi-well plate.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.

  • DNA Damage Induction: A DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) is added to the cells to activate PARP.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.

  • Immunostaining: Cells are incubated with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: The fluorescence intensity, which correlates with the amount of PAR and thus PARP activity, is quantified using high-content imaging or a fluorescence microscope. A decrease in fluorescence in the presence of the inhibitor indicates its efficacy.

Cell_Based_PARP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunostaining cluster_analysis Analysis Culture_Cells Culture cells in multi-well plate Add_Compound Treat with Test Compound Culture_Cells->Add_Compound Induce_Damage Induce DNA Damage Add_Compound->Induce_Damage Fix_Perm Fix and Permeabilize Cells Induce_Damage->Fix_Perm Primary_Ab Incubate with anti-PAR Antibody Fix_Perm->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Image_Quantify Image and Quantify Fluorescence Secondary_Ab->Image_Quantify

Caption: Workflow for a cell-based immunofluorescence assay to measure PARP inhibition.

Conclusion

This comparative guide positions this compound within the competitive landscape of benzonitrile and benzamide-based PARP inhibitors. While direct inhibitory data for this compound is pending, the analysis of its close analog, 3-Aminobenzamide, alongside clinically successful PARP inhibitors, provides a valuable framework for its potential as a scaffold in the development of novel therapeutics. The provided experimental protocols offer a standardized approach for the future evaluation of this compound and its derivatives, enabling robust and reproducible data generation. Further investigation into the direct PARP inhibitory activity and cellular effects of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Isomeric Purity Analysis of 3-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of isomeric impurities is a critical aspect of quality control in the synthesis of 3-Cyanobenzamide (m-cyanobenzamide), a key intermediate in the pharmaceutical and agrochemical industries.[1] The presence of its positional isomers, 2-Cyanobenzamide (ortho-isomer) and 4-Cyanobenzamide (para-isomer), can impact the efficacy, safety, and regulatory compliance of the final product. This guide provides an objective comparison of the primary analytical methods for determining the isomeric purity of this compound, supported by detailed experimental protocols and comparative data.

The principal methods for resolving and quantifying these closely related aromatic isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2] Capillary Electrophoresis (CE) presents a high-efficiency alternative. The selection of a method depends on factors such as available instrumentation, required sensitivity, and sample matrix.[3]

General Workflow for Isomeric Purity Determination

The analytical process for assessing the isomeric purity of a this compound sample follows a structured workflow. This involves sample preparation, instrumental analysis to separate the isomers, detection of the separated components, and data analysis to calculate the purity.

Isomeric_Purity_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis & Separation cluster_detection 3. Detection & Data Acquisition cluster_quant 4. Data Analysis & Quantification Prep Weigh Sample & Dissolve in Appropriate Solvent (e.g., Acetonitrile/Water, Acetone) Filt Filter Solution (0.45 µm Syringe Filter) Prep->Filt Inject Inject Sample into Chromatographic System HPLC HPLC Separation (Reverse-Phase C18 Column) Inject->HPLC Liquid Sample GC GC Separation (Capillary Column) Inject->GC Volatile Sample Detect_HPLC UV Detection (Chromatogram Generation) HPLC->Detect_HPLC Detect_GC FID or MS Detection (Chromatogram Generation) GC->Detect_GC Integrate Peak Integration (Determine Area of Each Isomer Peak) Detect_HPLC->Integrate Detect_GC->Integrate Calc Calculate Isomeric Purity (Area Percent Method) Integrate->Calc Report Final Report: % this compound % 2-Isomer, % 4-Isomer Calc->Report

Caption: General workflow for determining the isomeric purity of this compound.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most robust and widely used methods for the purity analysis of non-volatile and volatile aromatic isomers, respectively.[2]

ParameterHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Differential partitioning of isomers between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile isomers based on their boiling points and interaction with a stationary phase in a capillary column.[4]Separation of ions based on their electrophoretic mobility in an electric field within a capillary.[5]
Typical Stationary Phase Reverse-Phase C18 or C8 silica gel.Fused silica capillary column with a mid-polarity phase (e.g., cyanopropylphenyl-substituted polysiloxane).[6]Fused-silica capillary.[5]
Mobile Phase / Carrier Gas Acetonitrile/Water or Methanol/Water mixtures.Inert carrier gas, typically Helium or Hydrogen.[2]Background electrolyte (BGE) buffer, e.g., ammonium acetate.[7]
Detection Method UV-Vis Detector (due to strong chromophores in the aromatic structure).[2]Flame Ionization Detector (FID) or Mass Spectrometry (MS).[2]UV Detector or Mass Spectrometry (MS).[5]
Advantages - High precision and reliability.- Suitable for non-volatile and thermally labile compounds.- Well-established methodology.[3]- High separation efficiency.- Suitable for volatile and thermally stable compounds.- Can be coupled with MS for definitive identification.[3]- Extremely high separation efficiency.- Minimal sample and solvent consumption.- Rapid analysis times.[5]
Limitations - Higher consumption of organic solvents compared to GC.- Requires compounds to be thermally stable and sufficiently volatile.- Potential for thermal degradation in the injector.[2]- Lower concentration sensitivity compared to HPLC/GC.- Can be less robust for complex matrices.

Detailed Experimental Protocols

The following protocols are optimized for the separation of cyanobenzamide isomers, based on established methods for analogous aromatic compounds.[2][8]

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the precise quantification of this compound and its positional isomers using a reverse-phase C18 column with UV detection.[2]

A. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

B. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg each of this compound, 2-Cyanobenzamide, and 4-Cyanobenzamide reference standards. Dissolve in 100 mL of the mobile phase (50:50 acetonitrile/water).

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample to be tested and dissolve in 100 mL of the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[2]

C. Analysis and Calculation:

  • Inject the standard solution to determine the retention times for each of the three isomers.

  • Inject the sample solution under the same conditions.

  • Calculate the percentage of each isomer using the area normalization method, where the percentage of an individual isomer is its peak area divided by the total area of all isomer peaks.

Gas Chromatography (GC) Protocol

This GC method provides excellent separation for volatile and thermally stable isomers. A Flame Ionization Detector (FID) is commonly used for quantification.[2]

A. Instrumentation and Conditions:

  • System: Gas chromatograph with a split/splitless injector and FID.

  • Column: Rxi-624sil MS (or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness.[9]

  • Carrier Gas: Helium, at a constant flow of 1.1 mL/min.[9]

  • Injector Temperature: 250°C.[9]

  • Detector Temperature: 300°C.[2]

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 3 minutes.[9]

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

B. Sample Preparation:

  • Standard/Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the standard mixture or the test sample and dissolve in 10 mL of a suitable solvent such as acetone or ethyl acetate.

C. Analysis and Calculation:

  • Inject the standard solution to establish the retention times for each isomer.

  • Inject the sample solution.

  • Quantify the isomers using the area normalization method. For higher accuracy, response factors determined from the standard can be applied.

Illustrative Performance Data

The following table summarizes expected performance characteristics for the described methods, enabling a direct comparison.

ParameterHPLC Method GC Method
Expected Elution Order 4-Cyanobenzamide, this compound, 2-Cyanobenzamide (Typical for C18)2-Cyanobenzamide, this compound, 4-Cyanobenzamide (Based on boiling points)
Typical Run Time 10 - 15 minutes< 15 minutes[9]
Limit of Quantitation (LOQ) ~0.05%~1.2 ppm (0.00012%) for similar isomers[8]
Linearity (Correlation Coefficient) > 0.999> 0.999[8]
Precision (%RSD) < 2.0%< 2.5%[9]
Recovery 98 - 102%93 - 107%[8]

References

Quantitative Analysis of 3-Cyanobenzamide: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, offering high resolution and sensitivity.[2] A reversed-phase HPLC method with UV detection is proposed for the quantification of 3-Cyanobenzamide.

Proposed HPLC Experimental Protocol

A potential starting point for method development can be adapted from established methods for other benzamide derivatives.[3][4]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a pH modifier like 0.1% phosphoric acid or formic acid to ensure good peak shape. A starting point could be a 50:50 (v/v) mixture of acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound, likely around 230-260 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase, ensuring the concentration falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical)

For a robust quantitative method, the following parameters would need to be validated according to ICH guidelines:

Validation ParameterAcceptance Criteria
Linearity (R²)≥ 0.999
RangeTo be determined
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)To be determined
Limit of Quantitation (LOQ)To be determined

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing excellent separation and definitive identification based on mass spectra.[5] The existence of a GC-MS spectrum for this compound in the PubChem database confirms its suitability for this technique.[6]

Proposed GC-MS Experimental Protocol

The following protocol is a proposed starting point for the quantitative analysis of this compound, based on general methods for aromatic amides.[7]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[2]

  • Column: A mid-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) would be a suitable starting point.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Injector Temperature: 250°C.[2]

  • Injection Mode: Split or splitless, depending on the required sensitivity.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent such as methanol or dichloromethane. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and peak shape.

Method Validation Parameters (Hypothetical)

Similar to the HPLC method, a GC-MS method would require validation of the following parameters:

Validation ParameterAcceptance Criteria
Linearity (R²)≥ 0.999
RangeTo be determined
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 5.0%
Limit of Detection (LOD)To be determined
Limit of Quantitation (LOQ)To be determined

Visualizing the Analytical Workflows

To illustrate the experimental processes, the following diagrams outline the typical workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing start Weighing of Standard & Sample dissolve Dissolution in Mobile Phase start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC System (Pump, Injector, Column) filter->hplc detector UV-Vis Detector hplc->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report integration->report

HPLC Analysis Workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Processing start Weighing of Standard & Sample dissolve Dissolution in Solvent start->dissolve derivatize Derivatization (Optional) dissolve->derivatize gc Gas Chromatograph (Injector, Column, Oven) derivatize->gc ms Mass Spectrometer (Ion Source, Analyzer, Detector) gc->ms tic Total Ion Chromatogram & Mass Spectra ms->tic quant Quantification using SIM or Extracted Ion tic->quant report Final Report quant->report

GC-MS Analysis Workflow for this compound.

Comparison and Selection of Method

FeatureHPLC-UVGC-MS
Principle Separation based on polarity and partitioning between stationary and mobile phases.Separation based on volatility and boiling point, with mass-based detection.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds.[2]Suitable for volatile and thermally stable compounds, or those that can be made volatile through derivatization.[5]
Selectivity Good, but can be limited by co-eluting impurities with similar UV absorbance.Excellent, as it provides structural information from the mass spectrum, allowing for high confidence in identification.[2]
Sensitivity Generally good, but can be lower than GC-MS for some compounds.Typically offers very high sensitivity, especially in SIM mode.
Sample Preparation Often simpler, involving dissolution and filtration.May require a derivatization step to improve volatility and chromatographic performance.[5]
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.

Conclusion

Both HPLC and GC-MS are powerful techniques that can be developed and validated for the quantitative analysis of this compound. The choice between the two will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

For routine quality control of bulk material where high purity is expected, a well-developed HPLC-UV method may be sufficient, cost-effective, and faster. However, for the analysis of this compound in complex matrices, or for trace-level quantification where high specificity is paramount, a GC-MS method would be the superior choice. It is crucial to emphasize that the methodologies presented here are proposed starting points, and thorough method development and validation are essential before their application in a regulated environment.

References

A Comparative Guide to Catalysts for the Functionalization of 3-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the 3-cyanobenzamide scaffold is a critical step in the synthesis of a wide array of biologically active molecules and functional materials. The strategic introduction of new chemical moieties to this core structure can be efficiently achieved through various catalytic methods. This guide provides a comparative overview of different catalytic systems for the functionalization of this compound and its derivatives, with a focus on C-H activation, cross-coupling reactions, and reduction of the cyano group.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various catalysts for different functionalization reactions applicable to the this compound core. The data is compiled from studies on similar benzamide or aryl nitrile substrates, providing a benchmark for catalyst selection.

Table 1: C-H Functionalization of Benzamides

Catalyst SystemReaction TypeSubstrate ScopeReagentsConditionsYield (%)Reference
[Cp*Rh(III)]C-H AminationN-PentafluorophenylbenzamidesSecondary amines, anilines2-Methylquinoline (ligand)High[1]
[Ir(III)]C-H AminationWeinreb Amides2,2,2-Trichloroethoxycarbonyl (Troc) azideNot specifiedGood[2][3]
[Ru(II)]C-H CyanationBenzamidesN-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)Carboxylate assistanceHigh[4]
[Rh(III)]C-H CyanationArenes with directing groupsN-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)Not specifiedModerate to Good[5]

Table 2: Palladium-Catalyzed Cross-Coupling of Aryl Halides

Catalyst SystemReaction TypeSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Suzuki-Miyaura2,4,6-Trihalogenopyrido[2,3-d]pyrimidinesp-Methoxyphenylboronic acidK₂CO₃Toluene110Not specified83[6]
Pd₂(dba)₃ / LigandBuchwald-Hartwig4-ChlorobenzamidePrimary/Secondary AminesNaOtBu, K₃PO₄, or Cs₂CO₃Toluene or Dioxane80-110Not specifiedHigh[7]
Pd(OAc)₂ / LigandHeck4-ChlorobenzamideAlkenes (e.g., styrene)Et₃N, K₂CO₃, or NaOAcDMF, NMP, or Toluene100-140Not specifiedHigh[7]

Table 3: Catalytic Reduction of Nitroarenes to Anilines (as an analogy for nitrile reduction)

CatalystReductantSubstrate ScopeSolventYield (%)
Co-nanoparticles on graphitic carbonBechamp reduction (Fe/HCl)NitroarenesSolvent-freeGood

Note: Direct comparative data for the catalytic reduction of this compound was limited. The data for nitroarene reduction is presented as an analogous transformation.

Experimental Protocols

Detailed methodologies for key functionalization reactions are provided below. These protocols are based on general procedures reported in the literature for similar substrates and may require optimization for this compound.

1. General Procedure for Rh(III)-Catalyzed C-H Amination of Benzamides [1]

To a reaction vessel containing the benzamide substrate (1.0 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and the amine coupling partner (1.2 mmol) is added 2-methylquinoline (10 mol%) as a ligand. The vessel is sealed and the reaction mixture is stirred at a specified temperature for a designated time. After completion, the reaction is cooled to room temperature, and the product is purified by column chromatography.

2. General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling [6][7]

In a dried reaction vessel, the aryl halide (e.g., a halogenated this compound derivative, 1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) are combined. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent (e.g., toluene, 5-10 mL) is added, and the mixture is heated with stirring (typically 80-120 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

3. General Procedure for Catalytic Reduction of a Cyano Group (Hypothetical Protocol)

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol), a catalyst (e.g., Pd/C, Raney Nickel) is added. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) or treated with a chemical reducing agent (e.g., NaBH₄ in the presence of a cobalt catalyst). The reaction is stirred at a specified temperature until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is then filtered off, and the solvent is removed under reduced pressure. The resulting crude product, 3-(aminomethyl)benzamide, is purified by an appropriate method such as crystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate key catalytic cycles relevant to the functionalization of this compound.

Catalytic_CH_Activation_Cycle cluster_cycle C-H Activation Catalytic Cycle M_L [M]-L (Active Catalyst) Intermediate1 [M]-Ar(H)(L) M_L->Intermediate1 C-H Activation Substrate Ar-H (this compound) Substrate->Intermediate1 Intermediate2 [M]-Ar(X)(L) Intermediate1->Intermediate2 Oxidative Addition / Ligand Exchange Intermediate2->M_L Reductive Elimination Product Ar-X (Functionalized Product) Intermediate2->Product Reagent Reagent (X-Y) Reagent->Intermediate2

Caption: A generalized catalytic cycle for C-H activation.

Suzuki_Miyaura_Coupling_Cycle cluster_cycle Suzuki-Miyaura Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition ArX Ar-X (Halogenated this compound) ArX->OxAdd Transmetalation Ar-Pd(II)-R(L_n) OxAdd->Transmetalation Transmetalation R_B R-B(OR')₂ + Base R_B->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R (Functionalized Product) Transmetalation->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Biological Activity of 3-Cyanobenzamide and its Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3-Cyanobenzamide and its structural analogs, with a primary focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). The information presented is supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and PARP Inhibition

This compound belongs to the benzamide class of molecules, which have been extensively studied for their therapeutic potential. A key biological target for many benzamide derivatives is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1. PARP1 is a crucial enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).

Inhibition of PARP1 has emerged as a promising strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, forms the basis for the clinical use of several PARP inhibitors. This compound and its analogs act as competitive inhibitors at the NAD+ binding site of PARP1, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains and disrupting the DNA repair process.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of 3-aminobenzamide, a close analog of this compound, and other relevant benzamide-based PARP inhibitors against PARP1. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions such as enzyme concentration, substrate concentration, and assay format.

CompoundStructurePARP1 IC50 (µM)Reference CompoundNotes
3-AminobenzamideNH₂ at position 3 of the benzamide~30-A well-characterized, first-generation PARP inhibitor. Often used as a reference compound in PARP inhibition studies. Its potency is considered moderate.
OlaparibComplex heterocyclic fused to a benzamide moiety0.005-A clinically approved, potent PARP inhibitor. It serves as a benchmark for the potency of new potential PARP inhibitors.[1]
Veliparib (ABT-888)Benzimidazole derivative0.005-Another clinically relevant PARP inhibitor with high potency against both PARP1 and PARP2.[2]
3-HydroxybenzamideOH at position 3 of the benzamide>1003-AminobenzamideThe hydroxyl group at the 3-position generally leads to a significant decrease in PARP1 inhibitory activity compared to the amino group. The potency is much lower than that of 3-aminobenzamide.
3-MethoxybenzamideOCH₃ at position 3 of the benzamide~103-AminobenzamideThe methoxy group can lead to improved potency compared to the hydroxyl group, but it is generally less potent than the amino group.
This compound CN at position 3 of the benzamide ~10-50 3-Aminobenzamide The cyano group is an important pharmacophore in medicinal chemistry. While direct, consistent IC50 data is limited in comparative studies, its structural similarity to 3-aminobenzamide suggests it likely possesses PARP inhibitory activity in a similar micromolar range. Further direct comparative studies are needed for a precise value.

Note: The IC50 value for this compound is an estimate based on the structure-activity relationship of 3-substituted benzamides and its similarity to 3-aminobenzamide.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the biological activity of this compound and its analogs as PARP inhibitors.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (or other suitable substrate)

  • Biotinylated NAD+

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent HRP substrate

  • 96-well white assay plates

  • Test compounds (this compound and its analogs) dissolved in DMSO

Procedure:

  • Coating of Plates: Coat the wells of a 96-well plate with histone H1 by incubating a solution of histone H1 overnight at 4°C. Wash the wells with PBS.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 2% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash the wells with PBS.

  • Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Reaction: Prepare a reaction mixture containing recombinant PARP1 enzyme and activated DNA in the assay buffer. Add this mixture to each well.

  • Initiation of PARPylation: Start the enzymatic reaction by adding biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow for the PARP-catalyzed biotinylation of histones.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. The streptavidin-HRP will bind to the biotinylated PAR chains on the histones.

    • Wash the wells again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader. The light output is proportional to the PARP1 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular PARP Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit PARP activity within cells by measuring the levels of poly(ADP-ribose) (PAR) chains.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide, methyl methanesulfonate)

  • Test compounds (this compound and its analogs)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against PAR

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysates and determine the protein concentration using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against PAR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for PAR and the loading control.

    • Normalize the PAR signal to the loading control signal to determine the relative level of PARylation.

    • Compare the PAR levels in compound-treated cells to the untreated control to assess the extent of PARP inhibition.

Mandatory Visualizations

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by this compound Analog DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Inhibitor This compound Analog Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in DNA repair and its inhibition by this compound analogs.

Experimental Workflow for PARP Inhibitor Evaluation

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Data Analysis & Comparison Compound_Synthesis Synthesis of This compound & Analogs Enzymatic_Assay In Vitro PARP1 Inhibition Assay Compound_Synthesis->Enzymatic_Assay IC50_Determination IC50 Value Determination Enzymatic_Assay->IC50_Determination Cellular_Assay Cellular PARP Inhibition Assay IC50_Determination->Cellular_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cellular_Assay->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis) Cytotoxicity_Assay->Mechanism_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Studies->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: A generalized workflow for the synthesis and biological evaluation of PARP inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Cyanobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Cyanobenzamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals must handle the disposal of chemical waste with the utmost care. The following procedures for this compound are designed to provide clear, step-by-step guidance for its safe management and disposal.

Key Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. Below is a summary of its key safety classifications.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Eye IrritationH319Causes serious eye irritation[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Skin IrritationH315Causes skin irritation[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not attempt to neutralize the chemical in the laboratory. The following steps outline the process for laboratory personnel:

  • Segregation:

    • Do not mix this compound waste with other waste streams.

    • Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container.[2]

    • Contaminated personal protective equipment (PPE) such as gloves, as well as lab supplies like weighing paper and pipette tips, should also be placed in this designated container.[2]

  • Containerization:

    • Use a suitable, leak-proof, and sealable container for waste collection. High-density polyethylene (HDPE) containers are a good choice.[2]

    • Ensure the container is in good condition, without cracks or leaks.[2]

    • Keep the waste container closed at all times, except when adding waste.[2]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[2]

    • The label must clearly state "Hazardous Waste" and the full chemical name: "this compound".[2] Do not use abbreviations.

    • Indicate the approximate quantity of the waste.[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be a well-ventilated, cool, and dry location, away from incompatible materials. Store at 0-8 °C for the pure compound.[3]

    • Ensure the storage area is secure and inaccessible to unauthorized personnel.[2]

  • Disposal Request:

    • Once the container is full or the experiments generating this waste are complete, arrange for pickup by your institution's EHS department or their contracted licensed waste disposal company.[2]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Cyanobenzamide

This guide provides crucial safety protocols and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Hazard ClassHazard StatementGHS Code
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302[1][2]
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritationH319[1][2]
Acute Toxicity, Dermal (Category 4)Harmful in contact with skinH312[3]
Skin Corrosion/Irritation (Category 2)Causes skin irritationH315[3]
Acute Toxicity, Inhalation (Category 4)Harmful if inhaledH332[3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritationH335[3]

Note: Occupational exposure limits (OELs), such as Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have not been established for this compound by major regulatory bodies.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield may be required for splash hazards.To protect against splashes and dust that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected before use.To prevent skin contact which can cause irritation and potential harm.[4]
Body Protection A lab coat or chemical-resistant overalls.To protect the skin from accidental spills or contact.[4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is necessary.To prevent inhalation of dust which may cause respiratory irritation.[4]

The following diagram illustrates the decision-making process for selecting the correct level of PPE.

PPE_Selection_Logic A Start: Assess Task B Is there a risk of eye exposure (splash, dust)? A->B C Wear Safety Goggles (or Face Shield for splash risk) B->C Yes D Is there a risk of skin contact? B->D No C->D E Wear Chemical-Resistant Gloves & Lab Coat D->E Yes F Is ventilation inadequate or is dust generated? D->F No E->F G Use NIOSH-Approved Respirator & Work in Fume Hood F->G Yes H Proceed with Caution F->H No G->H

PPE Selection Logic for this compound

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Step-by-Step Handling and Operational Plan

1. Pre-Operational Checks:

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly.
  • Inspect PPE: Check all PPE for integrity (e.g., no holes in gloves).
  • Review Safety Data Sheet (SDS): Have the SDS for this compound readily accessible.

2. Handling Procedure:

  • Work Area: Conduct all handling of this compound solid within a certified chemical fume hood to minimize inhalation exposure.
  • Dispensing: Carefully weigh and dispense the required amount, avoiding the generation of dust.
  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[4]
  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[4]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

The workflow for safely handling this compound is visualized below.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep1 Review SDS Prep2 Inspect PPE & Fume Hood Prep1->Prep2 Handle1 Don Appropriate PPE Prep2->Handle1 Handle2 Weigh & Dispense Handle1->Handle2 Handle3 Perform Experiment Handle2->Handle3 Clean1 Decontaminate Work Area Handle3->Clean1 Clean2 Segregate Waste Clean1->Clean2 Clean3 Dispose of Waste Properly Clean2->Clean3 Post1 Doff PPE Clean3->Post1 Post2 Wash Hands Thoroughly Post1->Post2

Safe Handling Workflow for this compound
Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste. This must be done in consultation with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

  • Container Disposal: Dispose of empty containers in accordance with federal, state, and local environmental control regulations.

  • Chemical Waste: Unused or contaminated this compound should be disposed of as hazardous chemical waste.

    • Collection: Collect waste in a designated, properly labeled, and sealed container.

    • Disposal Route: Dispose of the contents and container by sending them to an approved waste disposal plant.[4] Do not allow the chemical to enter drains or the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyanobenzamide
Reactant of Route 2
Reactant of Route 2
3-Cyanobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。